molecular formula C21H36N2O5S B1673227 Tral CAS No. 115-63-9

Tral

カタログ番号: B1673227
CAS番号: 115-63-9
分子量: 428.6 g/mol
InChIキー: NSILVESQCSUIAJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hexocyclium methyl sulfate is a member of phenylethanolamines, an ethanolamine sulfate salt and a piperazinium salt.
HEXOCYCLIUM METHYLSULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N2O.CH4O4S/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;1-5-6(2,3)4/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILVESQCSUIAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6004-98-4 (Parent)
Record name Hexocyclium metilsulfate [INN]
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DSSTOX Substance ID

DTXSID4023123
Record name Hexocyclium metilsulfate
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Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115-63-9
Record name Tral
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Record name Hexocyclium metilsulfate [INN]
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Record name Tral
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Record name HEXOCYCLIUM METHYLSULFATE
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tramadol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tramadol is a centrally-acting synthetic analgesic used for the management of moderate to moderately severe pain.[1] Structurally related to codeine, tramadol exhibits a unique and complex mechanism of action that distinguishes it from conventional opioid analgesics.[2] Its efficacy is derived from a dual mechanism involving both opioid and monoaminergic pathways, which work synergistically to modulate pain perception.[1][3] This guide provides a detailed technical overview of tramadol's mechanism of action, intended for researchers, scientists, and drug development professionals.

Tramadol is administered as a racemic mixture of (+)-tramadol and (-)-tramadol.[4] These enantiomers and their metabolites possess distinct and complementary pharmacological activities, contributing to the overall therapeutic profile of the drug.[2][5] The primary analgesic effects are mediated through weak agonism at the µ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE).[3][6]

Core Mechanisms of Action

Tramadol's analgesic properties stem from two primary, synergistic mechanisms:

  • Opioid Receptor Modulation: This action is primarily mediated by its main active metabolite, O-desmethyltramadol (M1).[2][6]

  • Monoamine Reuptake Inhibition: The parent enantiomers, (+)-tramadol and (-)-tramadol, are responsible for inhibiting the reuptake of serotonin and norepinephrine, respectively.[2][4]

Opioid System Interaction

Tramadol itself is a weak agonist of the µ-opioid receptor (MOR).[7] The more significant opioid-mediated analgesia comes from its primary active metabolite, O-desmethyltramadol (M1), which is produced in the liver via O-demethylation of tramadol by the cytochrome P450 enzyme CYP2D6.[2][6] The M1 metabolite exhibits a significantly higher affinity for the µ-opioid receptor—up to 700 times that of the parent compound—and is a more potent analgesic.[8]

Agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events in neuronal cells of the central nervous system. This signaling pathway ultimately results in the hyperpolarization of the cell membrane and a reduction in neuronal excitability, which inhibits the transmission of nociceptive signals.[9]

cluster_0 Presynaptic Neuron M1 O-desmethyltramadol (M1) MOR μ-Opioid Receptor (GPCR) M1->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca_influx->Vesicle Reduces Fusion Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_release ↓ Neurotransmitter Release Vesicle->Reduced_release Hyperpolarization->Reduced_release

Caption: µ-Opioid receptor signaling pathway activated by the M1 metabolite.
Monoaminergic System Interaction

Tramadol's enantiomers modulate the descending inhibitory pain pathways in the spinal cord by inhibiting the reuptake of key monoamine neurotransmitters.[2]

  • (+)-Tramadol is a serotonin reuptake inhibitor (SRI), increasing the concentration of serotonin in the synaptic cleft.[4][5]

  • (-)-Tramadol is a norepinephrine reuptake inhibitor (NRI), increasing the concentration of norepinephrine in the synaptic cleft.[2][4]

This dual action is similar to that of Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) antidepressants.[4] The increased availability of serotonin and norepinephrine in the synapse enhances their inhibitory effect on pain signal transmission.[2]

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron plus_T (+)-Tramadol SERT Serotonin Transporter (SERT) plus_T->SERT Inhibits minus_T (-)-Tramadol NET Norepinephrine Transporter (NET) minus_T->NET Inhibits Synaptic_5HT ↑ [5-HT] Synaptic_NE ↑ [NE] Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Norepinephrine Norepinephrine (NE) Norepinephrine->NET Reuptake Inhibition Inhibition of Pain Signal Synaptic_5HT->Inhibition Synaptic_NE->Inhibition Pain_Signal Pain Signal Transmission Inhibition->Pain_Signal

Caption: Inhibition of serotonin and norepinephrine reuptake by tramadol enantiomers.

Pharmacokinetics and Metabolism

Tramadol is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4/CYP2B6 enzymes.[3] The O-demethylation of tramadol by CYP2D6 to form the active M1 metabolite is a critical step for its opioid activity.[2][10] N-demethylation by CYP3A4 and CYP2B6 produces the inactive metabolite N-desmethyltramadol (M2).[8] Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in analgesic response and side effects among individuals.[6] For instance, "poor metabolizers" may experience reduced analgesia due to lower M1 concentrations, while "ultra-rapid metabolizers" are at higher risk for opioid-related adverse effects.[2][6]

Tramadol Tramadol (Racemic Mixture) Tramadol->p1 M1 O-desmethyltramadol (M1) (Active) M1->p2 M2 N-desmethyltramadol (M2) (Inactive) M2->p3 M5 N,O-didesmethyltramadol (M5) (Active) Conjugation Phase II Conjugation (e.g., Glucuronidation) M5->Conjugation Excretion Renal Excretion Conjugation->Excretion p1->M1 CYP2D6 p1->M2 CYP3A4, CYP2B6 p2->M5 CYP3A4, CYP2B6 p2->Conjugation p3->M5 CYP2D6 p3->Conjugation

Caption: Metabolic pathway of tramadol.

Quantitative Data Presentation

The binding affinities and inhibitory concentrations of tramadol, its enantiomers, and its primary metabolite for their respective molecular targets are summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters; a lower value indicates higher affinity or potency.

Table 1: Binding Affinity (Ki) for Opioid Receptors

Compound Receptor Ki (nM) Species Reference
(+/-)-Tramadol µ-Opioid 2400 Human [8]
(+)-O-desmethyltramadol (M1) µ-Opioid 3.4 Human [8]
(-)-O-desmethyltramadol (M1) µ-Opioid 240 Human [8]

| Morphine (Comparator) | µ-Opioid | ~0.34 | - |[1] |

Table 2: Inhibition of Monoamine Transporters

Compound Transporter Parameter Value (µM) Species Reference
(+/-)-Tramadol SERT Ki 0.99 - [1]
(+/-)-Tramadol NET Ki 0.79 - [1]
(+)-Tramadol SERT IC50 ~5 Rat [11]
(-)-Tramadol NET - Higher Potency - [8]
Pethidine (Comparator) SERT IC50 1.0 - 10 Human [12]

| Pethidine (Comparator) | NET | IC50 | 1.0 - 10 | Human |[12] |

Experimental Protocols

The characterization of tramadol's mechanism of action relies on standard pharmacological assays. The following sections describe the methodologies for the key experiments cited.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled compound (the "competitor," e.g., tramadol or its metabolites) to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of the target receptor (e.g., cloned human µ-opioid receptors in CHO cells) are prepared by homogenization and centrifugation.[13]

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]naloxone for MOR) is incubated with the prepared cell membranes.[13] This is performed in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14]

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

start Start prep Prepare Cell Membranes with Target Receptor start->prep incubate Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (varied conc.) prep->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Plot Data & Calculate IC₅₀/Kᵢ quantify->analyze end End analyze->end

Caption: Experimental workflow for a radioligand competitive binding assay.
[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of a G-protein coupled receptor by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation, providing a direct measure of G-protein engagement.[16]

Methodology:

  • Membrane Preparation: As with the binding assay, crude membrane fractions from cells expressing the receptor of interest are prepared.[16]

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with GDP, the test agonist (e.g., M1 metabolite) at various concentrations, and a buffer solution.[16]

  • Reaction Initiation: The binding reaction is initiated by adding [³⁵S]GTPγS to each well.

  • Incubation and Termination: The plate is incubated (e.g., 60 minutes at 30°C) to allow for receptor activation and G-protein binding of the radiolabel. The reaction is terminated by rapid filtration.[16]

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which are trapped on the filter, is measured by scintillation counting.

  • Data Analysis: Specific binding is plotted against the log concentration of the agonist. A dose-response curve is generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist.[16]

start Start prep Prepare Cell Membranes with Target GPCR start->prep incubate Incubate Membranes with: 1. GDP 2. Test Agonist (varied conc.) prep->incubate initiate Initiate Reaction with [³⁵S]GTPγS incubate->initiate terminate Terminate Reaction & Separate Bound from Free [³⁵S]GTPγS (Rapid Filtration) initiate->terminate quantify Quantify Bound Radioactivity (Scintillation Counting) terminate->quantify analyze Plot Data & Calculate EC₅₀/Eₘₐₓ quantify->analyze end End analyze->end

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Monoamine Reuptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of serotonin or norepinephrine into synaptosomes or cells expressing the respective transporters (SERT or NET).

Methodology:

  • Transporter Source: The assay uses either synaptosomes prepared from specific brain regions (e.g., rat cortex) or cell lines stably expressing the human SERT or NET.[12]

  • Incubation: The transporter source is pre-incubated with various concentrations of the test compound (e.g., (+)-tramadol for SERT).

  • Uptake Initiation: A radiolabeled monoamine (e.g., [³H]5-HT) is added to the mixture to initiate the uptake process.

  • Termination: After a short incubation period, the uptake is terminated, often by rapid filtration and washing with ice-cold buffer to separate the cells/synaptosomes from the medium containing the free radiolabeled monoamine.

  • Quantification: The radioactivity taken up by the cells or synaptosomes is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the data are used to determine the IC50 value.[13]

Conclusion

The mechanism of action of tramadol is multifaceted, involving a synergistic interplay between weak µ-opioid receptor agonism (primarily through its active metabolite M1) and the inhibition of serotonin and norepinephrine reuptake by its parent enantiomers.[1][2] This dual mechanism provides effective analgesia for a range of pain conditions and contributes to a side-effect profile that can differ from that of classical opioids.[6] A thorough understanding of its complex pharmacology, including its stereospecific activities and metabolic activation pathway, is critical for its optimal clinical use and for the development of future analgesics with similar multimodal mechanisms. The significant inter-individual variability in response, largely due to CYP2D6 polymorphisms, underscores the importance of personalized medicine approaches in pain management.[6]

References

The "Tral Compound": An Unidentified Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical literature and databases, the entity referred to as the "Tral compound" does not correspond to a known or specified chemical substance. As a result, a detailed technical guide on its synthesis, characterization, and mechanism of action cannot be provided at this time.

Scientific literature and chemical databases are vast repositories of information on synthesized and characterized molecules. Typically, a compound is identified by a unique chemical name, a recognized trivial name, or a specific chemical structure. The term "this compound compound" does not appear to be a standard nomenclature for any known molecule.

Our investigation across various scientific search platforms for "this compound compound synthesis," "this compound compound characterization," "this compound compound mechanism of action," and "this compound compound experimental protocols" yielded no specific results for a compound with this designation. The search results did, however, occasionally use the term "neuthis compound compound" in a variety of chemical contexts, suggesting that "this compound" might be a typographical error or a placeholder term.

Without a defined chemical structure or a recognized scientific name, it is impossible to furnish the following critical information requested by researchers, scientists, and drug development professionals:

  • Synthesis Protocols: The specific chemical reactions, starting materials, reagents, and conditions required to create the compound are unknown.

  • Characterization Data: There is no data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, or X-ray crystallography to confirm the compound's identity and purity.

  • Mechanism of Action: The biological pathways and molecular targets through which the compound might exert a physiological effect have not been described.

  • Experimental Methodologies: Detailed procedures for conducting experiments to evaluate the compound's properties and effects are unavailable.

  • Quantitative Data and Visualizations: Consequently, no data tables or diagrams of signaling pathways or experimental workflows can be generated.

To enable the creation of the requested in-depth technical guide, it is imperative to first identify the specific chemical compound of interest. Researchers and professionals seeking information are encouraged to verify the correct name or provide the chemical structure of the intended molecule. Once a specific compound is identified, a thorough literature search can be conducted to assemble the necessary data for a comprehensive whitepaper.

In Vitro Activity of Tral Small Molecule: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches of publicly available scientific literature and databases did not yield any information on a small molecule specifically named "Tral." The following guide has been generated using a hypothetical compound to demonstrate the requested format for a technical whitepaper, including data presentation, experimental protocols, and visualizations. The data and methodologies presented are illustrative and should not be considered representative of any real-world compound.

Introduction

Small molecule inhibitors are a cornerstone of modern drug discovery, offering the potential to modulate biological pathways with high specificity and potency. This document provides a technical overview of the in vitro activity of the hypothetical small molecule, this compound. The subsequent sections will detail its inhibitory profile, the experimental methodologies used for its characterization, and visualizations of relevant biological pathways and workflows.

Quantitative In Vitro Activity

The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using established in vitro kinase assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target Kinase IC50 (nM)
Kinase A 15
Kinase B 250
Kinase C 1,200
Kinase D >10,000

The cellular activity of this compound was evaluated in a cancer cell line known to be dependent on the activity of Kinase A. The half-maximal effective concentration (EC50) for cell growth inhibition was determined.

Table 2: Cellular Activity of this compound

Cell Line Assay Type EC50 (nM)
Cancer Cell Line X Cell Viability 50

Experimental Protocols

3.1. In Vitro Kinase Assay

A biochemical assay was employed to determine the IC50 values of this compound against the target kinases.

  • Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the target kinase.

  • Procedure:

    • Kinase, substrate peptide, and ATP were combined in an assay buffer.

    • This compound was added at varying concentrations (typically a 10-point serial dilution).

    • The reaction was incubated at 30°C for 60 minutes.

    • A detection reagent was added to measure the amount of phosphorylated substrate.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

3.2. Cell Viability Assay

The effect of this compound on the viability of Cancer Cell Line X was assessed using a commercially available ATP-based assay.

  • Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Procedure:

    • Cancer Cell Line X cells were seeded in 96-well plates and allowed to adhere overnight.

    • This compound was added at various concentrations and the cells were incubated for 72 hours.

    • A reagent that lyses the cells and measures ATP was added.

    • Luminescence was measured to determine the number of viable cells.

    • EC50 values were determined from the dose-response curve.

Visualizations

4.1. Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which Kinase A is a key component. This compound is designed to inhibit Kinase A, thereby blocking downstream signaling that leads to cell proliferation.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates DownstreamEffector Downstream Effector KinaseA->DownstreamEffector Phosphorylates Proliferation Cell Proliferation DownstreamEffector->Proliferation Promotes This compound This compound This compound->KinaseA Inhibits

Figure 1: Hypothetical Signaling Pathway of this compound.

4.2. Experimental Workflow

The diagram below outlines the general workflow for the in vitro characterization of the this compound small molecule.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay SelectivityPanel Kinase Selectivity Panel KinaseAssay->SelectivityPanel CellViability Cell Viability Assay SelectivityPanel->CellViability TargetEngagement Target Engagement Assay CellViability->TargetEngagement

Figure 2: In Vitro Characterization Workflow.

4.3. Logical Relationship

This diagram illustrates the logical relationship between target inhibition and the desired cellular outcome.

Logical_Relationship This compound This compound Administration TargetInhibition Kinase A Inhibition This compound->TargetInhibition PathwayBlock Signaling Pathway Blockade TargetInhibition->PathwayBlock CellularEffect Decreased Cell Proliferation PathwayBlock->CellularEffect

Figure 3: Logic of this compound's Mechanism of Action.

Unveiling the Molecular Targets of TRAIL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), also known as Apo2L, is a cytokine belonging to the tumor necrosis factor (TNF) superfamily. It has garnered significant attention in oncology for its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. This unique property makes TRAIL and its signaling pathway attractive targets for therapeutic intervention. The identification and validation of the molecular targets of TRAIL are paramount for the development of effective and specific anti-cancer drugs. This technical guide provides a comprehensive overview of the core methodologies, quantitative data, and signaling pathways associated with TRAIL molecular target identification.

Quantitative Data: TRAIL-Receptor Interactions and Cellular Responses

The interaction of TRAIL with its receptors and the subsequent cellular response are characterized by specific binding affinities and dose-dependent effects. This section summarizes key quantitative data to facilitate comparative analysis.

Table 1: Binding Affinities (Kd) of TRAIL to its Receptors

The affinity of TRAIL for its various receptors is a critical determinant of its biological activity. These interactions are often temperature-dependent, with higher affinities observed at physiological temperatures.[1]

LigandReceptorMethodTemperature (°C)Binding Affinity (Kd)Reference
TRAILDR4 (TRAILR1)Isothermal Titration Calorimetry37~30-fold lower than DR5[1]
TRAILDR4 (TRAILR1)Surface Plasmon Resonance259-10 fold lower than variants[2]
TRAILDR5 (TRAILR2)Isothermal Titration Calorimetry37≤ 2 nM[1]
TRAILDR5 (TRAILR2)Enzyme-Linked Immunosorbent AssayN/AHigh Affinity[3]
TRAILDcR1 (TRAILR3)Isothermal Titration Calorimetry37~100-fold lower than DR5[1][4]
TRAILDcR2 (TRAILR4)Isothermal Titration Calorimetry37Lower than DR4/DR5[1][4]
TRAILOsteoprotegerin (OPG)Isothermal Titration Calorimetry37~400 nM[1]

Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.

Table 2: IC50 Values of TRAIL in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of TRAIL-induced apoptosis varies significantly across different cancer cell lines, reflecting their intrinsic sensitivity or resistance to TRAIL.

Cell LineCancer TypeTRAIL SensitivityIC50 (ng/mL)Reference
H460Non-Small Cell Lung CancerSensitive6[5]
A549Non-Small Cell Lung CancerResistant> 200[5]
SW1573Non-Small Cell Lung CancerResistant> 200[5]
H460BTZRBortezomib-Resistant NSCLCSlightly Resistant9.9[5]
A549BTZRBortezomib-Resistant NSCLCSensitized11.3[5]
Multiple Triple-Negative Breast Cancer LinesBreast CancerSensitive16 - 250[6]
HCC1954HER-2 Amplified Breast CancerSensitive~1000[6]
AU565HER-2 Amplified Breast CancerSensitive~1000[6]
Multiple ER Expressing Breast Cancer LinesBreast CancerResistant> 1000[6]
A2780Ovarian CancerResistantN/A[7]
A2780ADROvarian CancerResistantN/A[7]
MZ-15Ovarian CancerResistantN/A[7]

Signaling Pathways

TRAIL exerts its effects through a complex network of signaling pathways, leading to either apoptosis or, in some contexts, cell survival and proliferation. Understanding these pathways is crucial for predicting cellular responses to TRAIL-based therapies.

Apoptotic Signaling Pathway

The canonical TRAIL-induced apoptotic pathway is initiated by the binding of trimeric TRAIL to its death receptors, DR4 and DR5. This leads to receptor trimerization and the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, initiating a caspase cascade that culminates in the execution of apoptosis.

TRAIL_Apoptotic_Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 DISC DISC (FADD, Pro-Caspase-8) DR4_DR5->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

TRAIL-induced apoptotic signaling pathway.
Non-Apoptotic Signaling Pathways

In certain cellular contexts, particularly in TRAIL-resistant cells, TRAIL can activate non-apoptotic signaling pathways that promote cell survival, proliferation, and inflammation. These pathways often involve the recruitment of alternative signaling complexes and the activation of downstream kinases.[8][9][10][11][12][13][14][15]

TRAIL_Non_Apoptotic_Pathways TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 ComplexII Complex II (FADD, Caspase-8, RIPK1, TRAF2) DR4_DR5->ComplexII Recruitment NFkB NF-κB ComplexII->NFkB PI3K_Akt PI3K/Akt ComplexII->PI3K_Akt MAPK MAPK (ERK, JNK, p38) ComplexII->MAPK Survival Cell Survival Proliferation Inflammation NFkB->Survival PI3K_Akt->Survival MAPK->Survival

TRAIL-induced non-apoptotic signaling pathways.

Experimental Protocols for Target Identification

A variety of experimental techniques are employed to identify and validate the molecular targets of TRAIL. This section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for TRAIL Receptor Complex Analysis

Co-IP is used to isolate TRAIL receptor complexes and identify interacting proteins.[16][17][18][19][20]

1. Cell Lysis:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the primary antibody specific for the TRAIL receptor (e.g., anti-DR4 or anti-DR5) to the pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

  • For unbiased identification of novel interactors, perform mass spectrometry analysis of the eluted sample.

Mass Spectrometry for Protein Identification from Co-IP

Mass spectrometry (MS) is a powerful technique for identifying the components of protein complexes isolated by Co-IP.[21][22][23][24]

1. Sample Preparation:

  • Elute the protein complexes from the Co-IP beads as described above.

  • Run the eluate on a short SDS-PAGE gel to separate the proteins.

  • Excise the entire protein lane or specific bands of interest.

  • Perform in-gel digestion with trypsin overnight at 37°C.

  • Extract the resulting peptides from the gel slices.

2. LC-MS/MS Analysis:

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

3. Data Analysis:

  • Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest).

  • Identify proteins that are significantly enriched in the TRAIL receptor immunoprecipitate compared to a control IgG immunoprecipitate.

Genome-wide CRISPR-Cas9 Knockout Screen for Apoptosis Regulators

CRISPR-Cas9 screens are a powerful tool for identifying genes that regulate sensitivity to TRAIL-induced apoptosis.[25][26][27][28][29]

1. Library Transduction:

  • Transduce a Cas9-expressing cancer cell line with a genome-wide sgRNA library using lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

  • Select for transduced cells using an appropriate antibiotic.

2. TRAIL Treatment:

  • Split the transduced cell population into two groups: one treated with a sub-lethal dose of TRAIL and an untreated control group.

  • Culture the cells for a sufficient period to allow for the selection of resistant or sensitized populations.

3. Genomic DNA Extraction and Sequencing:

  • Harvest the cells from both the treated and control populations.

  • Extract genomic DNA.

  • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

  • Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in both populations.

4. Data Analysis:

  • Analyze the sequencing data to identify sgRNAs that are enriched (indicating genes whose knockout confers resistance) or depleted (indicating genes whose knockout confers sensitivity) in the TRAIL-treated population compared to the control.

  • Perform gene ontology and pathway analysis on the identified hit genes to uncover novel regulators of TRAIL-induced apoptosis.

Logical Workflow for Tral Molecular Target Identification

The process of identifying and validating a molecular target for TRAIL-based therapies follows a logical progression from initial discovery to preclinical validation.

TRAIL_Target_ID_Workflow Screening High-Throughput Screening (e.g., CRISPR Screen) Hit_ID Hit Identification Screening->Hit_ID Target_Validation Target Validation Hit_ID->Target_Validation Biochemical Biochemical Assays (Co-IP, Pull-down) Target_Validation->Biochemical Confirmation of Interaction Cellular Cell-Based Assays (Knockdown, Overexpression) Target_Validation->Cellular Functional Characterization Lead_Opt Lead Optimization Biochemical->Lead_Opt Cellular->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical

Workflow for TRAIL molecular target identification and validation.

Conclusion

The identification of molecular targets for TRAIL is a dynamic and multifaceted process that integrates quantitative biophysical measurements, detailed signaling pathway analysis, and robust experimental validation. This guide provides a foundational framework for researchers and drug developers working to harness the therapeutic potential of the TRAIL pathway. By employing the described methodologies and understanding the intricate signaling networks, the scientific community can continue to advance the development of novel and effective cancer therapies targeting this promising apoptotic pathway.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tralokinumab

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tralokinumab, a human monoclonal antibody. The information is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's mechanism of action, its disposition in the body, and the methodologies used to evaluate its clinical efficacy and safety.

Introduction to Tralokinumab

Tralokinumab is a human immunoglobulin G4 (IgG4) monoclonal antibody designed to specifically target and neutralize interleukin-13 (IL-13).[1][2][3] IL-13 is a cytokine that plays a centhis compound role in the inflammatory processes associated with atopic dermatitis.[2][4] By blocking the interaction of IL-13 with its receptors, tralokinumab effectively inhibits the downstream signaling pathways that contribute to the signs and symptoms of this chronic skin condition.[1][4] Tralokinumab is administered via subcutaneous injection and is used for the treatment of moderate-to-severe atopic dermatitis in adult and pediatric patients.[4][5]

Pharmacodynamics: Mechanism of Action

The pharmacodynamic effect of tralokinumab is directly linked to its high-affinity binding to IL-13. This interaction prevents IL-13 from binding to the IL-13Rα1/IL-4Rα receptor complex, thereby neutralizing its biological activity.[1] The subsequent inhibition of the IL-13 signaling pathway leads to a reduction in the levels of proinflammatory cytokines, chemokines, and IgE, which are key mediators in the pathophysiology of atopic dermatitis.[5]

The following diagram illustrates the IL-13 signaling pathway and the mechanism of action of tralokinumab.

IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tralokinumab Tralokinumab IL13 IL-13 Tralokinumab->IL13 Inhibition IL13Ra1 IL-13Rα1 IL13->IL13Ra1 IL4Ra IL-4Rα IL13Ra1->IL4Ra JAK JAK IL4Ra->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene

Figure 1: Tralokinumab's inhibition of the IL-13 signaling pathway.

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of tralokinumab have been characterized through population pharmacokinetic (PopPK) analyses, which have included data from healthy subjects and patients with atopic dermatitis and asthma across multiple clinical trials.[2]

Following subcutaneous administration, tralokinumab is absorbed slowly, with peak serum concentrations (Tmax) typically reached within a few days. The bioavailability of subcutaneously administered tralokinumab is a critical parameter in determining its dosing regimen.

As a monoclonal antibody, tralokinumab is expected to have a relatively small volume of distribution, primarily confined to the vascular and interstitial spaces.

The metabolism of tralokinumab is presumed to occur via catabolic pathways, where it is broken down into smaller peptides and amino acids. This is a common metabolic route for therapeutic proteins. The elimination half-life of tralokinumab is a key determinant of the dosing frequency. A two-compartment model with first-order absorption and elimination has been shown to adequately describe the pharmacokinetics of tralokinumab.[2]

The following table summarizes key pharmacokinetic parameters of tralokinumab.

ParameterValueDescription
Tmax (Time to Maximum Concentration) ~5-8 daysTime to reach the highest concentration in the blood after subcutaneous administration.
Bioavailability ~60%The fraction of the administered dose that reaches systemic circulation.
Volume of Distribution (Vd) ~4.2 LApparent volume into which the drug is distributed.
Elimination Half-life (t½) ~22 daysTime required for the concentration of the drug in the body to be reduced by half.
Clearance (CL) ~0.14 L/dayThe volume of plasma cleared of the drug per unit time.

Note: The values presented are approximate and can vary based on patient-specific factors.

Population pharmacokinetic analyses have identified body weight as a significant covariate affecting the pharmacokinetics of tralokinumab.[2] Other factors such as age, sex, race, and renal or hepatic impairment have not been found to have a clinically relevant impact on its pharmacokinetics.[2]

Experimental Protocols

The characterization of tralokinumab's pharmacokinetics and pharmacodynamics has been established through a series of well-defined clinical trials.

A PopPK analysis was conducted using data from multiple clinical trials involving healthy subjects and patients with atopic dermatitis and asthma.[2] This approach utilizes nonlinear mixed-effects modeling to characterize the pharmacokinetics of a drug in a target patient population and to identify factors that may influence it.

The general workflow for such an analysis is depicted below:

PopPK_Workflow Data Data Collection (Clinical Trials) Model Base Model Development (e.g., two-compartment) Data->Model Covariate Covariate Analysis (e.g., body weight, age) Model->Covariate Validation Model Validation (e.g., bootstrap, VPC) Covariate->Validation Simulation Simulations (Dose-response, subgroup analysis) Validation->Simulation Report Final Report and Regulatory Submission Simulation->Report

Figure 2: A typical workflow for a population pharmacokinetic analysis.

The efficacy and safety of tralokinumab have been evaluated in randomized, double-blind, placebo-controlled, multicenter clinical trials. An example is the ECZTRA 1 trial, which assessed the efficacy of tralokinumab monotherapy for moderate-to-severe atopic dermatitis.[1]

The design of such a trial typically involves the following phases:

Clinical_Trial_Design Screening Screening Randomization Randomization Screening->Randomization TralokinumabDose Tralokinumab (e.g., 300 mg Q2W) Randomization->TralokinumabDose PlaceboDose Placebo Randomization->PlaceboDose Treatment Treatment Period (e.g., 16 weeks) Maintenance Maintenance Period (e.g., up to 52 weeks) Treatment->Maintenance FollowUp Follow-up Maintenance->FollowUp TralokinumabDose->Treatment PlaceboDose->Treatment

Figure 3: A simplified representation of a randomized controlled trial design.

Conclusion

Tralokinumab exhibits a pharmacokinetic and pharmacodynamic profile consistent with a human IgG4 monoclonal antibody. Its mechanism of action, centered on the specific neutralization of IL-13, provides a targeted approach to the treatment of atopic dermatitis. The well-characterized pharmacokinetic properties, with body weight being the primary covariate of exposure, allow for effective dosing strategies. The robust clinical trial data, supported by comprehensive population pharmacokinetic analyses, have established the efficacy and safety of tralokinumab in its approved indication. This guide provides a foundational understanding for researchers and clinicians working with this therapeutic agent.

References

Solubility Assessment of Tral Compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature review did not yield specific information on a substance referred to as "Tral compound." This suggests that "this compound" may be an internal codename, a novel yet-to-be-publicly-disclosed compound, or a potential misspelling of another agent.

Consequently, this guide will proceed by presenting a generalized framework and validated methodologies for assessing the solubility and stability of a hypothetical small molecule compound, which we will refer to as "this compound." The provided protocols and data tables are illustrative examples based on common industry practices for drug discovery and development. Researchers should substitute the specific parameters and results with their own experimental data for the compound of interest.

Solubility is a critical physicochemical property that influences a drug's absorption, distribution, and overall bioavailability. Assessing solubility early in the drug development process is essential.

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a particular solvent system at equilibrium.

1.1.1 Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.1.2 Data Presentation

Solvent SystemTemperature (°C)This compound Solubility (µg/mL)Analytical Method
Phosphate-Buffered Saline (pH 7.4)25Example: 15.2HPLC-UV
Simulated Gastric Fluid (pH 1.2)37Example: 150.8HPLC-UV
Simulated Intestinal Fluid (pH 6.8)37Example: 10.5HPLC-UV
Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO). This is a higher-throughput method often used in early discovery.

1.2.1 Experimental Protocol: Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the stock solution to a 96-well plate containing the aqueous buffer.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

1.2.2 Data Presentation

Buffer SystemTemperature (°C)This compound Kinetic Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)25Example: 45

Stability Assessment of this compound Compound

Evaluating the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

pH Stability

2.1.1 Experimental Protocol

  • Sample Preparation: Prepare solutions of the this compound compound in a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • Incubation: Incubate the solutions at a specified temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the concentration of the remaining this compound compound using a stability-indicating HPLC method.

2.1.2 Data Presentation

pHTemperature (°C)Time (hours)% this compound Remaining
1.23724Example: 98.5%
7.43724Example: 95.2%
9.03724Example: 60.1%
Photostability

2.2.1 Experimental Protocol

  • Sample Preparation: Prepare solutions of the this compound compound and a solid sample.

  • Exposure: Expose the samples to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After a defined exposure period, analyze both the exposed and dark control samples for the appearance of degradation products and for the remaining concentration of the this compound compound.

Visualizations

Experimental Workflows

G cluster_solubility Thermodynamic Solubility Workflow cluster_stability pH Stability Workflow A Add excess this compound to solvent B Agitate for 24-48h at constant temp A->B C Centrifuge to pellet solid B->C D Quantify supernatant (e.g., HPLC) C->D E Prepare this compound in buffers of varying pH F Incubate at constant temp E->F G Withdraw aliquots at time points F->G H Quantify remaining this compound (HPLC) G->H G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation This compound This compound Compound This compound->KinaseX Inhibits

The Dual Nature of TRAIL: A Technical Guide to Its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a member of the TNF superfamily, has garnered significant interest in oncology for its ability to selectively induce apoptosis in cancer cells while sparing most normal tissues.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning TRAIL's biological functions, from its intricate signaling pathways to the challenges of therapeutic resistance. We present a comprehensive overview of the apoptotic and non-apoptotic signaling cascades initiated by TRAIL, detailed experimental protocols for their investigation, and a summary of key quantitative data to inform future research and drug development efforts.

Introduction

Since its discovery, TRAIL has been recognized as a promising anti-cancer agent due to its selective cytotoxicity towards malignant cells.[1][3] TRAIL, also known as Apo2L, is a type II transmembrane protein that can also be cleaved into a soluble form.[4] Its therapeutic potential lies in its interaction with a complex system of cell surface receptors, which dictates whether a cell undergoes programmed cell death or activates survival and proliferation pathways.[5] Understanding the nuances of these signaling networks is paramount for the successful clinical application of TRAIL-based therapies.

TRAIL Receptors and Ligand Binding

TRAIL interacts with five distinct receptors, each playing a specific role in modulating its downstream effects.[6]

  • Death Receptors (DRs): TRAIL-R1 (DR4) and TRAIL-R2 (DR5) are the primary mediators of apoptosis.[7] These receptors possess an intracellular "death domain" (DD) that is essential for initiating the apoptotic cascade.[4]

  • Decoy Receptors (DcRs): TRAIL-R3 (DcR1) and TRAIL-R4 (DcR2) lack a functional intracellular death domain.[4][6] DcR1 is a glycosylphosphatidylinositol (GPI)-anchored protein, while DcR2 has a truncated, non-functional death domain. These receptors act as competitive inhibitors, sequestering TRAIL and preventing its binding to the death receptors.[8]

  • Soluble Receptor: Osteoprotegerin (OPG) is a secreted decoy receptor that can also bind to TRAIL, further regulating its bioavailability.

The binding of trimeric TRAIL to its receptors is a critical initiating event. The affinity of TRAIL for its various receptors is temperature-dependent, with DR5 showing the highest affinity at physiological temperatures.[1]

Quantitative Data: TRAIL-Receptor Binding Affinities
ReceptorBinding Affinity (KD) at 37°CMethod
DR5≤ 2 nMIsothermal Titration Calorimetry
DR4Moderate AffinityIsothermal Titration Calorimetry
DcR1Lower AffinityIsothermal Titration Calorimetry
OPG400 nMIsothermal Titration Calorimetry

Table 1: Summary of TRAIL receptor binding affinities as determined by isothermal titration calorimetry. Data sourced from Truneh et al., 2000.[1]

Apoptotic Signaling Pathways

The binding of TRAIL to DR4 or DR5 triggers receptor trimerization and the recruitment of intracellular adaptor proteins and caspases, initiating a signaling cascade that culminates in apoptosis.[5][9] This process can proceed through two interconnected pathways: the extrinsic and the intrinsic pathways.

The Extrinsic Apoptotic Pathway

Upon TRAIL binding, the death receptors cluster and recruit the Fas-associated death domain (FADD) adaptor protein via their death domains.[10] FADD, in turn, recruits pro-caspase-8 and/or pro-caspase-10 to form the Death-Inducing Signaling Complex (DISC).[11] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation.[11] Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[12]

Extrinsic_Apoptotic_Pathway TRAIL TRAIL Trimer DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 Binding & Trimerization DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3_7 Activated Caspase-3, -7 Caspase8->Caspase3_7 Cleavage & Activation Apoptosis Apoptosis Caspase3_7->Apoptosis

Figure 1: The TRAIL-induced extrinsic apoptotic pathway.

The Intrinsic (Mitochondrial) Apoptotic Pathway

In some cell types, known as Type II cells, the apoptotic signal initiated by TRAIL is amplified through the intrinsic pathway.[10] In these cells, activated caspase-8 cleaves Bid, a pro-apoptotic member of the Bcl-2 family, to its truncated form, tBid.[10] tBid then translocates to the mitochondria and promotes the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This results in the release of cytochrome c and Smac/DIABLO into the cytosol.[10] Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, leading to apoptosis.

Intrinsic_Apoptotic_Pathway Caspase8 Activated Caspase-8 Bid Bid Caspase8->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation Bak_Bax Bak / Bax Activation Mitochondrion->Bak_Bax Cytochrome_c Cytochrome c Release Bak_Bax->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase3_7 Activated Caspase-3, -7 Caspase9->Caspase3_7 Cleavage & Activation Apoptosis Apoptosis Caspase3_7->Apoptosis

Figure 2: The TRAIL-induced intrinsic apoptotic pathway.

Non-Apoptotic Signaling Pathways

In addition to its pro-apoptotic functions, TRAIL can also activate non-apoptotic signaling pathways that promote cell survival, proliferation, and inflammation.[2] These pathways are often activated in TRAIL-resistant cancer cells and can contribute to tumor progression.[3][13] The key non-apoptotic pathways activated by TRAIL include NF-κB, MAPK (ERK, JNK, p38), and PI3K/Akt.[5][14]

The formation of a secondary complex, sometimes referred to as Complex II, which includes FADD, caspase-8, RIPK1, and TRAF2, is thought to be a key event in the activation of these non-apoptotic pathways.[3][14]

Non_Apoptotic_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 ComplexII Complex II (FADD, Caspase-8, RIPK1, TRAF2) DR4_DR5->ComplexII IKK IKK Complex ComplexII->IKK MAPK MAPK Activation (ERK, JNK, p38) ComplexII->MAPK PI3K PI3K ComplexII->PI3K NFkB NF-κB Activation IKK->NFkB Gene_Expression Gene Expression (Survival, Proliferation, Inflammation) NFkB->Gene_Expression Cellular_Response Cellular Responses (Proliferation, Differentiation, Inflammation) MAPK->Cellular_Response Akt Akt Activation PI3K->Akt Survival_Proliferation Cell Survival & Proliferation Akt->Survival_Proliferation

Figure 3: TRAIL-induced non-apoptotic signaling pathways.

Mechanisms of TRAIL Resistance

Despite its promise, the clinical efficacy of TRAIL-based therapies has been hampered by both intrinsic and acquired resistance in cancer cells.[15][16] Resistance can arise from alterations at multiple levels of the TRAIL signaling pathway.

  • Receptor Level: Downregulation of DR4/DR5 expression, mutations in the death domains, or increased expression of decoy receptors can limit the initiation of the apoptotic signal.[17][10]

  • DISC Level: Overexpression of the anti-apoptotic protein c-FLIP, which competes with pro-caspase-8 for binding to FADD, can inhibit DISC-mediated caspase-8 activation.[3][10]

  • Mitochondrial Level: Upregulation of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic members (e.g., Bax, Bak) can prevent MOMP and the release of cytochrome c.[10]

  • Downstream of Mitochondria: Increased expression of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, can directly inhibit the activity of caspases-3, -7, and -9.[10]

  • Activation of Survival Pathways: Constitutive activation of pro-survival signaling pathways, such as NF-κB and PI3K/Akt, can counteract the pro-apoptotic signals from TRAIL.[17][15]

Experimental Protocols

Assessment of TRAIL-Induced Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow start Seed and Treat Cells with TRAIL harvest Harvest Cells (Adherent and Supernatant) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at Room Temperature in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 4: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Seed target cells at a density of 1 x 106 cells in a T25 flask. After 24 hours, treat the cells with the desired concentration of recombinant human TRAIL for the indicated time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cell populations.

  • Washing: Wash the cells twice with ice-cold 1X PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

Detection of Caspase-3 Cleavage by Western Blot

This protocol is used to detect the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Methodology:

  • Cell Lysis: After TRAIL treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Analysis of DISC Formation by Co-Immunoprecipitation (Co-IP)

This protocol is used to isolate and identify the components of the TRAIL Death-Inducing Signaling Complex.

Methodology:

  • Cell Stimulation and Lysis: Stimulate cells with Flag-tagged TRAIL for a short period (e.g., 15-30 minutes) to induce DISC formation. Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against FADD and caspase-8.

Conclusion

TRAIL remains a molecule of significant interest in cancer biology and therapy. Its ability to selectively target and kill cancer cells through the induction of apoptosis is a powerful therapeutic concept. However, the complexities of its signaling, including the activation of non-apoptotic pathways and the development of resistance, present considerable challenges. A thorough understanding of the molecular intricacies of TRAIL's biological functions, facilitated by the experimental approaches detailed in this guide, is essential for overcoming these hurdles and realizing the full therapeutic potential of targeting this pathway. Future research should focus on developing strategies to sensitize resistant tumors to TRAIL-based therapies and on identifying biomarkers to select patients who are most likely to benefit from such treatments.

References

No Publicly Available Research Data Found for "Tral Compound"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific and academic databases, no specific information, preclinical data, or clinical trial results were found for a substance referred to as "Tral compound."

The term "this compound compound" does not appear in publicly accessible scientific literature, patent databases, or clinical trial registries related to pharmaceutical research and development. The search results did not yield any data regarding its mechanism of action, experimental protocols, or quantitative results that would be necessary to construct the requested in-depth technical guide.

It is possible that "this compound compound" is an internal codename not yet disclosed publicly, a hypothetical substance, or a term used in a context not indexed by the available search resources.

Without any foundational data, it is not possible to fulfill the request for a technical whitepaper, including data tables, experimental methodologies, and signaling pathway diagrams for this specific topic.

Should you have an alternative, publicly recognized compound of interest, please provide its name. A detailed technical guide, adhering to all the specified formatting and content requirements, can be generated for a compound with available early-stage research data.

Methodological & Application

Application Notes and Protocols for Tral in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (Tral), also known as TRAIL or Apo2L, in various cell culture assays. This compound is a cytokine that selectively induces apoptosis in cancer cells, making it a promising agent in oncology research and drug development.[1] This document outlines the underlying signaling pathways, detailed experimental protocols for assessing this compound's efficacy, and quantitative data from various studies.

Introduction to this compound and its Mechanism of Action

This compound is a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily. It triggers apoptosis by binding to its cognate death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), which are often overexpressed on the surface of cancer cells.[1] This selective induction of apoptosis in malignant cells, with minimal toxicity to normal cells, underscores its therapeutic potential.[1]

Upon trimerization of this compound and its binding to DR4 or DR5, a cascade of intracellular events is initiated, leading to programmed cell death. This process involves the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating effector caspases like caspase-3, which execute the apoptotic program.

This compound Signaling Pathway

The following diagram illustrates the canonical this compound-induced apoptosis signaling pathway.

Tral_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (TRAIL) DR4_DR5 DR4 / DR5 This compound->DR4_DR5 Binding & Trimerization DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3 Activated Caspase-3 Caspase8->Caspase3 Direct Activation (Type I Cells) Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation (Type II Cells)

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Recombinant Human this compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently with a pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Recombinant Human this compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting:

    • Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

  • Recombinant Human this compound

  • Cancer cell lines

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Lysis buffer

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells in white-walled 96-well plates and treat with this compound.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation:

    • After treatment, equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

  • Data Acquisition:

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound, both as a single agent and in combination with other anti-cancer drugs, on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (ng/mL)
HS578TTriple-Negative Breast Cancer~16-250
MB157Triple-Negative Breast Cancer~16-250
MB231Triple-Negative Breast Cancer~16-250
HCC1954HER-2 Amplified Breast Cancer~1000
AU565HER-2 Amplified Breast Cancer~1000
SKOV-3Ovarian Cancer196.5[2]
TOV-21GOvarian Cancer>200[2]
SW480Colon Cancer>1000[3]
NCI-H460Non-Small Cell Lung CancerSensitive
A549Non-Small Cell Lung CancerResistant

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Synergistic Effects of this compound in Combination Therapies

Cancer Cell LineCombination AgentEffectQuantitative Observation
A549Cisplatin (0.5 µg/mL)Synergistic ApoptosisSignificant increase in apoptosis compared to single agents.[4]
NCI-H460Cisplatin (0.5 µg/mL)Synergistic ApoptosisSignificant increase in apoptosis compared to single agents.[4]
Raji (Burkitt's Lymphoma)Bortezomib (100 nM)Synergistic ApoptosisApoptosis increased from 12.63% (Bortezomib alone) to 80.82% (combination).[5]
TUBO (Breast Cancer)BortezomibSynergistic ApoptosisIn vitro apoptosis reached a maximum of 90% with the combination.[6]
MCF-7 (Breast Cancer)Adriamycin (0.5 µg/mL)Synergistic ApoptosisApoptosis increased from 9.8% (this compound) or 17% (Adriamycin) to 38.7% (combination).[7]
SW620 (Colon Cancer)SunitinibSynergistic Growth InhibitionCombination Index (CI) < 1.0, indicating synergy.[8]
95-D (Lung Cancer)SunitinibSynergistic Growth InhibitionCombination Index (CI) < 1.0, indicating synergy.[8]
FaDu, NCI H460, Colo 205Ionizing Radiation (10 Gy)Synergistic ApoptosisApoptosis significantly higher in combination (e.g., Colo 205: 80.3%) vs. single treatments.[9]

Experimental Workflow for Combination Studies

The following diagram outlines a typical workflow for investigating the synergistic effects of this compound with a chemotherapeutic agent.

Combination_Study_Workflow cluster_setup Experimental Setup cluster_assays Data Collection cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., 96-well plates) Single_Agent_this compound Treat with this compound (Dose-response) Cell_Seeding->Single_Agent_this compound Single_Agent_Drug Treat with Chemo Drug (Dose-response) Cell_Seeding->Single_Agent_Drug Combination_Treatment Treat with this compound + Chemo Drug (Fixed ratio or checkerboard) Cell_Seeding->Combination_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Single_Agent_this compound->Viability_Assay Single_Agent_Drug->Viability_Assay Combination_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Combination_Treatment->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Combination_Treatment->Caspase_Assay IC50_Calculation Calculate IC50 Values Viability_Assay->IC50_Calculation Synergy_Analysis Combination Index (CI) Analysis (e.g., Chou-Talalay method) Viability_Assay->Synergy_Analysis Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Apoptosis_Assay->Statistical_Analysis Caspase_Assay->Statistical_Analysis

Caption: Workflow for this compound combination studies.

Conclusion

This compound continues to be a molecule of significant interest in cancer research due to its selective pro-apoptotic activity. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute cell culture-based assays to evaluate the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents. Careful consideration of cell line sensitivity, appropriate controls, and quantitative data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes & Protocols for Oral Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oral administration is a predominant route for drug delivery in preclinical in vivo studies due to its convenience, non-invasiveness, and resemblance to common clinical administration in humans.[1][2] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to ensure accurate, reproducible, and humane oral administration of test compounds in laboratory animals, primarily focusing on the oral gavage technique.

Key Considerations for Oral Administration

Successful oral administration studies hinge on several critical factors that can influence experimental outcomes and animal welfare.

  • Vehicle Selection: The choice of vehicle, the substance used to dissolve or suspend a test compound, is crucial.[3] An ideal vehicle should be non-toxic, inert, and should not interfere with the absorption or metabolism of the test compound.[3][4] The physical and chemical properties of the vehicle, such as pH and viscosity, must be considered to ensure accurate delivery and minimize tissue irritation.[3][4]

  • Dosage Volume: The volume of the dosing solution must be carefully calculated based on the animal's body weight to prevent gastrointestinal distress or injury.[5][6] Exceeding recommended volumes can lead to reflux and aspiration.[6]

  • Animal Handling and Restraint: Proper handling and restraint techniques are paramount to minimize stress on the animal and ensure the safety of both the animal and the researcher.[6][7] Acclimatizing animals to handling prior to the procedure can reduce stress-induced physiological changes that may confound experimental results.[7][8]

  • Gavage Needle Selection: The size and type of gavage needle are critical for preventing injury. Needles should have a smooth, rounded tip and be of appropriate length to reach the stomach without causing perforation. Flexible or curved needles are often preferred to minimize the risk of esophageal damage.[9]

Data Presentation

Quantitative data related to oral administration should be clearly organized for easy reference and comparison.

Table 1: Common Vehicles for Oral Administration

VehicleProperties and ConsiderationsCommon Use Cases
Water (Sterile) Universal solvent for hydrophilic compounds. Should be sterile and isotonic if possible.Soluble drugs, salts.
Saline (0.9% NaCl) Isotonic, minimizing osmotic effects in the gut.General purpose vehicle for soluble compounds.
Corn Oil / Olive Oil Suitable for lipophilic and poorly water-soluble compounds.Lipid-soluble drugs, toxicology studies.
Carboxymethylcellulose (CMC) (0.5-1% in water) Forms a suspension for insoluble compounds, increasing viscosity.Suspension formulations.
Polyethylene Glycol (PEG) 300/400 Co-solvent for poorly soluble compounds. Can have physiological effects at high concentrations.Enhancing solubility of difficult compounds.
Methylcellulose (0.5% in water) Viscosity-enhancing agent for suspensions.[8]Suspension formulations.

Table 2: Recommended Maximum Oral Gavage Volumes in Common Laboratory Animals

SpeciesBody Weight (g)Maximum Volume (ml/kg)
Mouse 20-3010
Rat 200-40010-20
Guinea Pig 350-50020
Hamster 85-13020
Rabbit 2000-400020

Note: These are general guidelines. The specific volume may need to be adjusted based on the test substance's properties and the study's specific requirements. Volumes may need to be reduced for pregnant animals.[5]

Table 3: Example Dosing Calculation

ParameterValue
Animal Mouse
Body Weight 25 g (0.025 kg)
Desired Dose 10 mg/kg
Stock Solution Concentration 2 mg/ml
Total Dose per Animal 0.25 mg (10 mg/kg * 0.025 kg)
Volume to Administer 0.125 ml (0.25 mg / 2 mg/ml)

Experimental Protocols

Protocol 1: Preparation of Dosing Formulation

  • Determine the appropriate vehicle based on the physicochemical properties of the test compound and the study's objectives.[10]

  • Calculate the required concentration of the test compound in the vehicle to achieve the desired dose in the specified administration volume.

  • Weigh the test compound accurately using a calibrated balance.

  • Prepare the vehicle. For suspensions like CMC or methylcellulose, slowly add the powder to the water while stirring continuously to prevent clumping.

  • Add the test compound to the vehicle. If the compound is soluble, stir until fully dissolved. For suspensions, use a homogenizer or sonicator to ensure a uniform particle size distribution.

  • Verify the formulation's stability and homogeneity, especially for multi-day studies.[3]

  • Store the formulation under appropriate conditions (e.g., refrigerated, protected from light) to maintain its integrity.

Protocol 2: Oral Gavage Procedure in Rodents

  • Animal Preparation:

    • Weigh the animal to determine the correct dosing volume.[5]

    • Properly restrain the animal. For mice, scruff the back of the neck to immobilize the head.[6][7] For rats, gently hold the animal around the thoracic region.

  • Gavage Needle Measurement:

    • Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the animal's mouth and the end at the last rib or xiphoid process.[5][6] This ensures the needle will reach the stomach.

    • Mark the needle with a permanent marker to indicate the correct insertion depth.[5][6]

  • Administration:

    • Hold the animal in a vertical position.[7]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[5]

    • The animal should swallow as the tube enters the esophagus. The needle should pass with little to no resistance.[7]

    • If resistance is met, immediately withdraw the needle and try again. Forcing the needle can cause severe injury.[5]

    • Once the needle is inserted to the pre-measured depth, slowly administer the compound.

    • Withdraw the needle smoothly in the same direction it was inserted.

Protocol 3: Post-Administration Monitoring

  • Immediate Observation:

    • Monitor the animal for at least a few minutes post-administration for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental tracheal administration.[7]

  • Short-Term Monitoring (First 24 hours):

    • Observe the animal for changes in behavior, food and water consumption, and feces/urine output.

    • Check for any signs of pain or discomfort.

  • Long-Term Monitoring (For chronic studies):

    • Conduct regular health checks as specified in the experimental protocol.

    • Record body weight at regular intervals.

Mandatory Visualizations

Diagram 1: Experimental Workflow for an Oral Administration Study

G cluster_admin Administration Phase cluster_post Post-Administration Phase A Formulation Preparation (Compound + Vehicle) C Animal Restraint & Weight Measurement B Animal Acclimatization & Baseline Measurements D Dosage Calculation C->D Body Weight E Oral Gavage Administration D->E Calculated Volume F Immediate Monitoring (Adverse Effects) E->F G Sample Collection (Blood, Tissues) F->G Time Points H Data Analysis G->H G cluster_gut Gastrointestinal Tract cluster_liver Liver A Oral Administration B Stomach (Dissolution) A->B C Small Intestine (Absorption) B->C D Portal Vein C->D Drug Absorption E Hepatic First-Pass Metabolism D->E F Systemic Circulation E->F Bioavailable Drug G Excretion/ Elimination F->G Distribution & Effect

References

Application Notes and Protocols: Western Blot Analysis of Apoptosis Induction by TRAIL (Tral) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), also known as Apo2L, is a cytokine and a member of the tumor necrosis factor (TNF) superfamily that has garnered significant interest as a potential anti-cancer agent.[1] TRAIL selectively induces apoptosis (programmed cell death) in a wide variety of transformed or cancerous cells while exhibiting minimal toxicity to normal cells.[1][2] This process is initiated by the binding of TRAIL to its specific death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[2][3]

Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying TRAIL-induced apoptosis.[4] It allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade, including the activation of caspases and the regulation by Bcl-2 family proteins.[5][6] These application notes provide a detailed overview of the TRAIL signaling pathway, comprehensive protocols for performing Western blot analysis post-TRAIL treatment, and guidance on data interpretation.

TRAIL-Induced Apoptosis Signaling Pathway

Upon binding to its death receptors DR4 and DR5, TRAIL triggers a signaling cascade that can proceed via two primary routes: the extrinsic pathway and the intrinsic (or mitochondrial) pathway.

  • Extrinsic Pathway: The binding of trimeric TRAIL to its receptors induces receptor trimerization.[7] This conformational change facilitates the recruitment of the adaptor protein Fas-Associated Death Domain (FADD) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[2] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation.[3][8] Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[9][10]

  • Intrinsic Pathway: In some cell types, the apoptotic signal is amplified through the intrinsic pathway. Activated caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family protein, to its truncated form, tBid.[3][7] tBid translocates to the mitochondria and promotes the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequent activation of caspase-3.[7][9]

TRAIL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrial Pathway TRAIL_node TRAIL DR4_DR5 DR4 / DR5 TRAIL_node->DR4_DR5 Binds DISC DISC Formation (FADD, Pro-Caspase-8) DR4_DR5->DISC Recruits Casp8 Activated Caspase-8 DISC->Casp8 Activates Casp3 Activated Caspase-3 Casp8->Casp3 Cleaves & Activates Bid Bid Casp8->Bid Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes tBid tBid Bax_Bak Bax / Bak Activation tBid->Bax_Bak Activates CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Apoptosome->Casp3 Activates

Caption: TRAIL-induced extrinsic and intrinsic apoptosis pathways.

Data Presentation: Key Apoptosis Markers

Following TRAIL treatment, Western blot analysis can quantify changes in key proteins. The results can be summarized for clear comparison.

Table 1: Key Apoptosis Markers for Western Blot Analysis after TRAIL Treatment

Protein Function / Pathway Expected Change After TRAIL Treatment Typical Molecular Weight (kDa)
Caspase-8 Initiator caspase (Extrinsic)[8] Decrease in pro-form; Increase in cleaved fragments (p43/p41, p18)[11][12] Pro: ~55 kDa; Cleaved: ~43/41, 18 kDa
Caspase-9 Initiator caspase (Intrinsic)[11] Decrease in pro-form; Increase in cleaved fragments (p37/p35) Pro: ~47 kDa; Cleaved: ~37/35 kDa
Caspase-3 Effector caspase[13] Decrease in pro-form; Increase in cleaved fragments (p17/p19)[10][13] Pro: ~35 kDa; Cleaved: ~17/19 kDa
PARP Caspase-3 substrate[11] Decrease in full-length form; Increase in cleaved fragment[11] Full-length: ~116 kDa; Cleaved: ~89 kDa
Bid Pro-apoptotic Bcl-2 family[7] Decrease in full-length form; Appearance of tBid fragment Full-length: ~22 kDa; tBid: ~15 kDa
Bcl-2 Anti-apoptotic protein[14] Expression levels may vary; often downregulated in sensitized cells ~26 kDa

| Bax | Pro-apoptotic protein[9] | Expression levels may vary; translocation to mitochondria | ~21 kDa |

Table 2: Example of Quantitative Western Blot Data Summary (Densitometry Analysis)

Target Protein Control (Untreated) TRAIL-Treated (24h) Fold Change (TRAIL/Control)
Cleaved Caspase-8 / β-Actin 1.00 ± 0.15 7.85 ± 0.92 7.85
Cleaved Caspase-3 / β-Actin 1.00 ± 0.21 12.30 ± 1.55 12.30
Cleaved PARP / Full-Length PARP 0.12 ± 0.04 6.40 ± 0.78 53.33
Bcl-2 / β-Actin 1.00 ± 0.11 0.45 ± 0.08 0.45

Data are represented as mean relative density ± standard deviation (n=3). This table is for illustrative purposes.

Experimental Workflow and Protocols

A systematic workflow is crucial for obtaining reliable and reproducible quantitative Western blot data.[15]

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell line + TRAIL) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (Laemmli buffer, Denaturation) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) E->F G 7. Blocking (Prevent non-specific binding) F->G H 8. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence, ECL) I->J K 11. Imaging & Data Analysis (Densitometry & Normalization) J->K

Caption: Standard experimental workflow for Western blot analysis.

Protocol 1: Cell Culture and TRAIL Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or other cancer cell lines) in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare a stock solution of recombinant human TRAIL in a suitable buffer (e.g., PBS with 0.1% BSA). Dilute the TRAIL stock to the desired final concentration (e.g., 20-200 ng/mL) in fresh culture medium.

  • Exposure: Remove the old medium from the cells, wash once with PBS, and add the TRAIL-containing medium. Include an untreated control group (medium only).

  • Time Course: Incubate the cells for the desired time points (e.g., 0, 3, 6, 12, 24 hours) to observe the kinetics of protein cleavage.[11]

Protocol 2: Protein Lysate Preparation
  • Harvesting Cells:

    • Adherent cells: Place the culture dish on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Suspension cells: Transfer cells to a centrifuge tube, pellet at 500 x g for 5 minutes at 4°C. Wash the pellet with ice-cold PBS and re-pellet. Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer.

  • Lysis: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled microfuge tube. Store at -80°C or proceed to quantification.

Protocol 3: SDS-PAGE and Western Blotting
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis (SDS-PAGE):

    • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel).[8]

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]

    • Confirm successful transfer by observing the pre-stained ladder on the membrane.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein (e.g., rabbit anti-cleaved caspase-3) in blocking buffer according to the manufacturer's recommendation.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.

  • Detection and Imaging:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film. Ensure the signal is within the linear range of detection to allow for accurate quantification.[15][16]

  • Stripping and Re-probing (Optional): To detect another protein (like a loading control, e.g., β-actin or GAPDH), the membrane can be stripped of the first set of antibodies and re-probed. Alternatively, use a total protein stain for normalization, which is now considered the gold standard.[17]

References

High-throughput screening with Tral compound

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for Inhibitors of the NF-κB Pathway Using the Tral Compound

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of a wide range of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in a variety of diseases such as chronic inflammatory disorders, autoimmune diseases, and cancer.[2][3] This makes the NF-κB pathway a significant target for therapeutic drug discovery.[4]

This application note describes a robust and reliable high-throughput screening (HTS) protocol to identify and characterize inhibitors of the NF-κB pathway, featuring the hypothetical small molecule inhibitor, this compound. The protocol utilizes a cell-based luciferase reporter assay, a widely adopted method for monitoring the activation of specific signaling pathways.[5][6] In this assay, the luciferase gene is placed under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is directly proportional to the level of pathway activation.[5][7]

Principle of the Assay

The assay is based on the canonical NF-κB signaling pathway, which is initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation.[1] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including the luciferase reporter gene in this assay system.[1][2]

The this compound compound is a hypothetical inhibitor of the NF-κB pathway. This HTS assay is designed to quantify the dose-dependent inhibitory effect of this compound and other potential inhibitors on TNF-α-induced NF-κB activation.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin).

  • This compound Compound: Provided as a 10 mM stock solution in DMSO.

  • Positive Control: A known NF-κB inhibitor (e.g., Dehydrocostus lactone).[9]

  • Stimulating Agent: Recombinant Human TNF-α.

  • Assay Plates: White, opaque, flat-bottom 96-well or 384-well microplates suitable for luminescence measurements.

  • Reagents for Luciferase Assay: Luciferase assay kit (e.g., Steady-Glo® Luciferase Assay System).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • DMSO: ACS grade or higher.

Experimental Protocols

Cell Preparation and Seeding
  • Culture HEK293-NF-κB-luciferase cells in a T-75 flask until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Determine the cell density and viability using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (25,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

Compound Preparation and Treatment
  • Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration range for a primary screen is 10 µM. For dose-response curves, a wider range (e.g., 0.01 nM to 100 µM) is recommended.

  • Dilute the compound serial dilutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.

  • Include wells with culture medium containing 0.5% DMSO as the vehicle control (negative control) and wells with a known NF-κB inhibitor as the positive control.

  • After the 24-hour incubation, carefully remove the medium from the wells and add 50 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubate the plate for 1 hour at 37°C.

Stimulation and Incubation
  • Prepare a working solution of TNF-α in culture medium at a concentration of 20 ng/mL. The optimal concentration may need to be determined empirically.

  • Add 50 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 50 µL of culture medium to the unstimulated control wells.

  • The final volume in each well should be 100 µL.

  • Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.

Luminescence Detection
  • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

  • Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis

  • Percentage Inhibition: Calculate the percentage of NF-κB inhibition for each compound concentration using the following formula:

    Where:

    • RLU_compound is the Relative Light Units from wells treated with the test compound and TNF-α.

    • RLU_unstimulated is the average RLU from wells with cells and medium only.

    • RLU_stimulated is the average RLU from wells with cells, DMSO, and TNF-α.

  • IC50 Determination: For dose-response experiments, plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the NF-κB activity by 50%.

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[10][11] It is calculated using the signals from the positive and negative controls.

    Where:

    • SD is the standard deviation.

    • Mean is the average RLU.

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12]

Data Presentation

Table 1: Representative Data for this compound Compound Dose-Response

This compound Concentration (µM)Average RLU% Inhibition
10015,23498.5%
3018,97694.8%
1025,43288.3%
345,87667.9%
187,54326.2%
0.3115,8762.1%
0.1118,976-0.5%
0 (Stimulated Control)118,3450.0%
0 (Unstimulated Control)12,543100.0%

Table 2: Assay Quality Control Parameters

ParameterValue
Mean Stimulated Control (RLU)118,345
SD Stimulated Control8,976
Mean Unstimulated Control (RLU)12,543
SD Unstimulated Control1,234
Z'-factor 0.78

Mandatory Visualization

G cluster_workflow High-Throughput Screening Workflow A Seed HEK293-NF-κB-luc cells in 96-well plates B Incubate 24 hours A->B C Add this compound compound (or controls) B->C D Incubate 1 hour C->D E Stimulate with TNF-α D->E F Incubate 6 hours E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H I Data Analysis (% Inhibition, IC50, Z') H->I

Caption: High-Throughput Screening Workflow for this compound Compound.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_nucleus Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Reporter Luciferase Reporter Gene Luminescence Luminescence Reporter->Luminescence This compound This compound Compound This compound->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->Reporter Activates Transcription

Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for TRAIL Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages and experimental protocols for utilizing TNF-related apoptosis-inducing ligand (TRAIL) in various mouse models of disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of TRAIL.

Introduction

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a member of the TNF superfamily, is a promising therapeutic agent due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] Its role in modulating immune responses has also garnered significant interest.[2] Preclinical studies in mouse models are crucial for determining optimal dosing strategies and understanding the in vivo efficacy of TRAIL-based therapies.

Data Presentation: TRAIL Dosage and Efficacy in Mouse Models

The following tables summarize quantitative data on TRAIL administration in various mouse models of cancer and autoimmune diseases.

Table 1: TRAIL Dosage in Mouse Models of Cancer

Disease ModelMouse StrainCell LineTRAIL TypeDosageAdministration RouteTreatment ScheduleKey Findings
Hepatocellular CarcinomaC57BL/6Hepa1-6Recombinant Soluble TRAIL15 mg/kgIntratumoral (i.t.)Every 2 days for 6 injections45% reduction in tumor volume; prolonged survival.[3]
Breast CancerBALB/c4T1Soluble Mouse TRAIL (smTRAIL)2 mg/kgIntraperitoneal (i.p.)Not specifiedOptimal tumor growth inhibition.[4]
Breast CancerBALB/c4T1Soluble Mouse TRAIL (smTRAIL)8 mg/kgIntraperitoneal (i.p.)Not specifiedWeak antitumor activity.[4]
Colon CancerBALB/cCT26Soluble Mouse TRAIL (smTRAIL)2 mg/kgIntraperitoneal (i.p.)Not specifiedOptimal tumor growth inhibition; significantly prolonged survival compared to 8 mg/kg.[4]
Colon CancerBALB/cCT26Soluble Mouse TRAIL (smTRAIL)8 mg/kgIntraperitoneal (i.p.)Not specifiedPromoted tumor growth compared to control.[4]

Table 2: TRAIL Dosage in Mouse Models of Autoimmune Disease

Disease ModelMouse StrainInduction MethodTRAIL TypeDosageAdministration RouteTreatment ScheduleKey Findings
Inflammatory ArthritisNot SpecifiedCollagen-Induced Arthritis (CIA)Recombinant TRAILNot specifiedNot specifiedNot specifiedSignificantly inhibited joint inflammation and reduced arthritis severity.[5]
Inflammatory Bowel DiseaseNot SpecifiedDextran Sodium Sulfate (DSS)-Induced ColitisRecombinant TRAILNot specifiedNot specifiedNot specifiedSignificantly suppressed gut inflammation and reduced colitis severity.[6]
Multiple SclerosisSJL/J or C57BL/6Experimental Autoimmune Encephalomyelitis (EAE)Recombinant TRAILNot specifiedNot specifiedNot specifiedInhibited T-cell reactivity to neuroantigens and suppressed autoimmune encephalomyelitis.[2]

Experimental Protocols

Preparation of Recombinant TRAIL for In Vivo Administration

Recombinant TRAIL protein, typically supplied in lyophilized form, requires careful reconstitution to maintain its biological activity.

Materials:

  • Lyophilized recombinant mouse or human TRAIL[7]

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4[7]

  • Sterile, low-endotoxin water[7]

  • Carrier protein such as bovine serum albumin (BSA) or human serum albumin (HSA) (optional, for long-term storage)[7]

Procedure:

  • Briefly centrifuge the vial of lyophilized TRAIL to collect the powder at the bottom.

  • Reconstitute the lyophilized TRAIL in sterile PBS or water to a stock concentration of not less than 100 µg/mL.[7] Gently pipette up and down to dissolve the powder; do not vortex.

  • For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA).[7]

  • Aliquot the reconstituted TRAIL into sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[7]

  • On the day of injection, thaw the required aliquot and dilute it to the final desired concentration with sterile PBS.

Establishment of a Subcutaneous Tumor Model and TRAIL Administration

Materials:

  • Cancer cell line (e.g., Hepa1-6, 4T1, CT26)

  • 6-week-old female mice (e.g., C57BL/6, BALB/c)

  • Complete cell culture medium

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Calipers

  • Reconstituted recombinant TRAIL

Procedure:

  • Culture the cancer cells in the appropriate medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or HBSS at a concentration of 4 x 10^7 cells/mL.[3]

  • Inject 100 µL of the cell suspension (4 x 10^6 cells) subcutaneously into the right dorsal flank of each mouse.[3]

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: V = 0.5 x length x (width)^2.[3]

  • When tumors reach a palpable size (e.g., approximately 100 mm^3), randomize the mice into treatment and control groups.[3]

  • Administer TRAIL or vehicle control (e.g., sterile saline) via the desired route (e.g., intratumoral, intraperitoneal). For intratumoral injection, inject the solution directly into the tumor mass.[3]

  • Follow the predetermined treatment schedule (e.g., 15 mg/kg every 2 days for 6 injections).[3]

  • Monitor tumor growth and the overall health of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Induction of Experimental Autoimmune Encephalomyelitis (EAE) and Assessment of TRAIL Efficacy

EAE is a widely used mouse model for multiple sclerosis.

Materials:

  • 8-12 week old female mice (e.g., SJL/J or C57BL/6)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Reconstituted recombinant TRAIL

Procedure:

  • Prepare an emulsion of MOG35-55 in CFA. For example, emulsify 200 µg of MOG35-55 with an equal volume of CFA containing 400 µg of Mycobacterium tuberculosis.

  • On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion per site.

  • On day 0 and day 2, administer 200 ng of PTX in 200 µL of PBS via intraperitoneal injection.

  • Begin monitoring the mice daily for clinical signs of EAE starting around day 7 post-immunization. Use a standard scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Initiate TRAIL or vehicle treatment at the onset of clinical signs or at a predetermined time point.

  • Administer TRAIL via the chosen route and schedule.

  • Continue to monitor and score the mice daily to assess the effect of TRAIL on disease severity and progression.

Visualizations

TRAIL Signaling Pathway

// Nodes TRAIL [label="TRAIL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DR4_DR5 [label="DR4 / DR5", fillcolor="#FBBC05", fontcolor="#202124"]; DISC [label="DISC Formation\n(FADD, Pro-caspase-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Activated Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Activated Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#F1F3F4", fontcolor="#202124"]; tBid [label="tBid", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\n(Apaf-1, Pro-caspase-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Activated Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TRAIL -> DR4_DR5 [color="#202124"]; DR4_DR5 -> DISC [color="#202124"]; DISC -> Caspase8 [color="#202124"]; Caspase8 -> Caspase3 [label="Extrinsic Pathway", fontcolor="#5F6368", color="#202124"]; Caspase3 -> Apoptosis [color="#202124"]; Caspase8 -> Bid [color="#202124"]; Bid -> tBid [style=dashed, arrowhead=none, color="#202124"]; Caspase8 -> tBid [label="Cleavage", fontcolor="#5F6368", style=invis]; tBid -> Mitochondria [color="#202124"]; Mitochondria -> CytochromeC [label="Intrinsic Pathway", fontcolor="#5F6368", color="#202124"]; CytochromeC -> Apoptosome [color="#202124"]; Apoptosome -> Caspase9 [color="#202124"]; Caspase9 -> Caspase3 [color="#202124"]; }

Caption: TRAIL-induced apoptosis signaling pathways.

General Experimental Workflow for In Vivo TRAIL Efficacy Studies

// Nodes Model_Induction [label="Disease Model Induction\n(e.g., Tumor Cell Implantation, EAE Induction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Randomization [label="Randomization of Mice\ninto Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="TRAIL / Vehicle Administration\n(Specified Dose, Route, Schedule)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring & Data Collection\n(e.g., Tumor Volume, Clinical Score, Body Weight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Study Endpoint\n(e.g., Predetermined Time, Tumor Size Limit)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Tissue Collection & Analysis\n(Histology, Biomarkers, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Model_Induction -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; }

Caption: General workflow for preclinical TRAIL studies.

References

Application Note: Analysis of TRAIL-Induced Cellular Responses by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a member of the TNF superfamily of cytokines, is a promising anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells while sparing most normal cells.[1][2] TRAIL initiates the extrinsic apoptosis pathway by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[2][3] This binding event triggers receptor trimerization and the recruitment of the Fas-Associated Death Domain (FADD) adaptor protein and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[2][4] Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][5] In some cell types (Type II cells), the signal is amplified through the intrinsic mitochondrial pathway via cleavage of the Bid protein.[3][4]

Flow cytometry is an indispensable tool for quantifying the cellular response to TRAIL treatment. It allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. Key applications include the assessment of apoptosis, through methods like Annexin V and Propidium Iodide (PI) staining, and the analysis of cell cycle distribution. These assays provide critical quantitative data on the efficacy of TRAIL and the mechanisms by which it affects cancer cells. This document provides detailed protocols for these essential flow cytometry-based analyses.

TRAIL Signaling Pathway

The diagram below illustrates the extrinsic and intrinsic pathways of apoptosis initiated by TRAIL.

TRAIL_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Amplification (Type II Cells) TRAIL TRAIL Ligand DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds DISC DISC Formation DR4_DR5->DISC Trimerization & Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation FADD FADD FADD->DISC ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Bid Bid Casp8->Bid Cleaves (Type II Cells) Casp3 Active Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Execution tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activates CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Cleaves & Activates

Caption: TRAIL-induced apoptosis signaling cascade.

Experimental Workflow

A typical workflow for assessing the effects of TRAIL using flow cytometry is outlined below.

Workflow cluster_staining Staining Protocols start Start: Cell Culture treatment Treat cells with TRAIL (include untreated control) start->treatment harvest Harvest Cells (adherent and suspension) treatment->harvest wash Wash cells with PBS harvest->wash apoptosis_stain Apoptosis Staining: Annexin V & PI wash->apoptosis_stain Split Sample cellcycle_stain Cell Cycle Staining: Fixation & PI/RNase wash->cellcycle_stain Split Sample acquire Acquire Data on Flow Cytometer apoptosis_stain->acquire cellcycle_stain->acquire analyze Analyze Data: Quantify cell populations acquire->analyze end End: Report Results analyze->end

Caption: General experimental workflow for flow cytometry.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This protocol enables the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-conjugated Annexin V.[6] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[6][7]

Materials:

  • TRAIL-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 10X Annexin V Binding Buffer (e.g., 100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentration of TRAIL for the appropriate duration. Include an untreated control group.

    • Harvest cells, including both adherent and suspension populations. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

    • Collect all cells and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Carefully discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[8]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Just before analysis, add 5 µL of PI staining solution to each tube. Do not wash cells after this step.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.

    • Collect events for each sample, typically 10,000-20,000 events per sample.

    • Analyze the data to distinguish four populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA.[9] Cells must be fixed to permeabilize the membrane, allowing the dye to enter and stain the nucleus.[9]

Materials:

  • TRAIL-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • PI staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation and Fixation:

    • Harvest approximately 1-2 x 10⁶ cells per sample following TRAIL treatment.

    • Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[9]

    • Fix the cells by incubating at 4°C for at least 2 hours. Cells can be stored at 4°C in ethanol for several weeks.[9]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with 3 mL of PBS to remove the ethanol.[9]

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.[9]

    • Add 400 µL of PI staining solution and mix well.[9]

    • Incubate the tubes for 15-30 minutes at room temperature, protected from light.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).

    • Collect data and generate a histogram of fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Data Presentation

The quantitative data obtained from the flow cytometry experiments should be summarized in tables for clear comparison between control and treated groups.

Table 1: Apoptosis Analysis of Cells Treated with TRAIL for 24 hours

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Control (Untreated) 94.5 ± 2.13.1 ± 0.82.4 ± 0.5
TRAIL (100 ng/mL) 55.2 ± 3.528.7 ± 2.916.1 ± 1.7
TRAIL (250 ng/mL) 30.8 ± 4.245.3 ± 3.823.9 ± 2.5
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution of Cells Treated with TRAIL for 24 hours

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated) 52.1 ± 2.831.5 ± 1.916.4 ± 1.1
TRAIL (100 ng/mL) 65.8 ± 3.320.1 ± 2.414.1 ± 1.5
TRAIL (250 ng/mL) 72.4 ± 4.115.2 ± 2.012.4 ± 1.8
Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes: TRAIL-Induced Apoptosis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), also known as TNFSF10, is a cytokine belonging to the tumor necrosis factor (TNF) superfamily.[1][2] It has garnered significant interest as a potential cancer therapeutic agent due to its remarkable ability to selectively induce apoptosis (programmed cell death) in a wide range of cancer cells while sparing most normal cells.[3][4][5] This selectivity makes TRAIL a promising candidate for targeted cancer therapies.[3][6]

Recombinant human TRAIL (rhTRAIL) is widely used in vitro to study the mechanisms of apoptosis and to screen for sensitizing agents that can overcome TRAIL resistance in tumor cells. These application notes provide an overview of the TRAIL signaling pathway, quantitative data on its bioactivity, and a detailed protocol for inducing and measuring apoptosis in cancer cell lines.

Mechanism of Action: The TRAIL Signaling Pathway

TRAIL initiates apoptosis through the extrinsic pathway by binding to its specific death receptors (DRs) on the cell surface.[2][7] There are two such receptors that can transmit an apoptotic signal: TRAIL Receptor 1 (TRAIL-R1), also known as Death Receptor 4 (DR4), and TRAIL Receptor 2 (TRAIL-R2), also known as Death Receptor 5 (DR5).[1][3][8]

The key steps of the signaling cascade are as follows:

  • Ligand Binding and Receptor Trimerization: TRAIL, which exists as a homotrimer, binds to DR4 and/or DR5. This binding event causes the receptors to cluster together, forming a trimerized complex.[3][8]

  • DISC Formation: The clustered intracellular "death domains" of the receptors recruit the adaptor protein Fas-Associated Death Domain (FADD).[3] FADD, in turn, recruits pro-caspase-8 and/or pro-caspase-10.[3] This entire complex is known as the Death-Inducing Signaling Complex (DISC).[3][6][7]

  • Initiator Caspase Activation: Within the DISC, the high concentration of pro-caspase-8 molecules leads to their auto-cleavage and activation.[3]

  • Effector Caspase Cascade: Active caspase-8 then cleaves and activates downstream effector caspases, most notably caspase-3 and caspase-7.[1][8][9]

  • Execution of Apoptosis: These effector caspases are the executioners of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[9]

// Edges TRAIL -> Receptor [label=" Binds"]; Receptor -> DISC [label=" Trimerization &\n Recruitment"]; FADD -> DISC [style=dotted, arrowhead=none]; ProCasp8 -> DISC [style=dotted, arrowhead=none]; DISC -> Casp8 [label=" Activation"]; Casp8 -> ProCasp3 [label=" Cleavage & Activation"]; Casp3 -> Apoptosis [label=" Execution"]; } Caption: Extrinsic apoptosis pathway initiated by TRAIL binding.

Quantitative Data: Bioactivity of Recombinant Human TRAIL

The biological activity of rhTRAIL can vary significantly between different cancer cell lines due to factors such as receptor expression levels and the presence of intracellular inhibitory proteins. The potency of TRAIL is typically quantified by its EC50 value (the concentration that induces 50% of the maximal response).

Cell LineDescriptionTRAIL EC50 (ng/mL)Assay Used
U343MG Human Glioblastoma1.0 - 3.0Apoptosis/Cytotoxicity
L-929 Mouse Fibroblast (with Actinomycin D)4.0 - 12.0Cytotoxicity
COLO-205 Human Colorectal Adenocarcinoma~25Apoptosis (Annexin V)
Jurkat Human T-cell Leukemia~1Apoptosis (Annexin V)
MDA-MB-231 Human Breast Adenocarcinoma~100Apoptosis (Annexin V)

Note: EC50 values are approximate and can vary based on experimental conditions, assay type, and specific rhTRAIL lot. Data compiled from multiple sources.[1][4][10][11]

Experimental Protocols

Protocol: Induction and Measurement of Apoptosis using Caspase-Glo® 3/7 Assay

This protocol describes a method for quantifying TRAIL-induced apoptosis by measuring the activity of the key executioner caspases, caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method suitable for high-throughput screening.[12]

A. Materials Required

  • Recombinant Human TRAIL (rhTRAIL), lyophilized[1][4]

  • Target cancer cells (e.g., COLO-205, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile, distilled water or PBS for reconstitution

  • White-walled, clear-bottom 96-well assay plates

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer for plate reading

B. Reagent Preparation

  • rhTRAIL Stock Solution: Briefly centrifuge the vial of lyophilized rhTRAIL before opening.[1] Reconstitute in sterile, distilled water to a concentration of 0.5-1.0 mg/mL.[1] Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[1]

  • rhTRAIL Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a dilution series in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 1000 ng/mL).

  • Caspase-Glo® 3/7 Reagent: Prepare the reagent according to the manufacturer's instructions. Equilibrate the buffer and lyophilized substrate to room temperature before mixing.[12]

C. Experimental Workflow Diagram

Experimental_Workflow A 1. Seed Cells (e.g., 10,000 cells/well in 80 µL) B 2. Culture Overnight (Allow cell attachment) A->B C 3. Add TRAIL Dilutions (Add 20 µL of 5X concentrate) B->C D 4. Incubate (4-24 hours at 37°C, 5% CO₂) C->D E 5. Add Caspase-Glo® 3/7 Reagent (Add 100 µL to each well) D->E F 6. Incubate & Measure (Shake, incubate 1-2 hr at RT, measure luminescence) E->F G 7. Data Analysis (Plot dose-response curve, calculate EC50) F->G

D. Assay Procedure

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 80 µL of complete medium. The optimal cell number should be determined empirically.[12] Include wells for "no-cell" (medium only) and "no-treatment" (cells + medium) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Treatment: Add 20 µL of the prepared rhTRAIL working solutions (or medium for the control) to the appropriate wells. This will bring the final volume to 100 µL.

  • Induction of Apoptosis: Return the plate to the incubator for a period of 4-24 hours. The optimal incubation time will vary depending on the cell line and should be determined in preliminary experiments.

  • Caspase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

E. Data Analysis

  • Subtract the average luminescence value from the "no-cell" control wells from all other measurements.

  • Plot the luminescence signal (Y-axis) against the log of the rhTRAIL concentration (X-axis).

  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the EC50 value.[13]

References

Application Notes and Protocols for the Preparation of "Compound Tral" Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific research compound named "Tral" is not publicly available. The following application notes and protocols are based on the assumption that "this compound" is a representative, powdered, non-sterile research compound. Researchers must always refer to the manufacturer's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for specific handling, solubility, and safety information for any compound.

Introduction

The accurate and consistent preparation of stock solutions is a critical first step in a wide range of experiments, from in vitro cellular assays to in vivo animal studies. A well-prepared stock solution ensures the reliability and reproducibility of experimental results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for preparing stock solutions of a hypothetical research compound, "Compound this compound."

Compound Data Summary

A thorough understanding of the physicochemical properties of a compound is essential for the successful preparation of a stable and accurate stock solution. The following table summarizes the hypothetical properties for "Compound this compound." Researchers should populate a similar table with data from the specific compound's CoA.

PropertyHypothetical Value for "Compound this compound"Importance
Molecular Weight 450.5 g/mol Essential for calculating the mass required to achieve a specific molar concentration.
Appearance White to off-white crystalline powderProvides a visual confirmation of the compound's expected physical state.
Purity >99% (as per CoA)Affects the true concentration of the active compound in the solution.
Solubility DMSO: ≥ 50 mg/mL (≥ 111 mM)Determines the appropriate solvent to create a concentrated, homogenous stock solution.
Ethanol: ≥ 25 mg/mL (≥ 55.5 mM)Provides alternative solvent options.
Water: InsolubleIndicates that an organic solvent is necessary for initial solubilization.
Storage (Powder) -20°C, protected from lightCritical for maintaining the stability and integrity of the solid compound over time.
Storage (Solution) -20°C (short-term), -80°C (long-term)Ensures the stability of the stock solution and prevents degradation between experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of "Compound this compound" in DMSO

This protocol describes the preparation of a 10 mM stock solution of "Compound this compound" in dimethyl sulfoxide (DMSO).

Materials:

  • "Compound this compound" powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for "Compound this compound" and DMSO. Perform all steps in a well-ventilated area or a chemical fume hood.

  • Calculation of Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of "Compound this compound" is calculated using the following formula:

      • Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh 4.505 mg of "Compound this compound" directly into the tared tube. Record the actual mass weighed.

  • Solubilization:

    • Using a calibrated micropipette, add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the weighed compound.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid in solubilization if necessary, but ensure compound stability at this temperature by consulting the CoA.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name ("Compound this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C may be acceptable, but long-term stability at this temperature should be verified.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing 'Compound this compound' Stock Solution cluster_prep Preparation cluster_sol Solubilization cluster_store Storage start Start: Review CoA and SDS calc Calculate Required Mass start->calc weigh Weigh 'Compound this compound' calc->weigh add_solvent Add Sterile DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C label_tubes->store end End: Ready for Experimental Use store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of "Compound this compound".

Hypothetical Signaling Pathway Modulated by "Compound this compound"

The following diagram illustrates a hypothetical signaling cascade that could be investigated using "Compound this compound." This example depicts the inhibition of a generic kinase pathway.

G Hypothetical Signaling Pathway Inhibition by 'Compound this compound' cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation This compound Compound this compound This compound->kinase1 Inhibition gene Target Gene Expression tf->gene Transcription

Caption: A diagram showing the potential inhibitory action of "Compound this compound" on a cellular signaling pathway.

Application of Tral in [specific research area]

Author: BenchChem Technical Support Team. Date: December 2025

Note: As "Tral" is a hypothetical substance, this document uses Trametinib , a real and well-researched MEK inhibitor, as a substitute to provide detailed and accurate application notes and protocols in the context of melanoma research.

Introduction

Trametinib (Mekinist®) is a highly selective, reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] In melanoma, the RAS/RAF/MEK/ERK (MAPK) signaling pathway is often constitutively activated due to mutations, most commonly in the BRAF gene (approximately 50% of cutaneous melanomas) or the NRAS gene (15-25%).[1][3][4] This hyperactivation drives uncontrolled cell proliferation and survival.[4] Trametinib targets MEK1/2, key components of this pathway, thereby inhibiting downstream signaling and impeding tumor growth.[1][5] It is approved for the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib.[4][6]

Mechanism of Action

Trametinib is not a direct inhibitor of BRAF. Instead, it acts downstream by binding to and inhibiting the kinase activity of MEK1 and MEK2.[1][4] This prevents the phosphorylation and activation of ERK1 and ERK2, the subsequent kinases in the cascade.[1] The inhibition of ERK signaling leads to a decrease in cell proliferation, induction of G1 cell cycle arrest, and apoptosis in melanoma cells.[2][6] By targeting a centhis compound node in the MAPK pathway, trametinib is effective in tumors with activating mutations upstream of MEK, such as BRAF and NRAS mutations.[1]

Signaling Pathway Diagram

MAPK_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF (e.g., BRAF V600E/K) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Trametinib Trametinib Trametinib->MEK inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: The MAPK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Quantitative Data

The efficacy of trametinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of Trametinib in Melanoma Cell Lines
Cell LineBRAF StatusNRAS StatusNF1 StatusIC50 (nM)Reference
A375V600EWild-TypeNot Specified0.85[1]
SK-MEL-28V600EWild-TypeNot Specified1.0 - 2.5[2][7]
WM-266-4V600DWild-TypeNot Specified0.3[1]
IPC-298Wild-TypeQ61LNot Specified0.36[1]
MeWoWild-TypeWild-TypeExpressed1.81 (mean)[8]
SK-MEL-30Wild-TypeWild-TypeUndetectable3.10 (mean)[8]
Table 2: Clinical Efficacy of Trametinib Monotherapy in BRAF V600E/K-Mutant Melanoma
Clinical TrialPhaseComparisonMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
METRICIIITrametinib vs. Chemotherapy4.8 months vs. 1.5 months22% vs. 8%[1][2]
Phase I StudyITrametinib (BRAF-inhibitor naive)5.7 months33% (confirmed)[7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of trametinib in melanoma cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, MeWo)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trametinib (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubate overnight.[9]

  • Drug Treatment: Prepare serial dilutions of trametinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.[9]

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: Western Blot for MAPK Pathway Activation

This protocol assesses the effect of trametinib on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Melanoma cell lines

  • 6-well plates

  • Trametinib

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of trametinib for a specified time (e.g., 2-24 hours).[10]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.[10]

  • Gel Electrophoresis and Transfer: Separate protein lysates (20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[10]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Conceptual) Cell_Culture 1. Melanoma Cell Culture (e.g., A375) Treatment 2. Treatment with Trametinib (Dose-Response) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (p-ERK, Total ERK) Treatment->Western_Blot IC50 4a. Determine IC50 Viability_Assay->IC50 Protein_Inhibition 4b. Assess Pathway Inhibition Western_Blot->Protein_Inhibition Xenograft 5. Melanoma Xenograft Model IC50->Xenograft Protein_Inhibition->Xenograft In_Vivo_Treatment 6. Trametinib Administration Xenograft->In_Vivo_Treatment Tumor_Measurement 7. Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis 8. Analyze Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of Trametinib.

Resistance Mechanisms

Despite the initial effectiveness of trametinib, both intrinsic and acquired resistance are significant clinical challenges.[12] Mechanisms of resistance often involve the reactivation of the MAPK pathway or the activation of parallel signaling cascades.[3]

Identified Resistance Mechanisms:

  • Mutations in MEK1/2: Alterations in the drug-binding site can prevent trametinib from inhibiting MEK.[13]

  • BRAF Amplification or Splicing: Increased copies of the BRAF gene or alternative splice variants can overcome MEK inhibition.[13]

  • NRAS Mutations: Acquired mutations in NRAS can reactivate the MAPK pathway.[13]

  • Activation of PI3K/AKT Pathway: Upregulation of this parallel survival pathway can bypass the MAPK blockade.[3][14] This can occur through loss of the tumor suppressor PTEN or mutations in AKT.[3][12]

  • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression of RTKs like c-KIT, EGFR, or MET can lead to MAPK and/or PI3K/AKT pathway activation.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Improving Tral Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the hypothetical compound "Tral."

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a weakly acidic compound with inherently low aqueous solubility. Its solubility is pH-dependent, showing increased solubility at higher pH values. Due to its poor solubility, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1] The low aqueous solubility can present challenges in achieving desired concentrations for in vitro assays and can lead to poor bioavailability in vivo.[1]

Q2: Why is my this compound compound precipitating out of solution during my experiment?

A2: Precipitation of this compound during an experiment can be attributed to several factors:

  • Solvent Choice: The solvent may not be optimal for maintaining this compound solubility, especially when diluted with aqueous buffers.

  • pH Shift: Changes in the pH of the medium can significantly decrease this compound's solubility, causing it to precipitate. Being a weakly acidic compound, a decrease in pH will lower its solubility.

  • Concentration Exceeding Solubility Limit: The experimental concentration may have surpassed the maximum solubility of this compound in the specific solvent system used.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of many compounds, leading to precipitation.

Q3: What initial steps can I take to improve the solubility of this compound for in vitro assays?

A3: For initial in vitro experiments, several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Utilizing a water-miscible organic co-solvent is a common and effective technique.[2][3] Solvents like DMSO, ethanol, or polyethylene glycol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer.[2][3]

  • pH Adjustment: Since this compound is a weakly acidic compound, increasing the pH of the aqueous buffer can significantly improve its solubility.[4][5]

  • Use of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the poorly soluble drug, thereby increasing its apparent solubility.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection for this compound

This guide outlines a systematic approach to selecting an appropriate solvent system for this compound.

Step 1: Initial Solvent Screening

Test the solubility of this compound in a range of neat organic solvents commonly used in pharmaceutical development.

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Ethanol15
Methanol10
Polyethylene Glycol 400 (PEG 400)25
Propylene Glycol20

Step 2: Co-solvent System Evaluation

Prepare a concentrated stock solution of this compound in a high-solubility organic solvent (e.g., DMSO) and dilute it into your aqueous experimental buffer. Observe for any precipitation.

Experimental Workflow for Co-solvent System Evaluation

CoSolvent_Workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_observation Observation cluster_outcome Outcome dissolve Dissolve this compound in DMSO (e.g., 50 mg/mL) dilute Dilute stock solution into aqueous buffer (e.g., 1:100) dissolve->dilute observe Precipitation? dilute->observe no_precip Proceed with Experiment observe->no_precip No precip Troubleshoot observe->precip Yes

Workflow for evaluating a co-solvent system.

Troubleshooting Precipitation in Co-solvent Systems:

  • Decrease Final Organic Solvent Concentration: A high percentage of organic solvent can be toxic to cells or interfere with assays. Aim for the lowest effective concentration.

  • Use a Different Co-solvent: If DMSO is problematic, consider other options from Table 1.

  • pH Adjustment: Combine the co-solvent approach with pH modification of the aqueous buffer.

Guide 2: Enhancing this compound Solubility through pH Adjustment

This guide provides a protocol for determining the optimal pH for solubilizing this compound.

Experimental Protocol: pH-Dependent Solubility Assay

  • Prepare a series of buffers with pH values ranging from 5.0 to 9.0.

  • Add an excess amount of this compound to each buffer solution.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Measure the concentration of this compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH.

Table 2: pH-Dependent Solubility of this compound

pHSolubility (µg/mL)
5.0< 1
6.05
7.020
7.450
8.0150
9.0> 500

Logical Flow for pH Adjustment Strategy

pH_Adjustment_Logic start Is the experimental system pH-sensitive? adjust_ph Adjust buffer pH to ≥ 8.0 for optimal this compound solubility start->adjust_ph No consider_alternatives Consider alternative methods (e.g., co-solvents, solid dispersions) start->consider_alternatives Yes end_adjust Proceed with pH-adjusted buffer adjust_ph->end_adjust end_alternative Select alternative method consider_alternatives->end_alternative

Decision-making process for using pH adjustment.
Guide 3: Advanced Solubility Enhancement Techniques

For more challenging applications, such as in vivo studies, advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level.[6] This can significantly enhance the dissolution rate and apparent solubility. Common carriers include polymers like PVP, HPMC, and PEGs. The solid dispersion can be prepared using methods such as solvent evaporation or hot-melt extrusion.

  • Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate.[2][4] Techniques like micronization and nanosuspension can be employed.[2][4]

  • Complexation: The use of cyclodextrins can form inclusion complexes with this compound, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.

Signaling Pathway Consideration

It is important to note that the method used to improve solubility should not interfere with the biological activity of this compound. For instance, if this compound is an inhibitor of a specific signaling pathway, the chosen excipients should be inert with respect to that pathway.

Signaling_Pathway This compound This compound Compound Receptor Target Receptor This compound->Receptor Inhibits Downstream Downstream Signaling Cascade Receptor->Downstream Activates Response Cellular Response Downstream->Response Excipient Solubilizing Excipient (e.g., Cyclodextrin, Polymer) Excipient->this compound Complexes with / Disperses

Interaction of this compound with a hypothetical signaling pathway.

References

Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation in their cell culture media. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation in my cell culture medium?

Precipitation in cell culture media can be broadly categorized into two main sources: biological contamination and physicochemical instability of the media components.[1][2]

  • Biological Contamination: Microbial growth (bacteria, yeast, fungi, or mycoplasma) can cause the medium to become turbid and may lead to visible precipitates.[1][2]

  • Physicochemical Precipitation: This is more common and can be caused by a variety of factors:

    • Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can cause high molecular weight proteins and salts to precipitate out of the solution.[1]

    • Evaporation: Water loss from the culture medium increases the concentration of salts and other components, which can lead to precipitation, often seen as crystals forming on the culture surface.[3]

    • pH Instability: Changes in pH, often due to cellular metabolism producing acidic byproducts like lactic acid, can decrease the solubility of certain media components.[3][4] Incorrect CO2 levels in the incubator can also disrupt the bicarbonate buffering system, leading to pH shifts.[3][4]

    • Salt Precipitation: Certain salts, particularly calcium salts, are prone to precipitation. For example, the reaction between calcium chloride (CaCl2) and magnesium sulfate (MgSO4) can form insoluble calcium sulfate (CaSO4).[1][5] Calcium phosphate is another common precipitate, especially at a more basic pH.

    • Metal Ion Precipitation: Essential metal supplements in serum-free media, such as copper, iron, and zinc, can precipitate in the absence of serum proteins that would normally keep them in solution.[1]

    • Amino Acid Insolubility: Some amino acids, like L-tyrosine and L-cystine, have poor solubility at the neutral pH of most culture media and can precipitate out.[6][7]

    • Protein Aggregation: High concentrations of proteins, improper storage, or handling can lead to protein aggregation and precipitation.[8]

Q2: How can I distinguish between biological contamination and chemical precipitation?

A good first step is a visual and microscopic examination of the culture medium.[3]

ObservationIndication
Cloudy/Turbid Medium with pH change (often yellow) Likely bacterial or yeast contamination.[9]
Filamentous growth, sometimes with clumps Likely fungal contamination.[1]
Fine, granular, or crystalline precipitate without significant pH change Likely chemical precipitation of salts or other media components.[10]
No visible signs under a light microscope, but cells are unhealthy Could be mycoplasma contamination or very fine chemical precipitate.[1]

A definitive diagnosis for microbial contamination can be made by plating a sample of the medium on agar or using specific detection kits (e.g., for mycoplasma).[1]

Q3: My freshly thawed serum or media has a precipitate. What should I do?

This is a common issue often caused by temperature shock.[3]

  • Action: Warm the medium to 37°C and swirl gently to see if the precipitate dissolves.[10]

  • Prevention: Thaw serum and media slowly at 4°C or in a 37°C water bath with gentle swirling.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot media and serum into single-use volumes.[1][3] If the precipitate does not redissolve, it is best to discard the medium as its composition may be altered.[10]

Q4: I observe precipitation after adding a drug or compound to my media. What is happening?

This is likely due to the low aqueous solubility of the compound.[3]

  • Cause: Many experimental compounds are dissolved in organic solvents like DMSO. When this stock solution is added to the aqueous environment of the cell culture medium, the compound can precipitate if its solubility limit is exceeded.

  • Solutions:

    • Optimize Dilution: Perform a stepwise serial dilution instead of a single large dilution. Add the compound stock solution directly to the media with rapid mixing to avoid localized high concentrations.[3]

    • Adjust Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the final DMSO concentration as high as is tolerable for your cells can improve compound solubility. Always include a vehicle control in your experiments.[3]

    • Use Solubility Enhancers: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility. The proteins in serum-containing medium can also bind to the compound and help keep it in solution.[3]

    • Adjust pH: The solubility of some compounds is pH-dependent. A slight adjustment of the media pH (while staying within a physiologically acceptable range) may improve solubility.[3]

Q5: Can I just filter out the precipitate?

Filtering is generally not recommended as a solution for precipitation.[3] The precipitate is formed from components that are supposed to be in the medium to support cell growth. Filtering will remove these essential nutrients, altering the composition and performance of the medium. The better approach is to identify and address the root cause of the precipitation.[3]

Troubleshooting Guides

Guide 1: General Troubleshooting for Media Precipitation

This guide provides a systematic approach to identifying and resolving precipitation issues.

Step 1: Initial Assessment

  • Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, granular, flocculent) and the color of the medium.

  • Microscopic Examination: Check for signs of microbial contamination.

  • pH Measurement: A significant change in pH can indicate contamination or a buffering system failure.

Step 2: Identify the Cause Use the table below to pinpoint the likely cause of the precipitation.

ObservationPotential CauseRecommended Action
Precipitate in freshly thawed media/serum Temperature shockThaw slowly at 4°C or 37°C. Aliquot to avoid re-freezing.[3]
Crystals forming on the vessel surface over time EvaporationEnsure proper humidity in the incubator and keep culture vessels sealed.[3][5]
Precipitate forms after adding supplements or preparing from powder Improper mixing order of components (e.g., calcium salts)Follow the manufacturer's protocol for media preparation strictly. Dissolve CaCl2 separately in deionized water before adding it to the rest of the medium.[3][11]
Media pH changes rapidly, and precipitate appears Incorrect CO2 or bicarbonate levelsEnsure the incubator's CO2 level is calibrated for the sodium bicarbonate concentration in your medium.[3]
Precipitate in serum-free media Metal ion precipitationConsider adding an iron-binding protein like transferrin to prevent iron precipitation.[11]

Troubleshooting Workflow Diagram

G start Precipitate Observed in Cell Culture Media microscopy Microscopic Examination start->microscopy is_contamination Contamination? microscopy->is_contamination discard Discard Culture and Decontaminate is_contamination->discard Yes no_contamination No Contamination is_contamination->no_contamination No check_ph Check pH of Media no_contamination->check_ph ph_change Significant pH Change? check_ph->ph_change check_co2 Check Incubator CO2 Levels and Bicarbonate Concentration ph_change->check_co2 Yes no_ph_change No Significant pH Change ph_change->no_ph_change No resolve Issue Resolved check_co2->resolve check_handling Review Media Handling and Preparation no_ph_change->check_handling is_thawed Freshly Thawed? check_handling->is_thawed slow_thaw Implement Slow Thawing Protocol and Aliquot Media is_thawed->slow_thaw Yes is_prepared Newly Prepared? is_thawed->is_prepared No slow_thaw->resolve check_protocol Review Preparation Protocol (Order of Addition) is_prepared->check_protocol Yes is_in_use In Use? is_prepared->is_in_use No check_protocol->resolve check_evaporation Check for Evaporation (Incubator Humidity) is_in_use->check_evaporation Yes check_evaporation->resolve

Caption: A step-by-step workflow for troubleshooting precipitation in cell culture media.

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium from Powdered Formulation to Prevent Precipitation

This protocol provides a general guideline for preparing media from powdered formulations, with a focus on preventing salt precipitation.

Materials:

  • Powdered cell culture medium

  • High-purity, cell culture grade water

  • Sodium bicarbonate (if not included in the powder)

  • Supplements (e.g., L-glutamine, antibiotics, serum)

  • Sterile graduated cylinders and beakers

  • Stir plate and stir bar

  • pH meter

  • 0.22 µm sterile filter unit

Methodology:

  • Measure out approximately 90% of the final required volume of high-purity water into a sterile beaker with a stir bar.

  • While gently stirring, slowly add the powdered medium to the water. Do not add the powder too quickly, as this can cause clumping and incomplete dissolution.

  • Rinse the inside of the media package with a small amount of the water to ensure all the powder is transferred.

  • Allow the medium to dissolve completely, which may take 15-30 minutes. Avoid excessive stirring, which can cause foaming.

  • If sodium bicarbonate is required, add it slowly to the dissolved medium. Wait for it to dissolve completely before proceeding.

  • Add any other required supplements, such as L-glutamine or antibiotics.

  • Bring the medium to the final volume with high-purity water.

  • Measure the pH of the medium and adjust if necessary using sterile 1N HCl or 1N NaOH.

  • Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the prepared medium at the recommended temperature (usually 2-8°C).

Note on Calcium Salts: For custom media preparations, calcium salts like CaCl2 are particularly prone to precipitation.[5] It is best to dissolve CaCl2 separately in deionized water and add it to the final solution as the last step before pH adjustment and final volume top-up to prevent the formation of insoluble calcium sulfate or phosphate.[5][11]

Protocol 2: Identification of Precipitate Components

For persistent or unknown precipitation issues, identifying the components of the precipitate can be necessary. This often requires advanced analytical techniques.

1. Sample Collection:

  • Aseptically collect a sample of the medium containing the precipitate.

  • Centrifuge the sample to pellet the precipitate.

  • Carefully remove the supernatant.

  • Wash the pellet with a balanced salt solution (e.g., PBS) to remove soluble media components.

2. Analytical Methods: The following table summarizes some of the advanced methods used for precipitate identification.

Analytical TechniqueInformation Provided
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Identifies and quantifies elemental composition, particularly useful for metal ions (e.g., Ca, Mg, Fe, Cu, Zn).[12][13]
X-Ray Fluorescence (XRF) Provides elemental analysis of the precipitate.[12][13]
Colorimetry and Turbidity Can be used to quantify the amount of precipitate and track its formation over time.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies organic and inorganic chemical bonds, helping to distinguish between protein aggregates, salts, and other compounds.
Raman Spectroscopy Provides information on the molecular composition and structure of the precipitate.

These methods are typically performed in specialized analytical labs.

Signaling Pathways and Logical Relationships

Causes of Physicochemical Precipitation in Cell Culture Media

The following diagram illustrates the key factors that can lead to physicochemical precipitation in cell culture media.

G precipitation Physicochemical Precipitation temp Temperature Fluctuations freeze_thaw Freeze-Thaw Cycles temp->freeze_thaw temp_shock Temperature Shock temp->temp_shock evaporation Evaporation humidity Low Incubator Humidity evaporation->humidity ph pH Instability metabolism Cellular Metabolism (Lactic Acid) ph->metabolism co2 Incorrect CO2 Levels ph->co2 mixing Improper Mixing Order ca_salts Calcium Salts mixing->ca_salts solubility Low Component Solubility amino_acids Amino Acids (e.g., Tyrosine) solubility->amino_acids concentration High Component Concentration serum_free Serum-Free Media concentration->serum_free freeze_thaw->precipitation temp_shock->precipitation humidity->precipitation metabolism->precipitation co2->precipitation ca_salts->precipitation amino_acids->precipitation serum_free->precipitation

Caption: Key factors leading to physicochemical precipitation in cell culture media.

References

Technical Support Center: Off-Target Effects of TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tropomyosin Receptor Kinase (TRK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of TRK inhibitors?

A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target. For TRK inhibitors, this means they can bind to and inhibit other kinases besides the TRK family (TRKA, TRKB, TRKC). These unintended interactions can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results.[1][2] Conversely, in some instances, off-target effects can contribute to the drug's therapeutic efficacy, a concept known as polypharmacology.[1]

Q2: Why do kinase inhibitors, like TRK inhibitors, have off-target effects?

A2: The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1][3] Since most TRK inhibitors are ATP-competitive, they bind to this pocket.[4][5] Due to these conserved structural features, an inhibitor designed for TRK kinases can also fit into the ATP-binding site of other kinases, leading to off-target inhibition.[1]

Q3: How can I determine the kinase selectivity profile of my TRK inhibitor?

A3: Several methods can be used to determine a kinase inhibitor's selectivity profile:

  • Kinase Panel Screening: This is a common approach where the inhibitor is tested against a large panel of purified kinases in competitive binding or enzymatic activity assays.[1][6] Commercial services are available that offer screening against hundreds of kinases.

  • Chemoproteomic Approaches: These methods assess target engagement and selectivity in a more physiologically relevant context, such as in cell lysates or live cells.[1][2]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the structural similarity between kinase binding sites.[7][8]

Q4: What is the significance of IC50 and Ki values in determining off-target effects?

A4: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency. A lower value indicates higher potency.[1] When evaluating off-target effects, you should compare the IC50 or Ki value for the intended target (e.g., TRKA) with the values for other kinases. A significant difference, typically over 100-fold, suggests good selectivity. If an inhibitor inhibits other kinases with a potency similar to its intended target, off-target effects are likely to occur at therapeutic concentrations.[1]

Troubleshooting Guides

Problem 1: I'm observing an unexpected phenotype (e.g., altered cell morphology, unexpected toxicity) with my TRK inhibitor. How do I determine if it's an off-target effect?

Solution: This is a common challenge. The following workflow can help you dissect whether the observed phenotype is due to on-target or off-target effects.

G cluster_0 start Start: Unexpected Phenotype Observed confirm_on_target 1. Confirm On-Target Engagement (e.g., Western Blot for p-TRK) start->confirm_on_target is_on_target Is TRK signaling inhibited? confirm_on_target->is_on_target structurally_different 2. Use Structurally Unrelated TRK Inhibitor is_on_target->structurally_different Yes no_inhibition Troubleshoot Experiment: - Check compound integrity - Verify cell line TRK status is_on_target->no_inhibition No phenotype_persists Does the phenotype persist? structurally_different->phenotype_persists on_target_effect Conclusion: Likely On-Target Effect phenotype_persists->on_target_effect Yes off_target_effect Conclusion: Likely Off-Target Effect phenotype_persists->off_target_effect No investigate_off_target 3. Identify Off-Targets (e.g., Kinome Scan) off_target_effect->investigate_off_target

Caption: Troubleshooting workflow for unexpected phenotypes.

Step-by-step guidance:

  • Confirm On-Target TRK Inhibition: First, verify that your TRK inhibitor is engaging its intended target in your experimental system. Perform a western blot to check the phosphorylation status of TRK and its downstream effectors (e.g., Akt, ERK). A reduction in phosphorylation confirms on-target activity.[9]

  • Use a Structurally Different TRK Inhibitor: To rule out off-target effects specific to the chemical scaffold of your inhibitor, repeat the experiment with a TRK inhibitor from a different chemical class. If the unexpected phenotype is reproduced, it is more likely to be a consequence of TRK inhibition itself (an on-target effect).[9]

  • Perform a Kinome Scan: If the phenotype is not reproduced, it is likely an off-target effect. The most direct way to identify potential off-targets is to screen your inhibitor against a broad panel of kinases.[9]

  • Washout Experiment: To see if the effect is reversible, you can perform a washout experiment. After treatment, replace the media with inhibitor-free media and monitor if the phenotype reverts over time.[9]

Problem 2: My TRK inhibitor is not effective in a TRK fusion-positive cancer cell line, or the cells are developing resistance.

Solution: A lack of efficacy or acquired resistance can be caused by the activation of "bypass" signaling pathways, which is a known off-target mechanism.[9][10] Alterations in genes like BRAF, KRAS, or MET can activate the MAPK pathway, rendering the cells less dependent on TRK signaling for survival and proliferation.[10]

G TRK_Fusion TRK Fusion PI3K PI3K/AKT Pathway TRK_Fusion->PI3K activates RAS RAS TRK_Fusion->RAS activates TRK_Inhibitor TRK Inhibitor TRK_Inhibitor->TRK_Fusion inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Off_Target_Activation Off-Target Pathway Activation (e.g., KRAS/BRAF mutation) Off_Target_Activation->RAF

Caption: Off-target bypass pathway activation leading to resistance.

Troubleshooting Steps:

  • Assess Bypass Pathways: Use western blotting to examine the phosphorylation status of key nodes in common bypass pathways, such as the MAPK pathway (p-MEK, p-ERK) and MET signaling (p-MET).[1][9] Unexpected activation in the presence of the TRK inhibitor suggests a bypass mechanism.

  • Genomic Analysis: Analyze the cancer cells for known resistance mutations in genes like BRAF, KRAS, or amplifications in MET.[10]

  • Combination Therapy: In a research context, you can test if co-treatment with an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor) restores sensitivity to the TRK inhibitor.[1]

Quantitative Data: Kinase Selectivity

The following table summarizes the inhibitory activity of Entrectinib, a first-generation TRK inhibitor, against its intended TRK targets and a selection of common off-target kinases.

Kinase TargetIC50 (nM)Target Type
TRKA 1 On-target
TRKB 3 On-target
TRKC 5 On-target
ROS17Off-target
ALK12Off-target
JAK226Off-target
FAK141Off-target

Note: Data is compiled from publicly available sources. IC50 values can vary depending on the assay conditions.[4]

Interpretation: Entrectinib is highly potent against the TRK family of kinases. It also shows potent activity against ROS1 and ALK, making it a multi-kinase inhibitor. Its activity against other kinases like JAK2 and FAK is significantly lower, suggesting these are less likely to be relevant off-targets at typical therapeutic concentrations.

Experimental Protocols

1. Protocol: Western Blot for On-Target and Off-Target Pathway Activity

This protocol is for assessing the phosphorylation status of TRK and other kinases to evaluate inhibitor activity.

G step1 1. Cell Treatment Treat cells with TRK inhibitor (include vehicle control) step2 2. Cell Lysis Lyse cells in buffer with phosphatase/protease inhibitors step1->step2 step3 3. Protein Quantification (e.g., BCA Assay) step2->step3 step4 4. SDS-PAGE Separate proteins by size step3->step4 step5 5. Protein Transfer Transfer to PVDF membrane step4->step5 step6 6. Immunoblotting Probe with primary antibodies (e.g., p-TRK, t-TRK, p-ERK, t-ERK) followed by secondary antibodies step5->step6 step7 7. Detection & Analysis Visualize bands and quantify relative to loading control step6->step7

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Treatment & Lysis: Plate cells and treat with various concentrations of the TRK inhibitor and a vehicle control (e.g., DMSO) for the desired time. Wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[9]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate the membrane with a primary antibody against your target of interest (e.g., phospho-TRK, total-TRK, phospho-ERK, total-ERK) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

2. Protocol: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity after inhibitor treatment.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the TRK inhibitor. Include wells with untreated cells (negative control) and wells with a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.[11]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]

  • Crystal Solubilization: Remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

References

Technical Support Center: Troubleshooting TRAIL In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and technical resources for researchers encountering in vivo toxicity with TNF-Related Apoptosis-Inducing Ligand (TRAIL)-based therapies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpected liver toxicity with TRAIL in my mouse model?

A: While TRAIL is known for its tumor-specific action, hepatotoxicity can occur under certain conditions. Here are the primary reasons:

  • Pre-existing Liver Conditions: Murine models with underlying liver conditions like steatosis (fatty liver) or inflammation are more susceptible to TRAIL-induced liver injury.[1] In such diseased states, hepatocytes may upregulate TRAIL death receptors (DR4/DR5), increasing their sensitivity to apoptosis.

  • High Doses: While lower doses of TRAIL are often well-tolerated, higher concentrations can promote a pro-tumor inflammatory microenvironment and may overcome the natural resistance of healthy hepatocytes.[2]

  • Formulation of Recombinant TRAIL: The specific construct of recombinant TRAIL (e.g., tagged vs. untagged, PEGylated vs. non-PEGylated) can influence its stability, half-life, and off-target effects.[3] Some preparations may have higher intrinsic toxicity.

  • Immune System Involvement: In immunocompetent mice, TRAIL can modulate the immune microenvironment.[2] Toxicity may be an indirect effect of an inflammatory response mediated by immune cells, which can express TRAIL and contribute to hepatocyte death in models of hepatitis.[4]

Q2: My recombinant human TRAIL (rhTRAIL) shows toxicity in mice, but it was reported to be safe. What could be the reason?

A: This is a common point of confusion arising from species-specific differences. While human TRAIL can bind to and activate murine TRAIL receptors, there are differences in affinity and signaling outcomes.[5] The safety profile of rhTRAIL in humans or humanized mouse models (harboring human hepatocytes) does not always directly translate to standard mouse strains.[6] Furthermore, the in vivo response can be dose-dependent; an optimal therapeutic dose might activate anti-tumor immunity, whereas a higher dose could induce a counterproductive inflammatory environment.[2]

Q3: How can I differentiate between TRAIL-induced apoptosis and non-specific toxicity?

A: It is crucial to determine the mechanism of cell death.

  • Histopathology: Examine H&E-stained liver sections for hallmarks of apoptosis (cell shrinkage, chromatin condensation, apoptotic bodies) versus necrosis (cell swelling, membrane rupture, inflammation).

  • Apoptosis-Specific Assays: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on liver tissue sections to detect DNA fragmentation, a key feature of apoptosis.[1][7]

  • Caspase Activation: Measure the activity of key caspases in liver tissue lysates. Activation of initiator caspase-8 is a direct indicator of death receptor pathway engagement, while activation of effector caspase-3/7 confirms the execution phase of apoptosis.[8]

Q4: What are the key signaling pathways I should investigate when troubleshooting TRAIL toxicity?

A: Focus on the canonical TRAIL apoptosis pathway and potential resistance or alternative signaling mechanisms.

  • Death Receptor Pathway: The primary pathway involves TRAIL binding to DR4/DR5, recruitment of the FADD adaptor protein, and subsequent activation of procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[9][10] Activated caspase-8 then initiates a cascade by cleaving effector caspases like caspase-3.

  • Mitochondrial (Intrinsic) Pathway: In some cells ("Type II"), the caspase-8 signal is amplified through the cleavage of Bid to tBid, which translocates to the mitochondria and induces the release of cytochrome c, leading to the activation of caspase-9.[11][12]

  • Resistance Mechanisms: Unexpected toxicity could be linked to a failure of normal resistance mechanisms in hepatocytes. Investigate the expression levels of decoy receptors (DcR1, DcR2) which compete for TRAIL binding, and intracellular inhibitors like c-FLIP, which blocks caspase-8 activation at the DISC.[13][14]

Q5: How can I mitigate hepatotoxicity in my in vivo experiments?

A: Several strategies can be employed:

  • Dose Optimization: Conduct a dose-response study to find the lowest effective dose that maintains anti-tumor efficacy without causing significant liver damage.[2]

  • Modified TRAIL Formulations: Consider using engineered versions of TRAIL, such as PEGylated TRAIL (TRAILPEG), which has been shown to have a longer half-life and reduced hepatotoxicity compared to some non-PEGylated forms.[3][15]

  • Use of Healthy Animal Models: Ensure that the mouse models used do not have underlying inflammatory or metabolic liver conditions unless it is a specific goal of the study.[1]

  • Combination Therapy: Combining a lower, safer dose of TRAIL with other agents that sensitize tumor cells to apoptosis can enhance efficacy while minimizing off-target toxicity.

Troubleshooting Workflow

When unexpected in vivo toxicity is observed, follow this logical progression to identify the root cause.

G start Unexpected In Vivo Toxicity Observed (e.g., weight loss, lethargy) check_liver Measure Serum Liver Enzymes (ALT, AST) start->check_liver elevated Enzymes Elevated? check_liver->elevated histology Perform Liver Histopathology (H&E) elevated->histology Yes conclusion_no_elevation Toxicity may be extra-hepatic. Investigate other organs. elevated->conclusion_no_elevation No apoptosis Apoptosis or Necrosis? histology->apoptosis tunel Confirm Apoptosis with TUNEL Assay apoptosis->tunel Apoptosis conclusion_necrosis Toxicity may be non-specific. Verify TRAIL reagent purity and check for contaminants. apoptosis->conclusion_necrosis Necrosis caspase Measure Caspase-8 and Caspase-3/7 Activity tunel->caspase verify_reagent Verify TRAIL Reagent (Purity, Endotoxin Levels) caspase->verify_reagent check_model Assess Baseline Health of Animal Model (Screen for pre-existing liver conditions) verify_reagent->check_model dose_response Conduct Dose-Response Toxicity Study check_model->dose_response conclusion_apoptosis Toxicity is likely due to TRAIL-mediated apoptosis. Consider dose reduction or use of healthier mouse strain. dose_response->conclusion_apoptosis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Amplification TRAIL TRAIL Trimer DR45 DR4 / DR5 TRAIL->DR45 Binds DcR Decoy Receptors (DcR1, DcR2) TRAIL->DcR Binds & Sequesters DISC DISC Formation DR45->DISC Trimerizes & Recruits Casp8 Active Caspase-8 DISC->Casp8 Activates FADD FADD FADD->DISC ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Bid Bid Casp8->Bid Cleaves cFLIP c-FLIP cFLIP->DISC Inhibits Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Translocates to CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Apoptosome->ProCasp3 Activates

References

Technical Support: Optimizing Tral Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing the concentration of "Tral," a hypothetical AKT pathway inhibitor, for accurate half-maximal inhibitory concentration (IC50) determination in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it important?

A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological function.[1][2] It indicates the concentration of an inhibitor, such as this compound, required to inhibit a biological process by 50% in vitro.[1][2] A lower IC50 value signifies a more potent inhibitor and is a critical parameter in drug discovery for comparing the effectiveness of different compounds.[1][3]

Q2: How do I choose the initial concentration range for my this compound IC50 experiment?

A2: If prior data on this compound's potency is unavailable, it is recommended to start with a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM).[4] This helps to capture the full dose-response curve. A preliminary experiment with a broad concentration range using serial dilutions (e.g., 10-fold) can help narrow down the effective range for subsequent, more detailed experiments.[1][5] For the follow-up, a typical approach involves using 2-fold or 3-fold serial dilutions across 8 to 12 concentrations.[4]

Q3: How many replicates should I use for each concentration?

A3: It is recommended to use a minimum of three technical replicates for each concentration to ensure the reliability and statistical significance of your results.[4] Robust replication is essential as IC50 calculations are sensitive to variability.[6]

Q4: Can the choice of cell viability assay affect the IC50 value?

A4: Yes, absolutely. Different assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, whereas a luminescent assay like CellTiter-Glo® quantifies ATP, an indicator of metabolically active cells.[7][8] this compound might affect these processes differently, leading to varying IC50 values depending on the chosen method.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Inaccurate pipetting- "Edge effect" in 96-well plates- Ensure a homogenous single-cell suspension before seeding.[9]- Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions.[9]- Avoid using the outer wells of the plate for samples; fill them with sterile PBS or media to minimize evaporation.[1][5]
Incomplete dose-response curve (does not reach 0% or 100% inhibition) - The concentration range is too narrow.- this compound has low efficacy or is only partially inhibitory.- Limited solubility of this compound at higher concentrations.- Broaden the concentration range tested (e.g., from pM to mM).[4]- If a plateau is observed, it may indicate the maximal effect of the compound.[4]- Visually inspect wells for compound precipitation. Consider using a different solvent or a lower top concentration.[4]
IC50 value is significantly different from previous experiments - Differences in cell passage number or health.- Variation in reagent lots (media, serum).- Inconsistent incubation times.- Use cells within a consistent and narrow passage number range.[5][9]- Test new lots of media and fetal bovine serum (FBS) before use in critical experiments, as FBS components can sometimes bind to inhibitors.[7][9]- Ensure the duration of drug exposure is precisely controlled and consistent across all experiments.[5][9]
Cell viability is over 100% at low this compound concentrations - The compound may stimulate cell proliferation at low doses (a phenomenon known as hormesis).- Overgrowth in control wells leading to some cell death, making treated wells appear healthier by comparison.- This can be a real biological effect.[10] Fit the data using a non-linear regression model that can account for biphasic dose-responses.[10]- Optimize cell seeding density to ensure control cells remain in the exponential growth phase for the duration of the assay.[11]

Data Presentation

Summarize your experimental findings in a clear, tabular format.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines Note: These values are for illustrative purposes.

Cell LineCancer TypeCell Viability AssayIncubation Time (hours)This compound IC50 (µM)
U-87 MGGlioblastomaMTT72[Insert Value]
A549Lung CarcinomaCellTiter-Glo®48[Insert Value]
HT-29Colorectal AdenocarcinomaMTT72[Insert Value]

Visualizations

This compound's Mechanism of Action

This compound is a selective inhibitor of AKT, a key kinase in cellular signaling. By blocking AKT, this compound impedes downstream pathways involved in cell proliferation and survival.

Tral_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream This compound This compound This compound->Inhibition

Caption: Hypothetical signaling pathway showing this compound's inhibition of AKT.

Experimental Workflow

The general workflow for determining the IC50 value of this compound involves several key steps, from cell culture to data analysis.

IC50_Workflow Seed 1. Seed Cells (96-well plate) Attach 2. Allow Attachment (24 hours) Seed->Attach Treat 3. Add Serial Dilutions of this compound Attach->Treat Incubate 4. Incubate (48-72 hours) Treat->Incubate Assay 5. Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze 6. Analyze Data (Non-linear Regression) Assay->Analyze

Caption: Standard experimental workflow for IC50 determination.

Experimental Protocols

Detailed Methodology for MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Calibrated multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.[7]

    • Adjust the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.[5][7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5][12]

  • Compound Dilution and Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[7]

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8-12 different concentrations.[4]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[4][9]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours), which should be kept consistent across experiments.[4][5]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10-20 µL of MTT solution to each well.[5]

    • Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to convert MTT into purple formazan crystals.[9][12]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][12] Gently shake the plate for 10 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[9][12]

    • Normalize the data: Convert raw absorbance data into percentage of inhibition or viability relative to the vehicle control (100% viability).[6]

    • Plot the normalized data with the log of the this compound concentration on the x-axis and the response (% viability) on the y-axis.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.[7][8] Software such as GraphPad Prism is commonly used for this analysis.[6][7]

References

Technical Support Center: Ensuring Stability in TRAIL Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) signaling pathway. A primary focus is on understanding and mitigating the degradation of key regulatory proteins, such as c-FLIP, to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inconsistent results in TRAIL-induced apoptosis assays?

A1: Inconsistent results in TRAIL-induced apoptosis assays often stem from variability in the cellular levels of the anti-apoptotic protein c-FLIP (cellular FLICE-inhibitory protein).[1][2] c-FLIP is a master regulator that inhibits caspase-8 activation and the subsequent apoptotic cascade initiated by TRAIL.[2][3][4] The expression and stability of c-FLIP are tightly regulated, and its degradation can sensitize cells to TRAIL-induced apoptosis.[1][5]

Q2: How is c-FLIP protein degraded in cells?

A2: The primary pathway for c-FLIP degradation is the ubiquitin-proteasome system (UPS).[1][6][7][8] In this process, c-FLIP is tagged with ubiquitin molecules, which marks it for recognition and degradation by the proteasome complex.[8][9][10] This targeted degradation is a key mechanism for regulating the sensitivity of cancer cells to TRAIL.[1]

Q3: What factors can influence the stability of c-FLIP in my experimental setup?

A3: Several factors can influence c-FLIP stability:

  • Proteasome Activity: Inhibition of the proteasome with agents like MG132 can prevent c-FLIP degradation and lead to its accumulation.[1][5]

  • Ubiquitination Status: The balance between ubiquitination (tagging for degradation) and deubiquitination (removal of ubiquitin tags) is critical. Factors that promote c-FLIP ubiquitination will decrease its stability.[2][5]

  • Post-Translational Modifications: Phosphorylation of c-FLIP can trigger its ubiquitination and subsequent degradation.[5]

  • Reactive Oxygen Species (ROS): Generation of ROS has been shown to induce c-FLIP degradation through the ubiquitin-proteasome pathway.[5]

  • Cell Culture Conditions: Factors such as pH, temperature, and exposure to light can affect overall protein stability, although the specific effects on c-FLIP require empirical determination.[11][12]

Q4: How can I minimize variability in my experiments related to protein degradation?

A4: To minimize variability, it is crucial to maintain consistent experimental conditions:

  • Standardize Cell Culture: Ensure consistent cell passage numbers, confluency, and media composition.

  • Control Treatment Times: The timing of treatments with TRAIL or other compounds can significantly impact c-FLIP levels.

  • Use Fresh Reagents: Prepare fresh dilutions of reagents and TRAIL for each experiment to avoid degradation of the experimental compounds themselves.[11]

  • Incorporate Proper Controls: Include positive and negative controls, such as proteasome inhibitors (e.g., MG132) to confirm the involvement of the proteasome in c-FLIP degradation.[13]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in TRAIL-induced apoptosis between experiments. Fluctuations in basal c-FLIP levels.1. Monitor basal c-FLIP levels by Western blot at the start of each experiment. 2. Ensure consistent cell seeding density and growth phase. 3. Consider using a cell line with stable c-FLIP expression or a c-FLIP knockdown/overexpression system for more controlled studies.[1]
Unexpected resistance of cancer cells to TRAIL. High levels of c-FLIP expression.1. Confirm c-FLIP expression levels in your cell line.[2] 2. Consider co-treatment with agents known to downregulate c-FLIP, such as histone deacetylase inhibitors (e.g., LBH589).[1]
Difficulty in detecting c-FLIP ubiquitination. Rapid degradation of ubiquitinated c-FLIP.1. Pre-treat cells with a proteasome inhibitor (e.g., MG132) for a sufficient duration before cell lysis to allow for the accumulation of ubiquitinated forms.[5][13] 2. Use a buffer containing deubiquitinase inhibitors during immunoprecipitation.
General protein sample degradation. Improper sample handling and storage.1. Always work on ice and use pre-chilled buffers and tubes.[14] 2. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[15][16] 3. Store protein lysates at -80°C for long-term storage and minimize freeze-thaw cycles by aliquoting samples.[15][17][18]

Experimental Protocols

Protocol 1: Assessment of c-FLIP Protein Stability

This protocol allows for the determination of the half-life of the c-FLIP protein.

Materials:

  • Cell culture medium

  • Cycloheximide (CHX) solution (protein synthesis inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against c-FLIP

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with cycloheximide (e.g., 10-20 µg/mL) to inhibit new protein synthesis.

  • Harvest cells at various time points after CHX treatment (e.g., 0, 2, 4, 6, 8 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting using an equal amount of protein for each time point.

  • Probe the membrane with a c-FLIP specific antibody.

  • Develop the blot and quantify the band intensities.

  • Plot the c-FLIP protein levels against time to determine the protein half-life.

Protocol 2: Detection of c-FLIP Ubiquitination by Immunoprecipitation

This protocol is used to determine if c-FLIP is ubiquitinated.

Materials:

  • Cell culture medium

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide)

  • Antibody against c-FLIP for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody against ubiquitin for Western blotting

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Treat cells with the experimental compound and/or a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow ubiquitinated proteins to accumulate.

  • Lyse the cells in the appropriate lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with the c-FLIP antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against ubiquitin.

Signaling Pathway and Workflow Diagrams

TRAIL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds DISC DISC Formation DR4_DR5->DISC Recruits Active_Casp8 Active Caspase-8 DISC->Active_Casp8 Activates FADD FADD FADD->DISC Pro_Casp8 Pro-caspase-8 Pro_Casp8->DISC cFLIP c-FLIP cFLIP->DISC Inhibits Apoptosis Apoptosis Active_Casp8->Apoptosis Initiates

Caption: TRAIL-induced apoptosis signaling pathway.

cFLIP_Degradation_Workflow cluster_regulation Regulation of c-FLIP Stability cluster_experimental Experimental Workflow cFLIP_protein c-FLIP Protein Ub_cFLIP Ubiquitinated c-FLIP cFLIP_protein->Ub_cFLIP Ubiquitination Ubiquitin Ubiquitin E1_E2_E3 E1, E2, E3 Ligases Proteasome Proteasome Ub_cFLIP->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Mediates start Start: Cell Treatment lysis Cell Lysis (+ Protease Inhibitors) start->lysis ip Immunoprecipitation (anti-c-FLIP) lysis->ip wb Western Blot (anti-Ubiquitin) ip->wb result Result: Detection of Ubiquitinated c-FLIP wb->result

References

Technical Support Center: Tral Compound Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Tral compound treatment.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the dose-response curve of this compound compound across experiments. What are the potential causes?

A1: High variability in dose-response curves is a common issue that can stem from several factors. These can be broadly categorized into three areas: compound integrity, cell culture conditions, and assay execution. It is crucial to systematically investigate each possibility.

Q2: What is the recommended solvent for dissolving this compound compound and what is the maximum concentration for stock solutions?

A2: this compound compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a 10 mM stock solution in 100% DMSO. To avoid solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should not exceed 0.5%.

Q3: How stable is this compound compound in solution and how should it be stored?

A3: this compound compound stock solutions (10 mM in DMSO) are stable for up to 3 months when stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. Diluted solutions in aqueous media should be prepared fresh for each experiment.

Q4: Are there any known off-target effects of this compound compound that could contribute to inconsistent results?

A4: While this compound is designed to be a specific inhibitor of the hypothetical "this compound-Target Protein (TTP)," off-target effects are always a possibility with small molecule inhibitors. Inconsistent results could arise from the compound interacting with other cellular components, which may vary depending on the cell type and experimental conditions. We recommend performing control experiments, such as using a structurally related but inactive analog of this compound, to assess off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound Compound

Researchers often encounter variability in the half-maximal inhibitory concentration (IC50) of a compound. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Verify the purity and integrity of the compound using methods like HPLC or mass spectrometry.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1][2]
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can exhibit different sensitivities to the compound.[1]
Inconsistent Incubation Time Ensure the incubation time with this compound compound is consistent across all experiments.
Assay Reagent Variability Use the same lot of assay reagents for a set of comparative experiments. If lots must be changed, perform a bridging study to ensure consistency.
Issue 2: High Background Signal or "Noisy" Data

High background can mask the true effect of the this compound compound.

Potential Cause Troubleshooting Steps
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants.[1]
Suboptimal Reagent Concentration Titrate primary and secondary antibodies (for immunoassays) or other detection reagents to determine the optimal concentration that maximizes signal-to-noise ratio.
Insufficient Washing Optimize the number and duration of wash steps to remove unbound reagents without detaching cells.
Inappropriate Plate Type For fluorescence-based assays, use black-walled plates to reduce well-to-well crosstalk. For luminescence assays, use white-walled plates to maximize signal.[2]
Cell Health Issues Ensure cells are healthy and evenly distributed in the wells. Stressed or dying cells can lead to inconsistent results.[3]
Issue 3: Complete Lack of this compound Compound Effect

If the this compound compound shows no effect, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Incorrect Compound Dilution Double-check all calculations for serial dilutions. Prepare a fresh dilution series.
Inactive Compound Verify the activity of the this compound compound with a positive control assay if available. Confirm the identity and purity of the compound.
Low Target Expression Confirm the expression of the "this compound-Target Protein (TTP)" in your cell line using techniques like Western blotting or qPCR.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms to the this compound compound. Consider using a different, sensitive cell line for comparison.
Suboptimal Assay Conditions Review and optimize all assay parameters, including incubation times, temperatures, and reagent concentrations.[4]

Experimental Protocols

Protocol 1: General Cell-Based Viability Assay

This protocol provides a general workflow for assessing the effect of this compound compound on cell viability using a resazurin-based assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound compound.

    • Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add resazurin solution to each well and incubate for 1-4 hours.

    • Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (media only).

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the this compound compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_this compound Add this compound to Cells seed_plate->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate Incubate (e.g., 48h) add_this compound->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data & Plot Curve read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: A typical experimental workflow for a cell-based assay with this compound.

troubleshooting_logic cluster_compound Compound Issues cluster_cell Cellular Factors cluster_assay Assay Parameters start Inconsistent Results with this compound compound_integrity Check Purity & Stability start->compound_integrity cell_health Assess Cell Health & Passage start->cell_health protocol_review Review Protocol Steps start->protocol_review compound_solubility Verify Solubility & Dilution compound_integrity->compound_solubility target_expression Confirm Target Expression cell_health->target_expression reagent_quality Check Reagent Quality & Lots protocol_review->reagent_quality

Caption: A logical troubleshooting workflow for inconsistent this compound results.

signaling_pathway This compound This compound Compound TTP This compound-Target Protein (TTP) This compound->TTP Inhibition Downstream1 Downstream Effector 1 TTP->Downstream1 Downstream2 Downstream Effector 2 TTP->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis) Downstream1->CellularResponse Downstream2->CellularResponse

Caption: The proposed signaling pathway of the hypothetical this compound compound.

References

Technical Support Center: Troubleshooting Cell Viability Issues with TRAIL Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays following TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) exposure.

Troubleshooting Guide

This guide addresses common problems observed during TRAIL-based experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why are my cells showing low or no response to TRAIL treatment, even at high concentrations?

A1: Resistance to TRAIL-induced apoptosis is a common phenomenon and can be attributed to several factors at different stages of the signaling pathway.[1][2][3]

  • Low or Defective Death Receptor Expression: The target cells may have insufficient surface expression of TRAIL death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[1][4] The localization of these receptors is also crucial; for instance, increased clathrin-mediated endocytosis can reduce their surface availability.[1]

  • Presence of Decoy Receptors: Cells may express high levels of decoy receptors DcR1 (TRAIL-R3) and DcR2 (TRAIL-R4), which bind to TRAIL but do not transmit an apoptotic signal, thereby competing with the death receptors.[5][6][7][8][9][10]

  • Defects in the DISC (Death-Inducing Signaling Complex):

    • Caspase-8 Deficiency or Mutation: Caspase-8 is the primary initiator caspase in the TRAIL pathway.[11][12][13] Its deficiency, mutation, or epigenetic silencing can block apoptosis induction.[12]

    • High c-FLIP Expression: Cellular FLICE-like inhibitory protein (c-FLIP) is a key inhibitor of caspase-8 activation.[1][14] Overexpression of c-FLIP is a common mechanism of TRAIL resistance.[1][14][15]

  • Dysregulation of Downstream Apoptotic Pathways:

    • Overexpression of Anti-apoptotic Bcl-2 Family Proteins: Proteins like Bcl-2 and Bcl-xL can inhibit the mitochondrial amplification loop of the apoptotic signal.[5][16][17][18]

    • High Levels of Inhibitor of Apoptosis Proteins (IAPs): IAPs, such as XIAP, can directly inhibit effector caspases (caspase-3, -7) and the initiator caspase-9.[5][19][20][21][22]

Recommended Actions:

  • Confirm Receptor Expression: Use flow cytometry or Western blotting to quantify the surface and total expression of DR4, DR5, DcR1, and DcR2.

  • Assess DISC Components: Evaluate the expression levels of pro-caspase-8 and c-FLIP.

  • Examine Downstream Regulators: Check the expression of Bcl-2 family proteins and IAPs.

  • Consider Combination Therapies: The use of sensitizing agents, such as proteasome inhibitors or IAP antagonists (SMAC mimetics), can overcome resistance.[1][19][20][21][22]

Q2: I am observing significant cell-to-cell variability in the apoptotic response to TRAIL. What could be the cause?

A2: This phenomenon, often referred to as "fractional killing," is a known characteristic of TRAIL-induced apoptosis.[23][24] The variability is not typically due to genetic mutations within the cell population but rather to non-genetic, transient differences in the levels and states of proteins that regulate apoptosis.[23]

  • Stochastic Fluctuations in Protein Expression: Natural variations in the concentrations of pro- and anti-apoptotic proteins at the time of TRAIL exposure can lead to different outcomes for individual cells.[23][25]

  • Transient Heritability: Sister cells tend to have more similar responses to TRAIL than unrelated cells, suggesting that the protein expression state is heritable for a short period. However, this similarity quickly diminishes as protein synthesis introduces new variability.[23][26]

Recommended Actions:

  • Single-Cell Analysis: Employ techniques like live-cell imaging or single-cell mass cytometry (CyTOF) to track the dynamics of apoptosis in individual cells and correlate it with protein expression levels.[24]

  • Synchronization of Cell Cultures: While challenging, attempting to synchronize the cell cycle of your culture may reduce some of the inherent variability.

  • Statistical Analysis: Acknowledge this inherent variability in your experimental design and data analysis. Report not just the average response but also the distribution of responses.

Q3: My cell viability results are inconsistent across different experiments. What are the potential sources of this variability?

A3: In addition to the inherent biological variability, several experimental factors can contribute to inconsistent results.

  • Reagent Quality and Consistency: The activity of recombinant TRAIL can vary between batches and manufacturers. Ensure consistent sourcing and proper storage.

  • Cell Culture Conditions:

    • Cell Passage Number: Continuous passaging can alter the phenotype of cell lines, including their sensitivity to TRAIL. Use cells within a defined passage number range for all experiments.

    • Cell Density: The density of cells at the time of treatment can influence their response. Standardize your seeding density.

  • Assay-Specific Issues:

    • MTT Assay: The metabolic activity measured by the MTT assay can be influenced by factors other than cell viability, such as changes in cell metabolism.

    • Annexin V Staining: Improper handling of cells during harvesting can lead to mechanical damage and false-positive results.[27]

Recommended Actions:

  • Standardize Protocols: Maintain strict adherence to standardized protocols for cell culture, treatment, and assays.

  • Reagent Validation: Qualify each new batch of TRAIL and other critical reagents.

  • Include Proper Controls: Always include untreated controls, positive controls (cells known to be sensitive to TRAIL), and vehicle controls in every experiment.

  • Orthogonal Assays: Confirm your findings using multiple, independent viability or apoptosis assays (e.g., combining a metabolic assay like MTT with a direct measure of apoptosis like Annexin V/PI staining).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of TRAIL-induced apoptosis?

A1: TRAIL induces apoptosis through the extrinsic pathway.[20] Upon binding of trimeric TRAIL to its death receptors, DR4 and DR5, the receptors trimerize and recruit the adaptor protein FADD (Fas-associated death domain).[5] FADD, in turn, recruits pro-caspase-8, leading to the formation of the DISC.[5] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through proteolytic cleavage.[28] Activated caspase-8 then initiates a caspase cascade by either directly cleaving and activating effector caspases (like caspase-3) in so-called Type I cells, or by cleaving Bid to tBid, which translocates to the mitochondria and initiates the intrinsic apoptotic pathway in Type II cells.[5][20]

Q2: What are the key proteins that regulate TRAIL sensitivity?

A2: Several proteins act as critical regulators of the TRAIL signaling pathway.

Regulator Type Protein Function Effect on TRAIL Sensitivity
Receptors DR4, DR5Death receptors that initiate the apoptotic signal.High expression increases sensitivity.
DcR1, DcR2Decoy receptors that bind TRAIL without signaling.[6][7][9][10]High expression decreases sensitivity.
DISC Components Pro-caspase-8Initiator caspase activated at the DISC.[11][12][13]Sufficient expression is required for sensitivity.
c-FLIPInhibits pro-caspase-8 activation at the DISC.[1][5][14]High expression decreases sensitivity.
Mitochondrial Regulators Bcl-2, Bcl-xLAnti-apoptotic proteins that prevent mitochondrial outer membrane permeabilization (MOMP).[5][16][17][18][29]High expression decreases sensitivity.
Bax, BakPro-apoptotic proteins that induce MOMP.[16][18]High expression increases sensitivity.
Caspase Inhibitors IAPs (e.g., XIAP)Directly inhibit activated caspases.[5][19][20][21][22]High expression decreases sensitivity.

Q3: How can I measure cell viability after TRAIL treatment?

A3: Several assays can be used to assess cell viability and apoptosis. The choice of assay depends on the specific question being asked.

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[30][31][32][33] They are suitable for high-throughput screening.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide - PI).[27][34][35][36][37]

  • Caspase Activity Assays: These assays directly measure the activity of specific caspases (e.g., caspase-3, -8) using fluorescent or colorimetric substrates.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of TRAIL and appropriate controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[32]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[32]

Annexin V/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Harvesting: After TRAIL treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsinization) and immediately neutralize the trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (within 1 hour).[34]

Visualizations

TRAIL_Signaling_Pathway cluster_typeI Type I Pathway cluster_typeII Type II Pathway TRAIL TRAIL DR4_5 DR4 / DR5 TRAIL->DR4_5 Binds DcR1_2 DcR1 / DcR2 TRAIL->DcR1_2 Binds DISC DISC Formation (FADD, Pro-caspase-8) DR4_5->DISC Recruits Casp8 Activated Caspase-8 DISC->Casp8 cFLIP c-FLIP cFLIP->DISC Inhibits TypeI Type I Cells TypeII Type II Cells Casp3 Activated Caspase-3 Casp8->Casp3  Direct Activation Bid Bid Casp8->Bid Cleaves Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Translocates to Mito->Casp3 Cytochrome c release Apoptosome formation Bcl2 Bcl-2 / Bcl-xL Bcl2->Mito Inhibits IAPs IAPs (XIAP) IAPs->Casp3 Inhibits

Caption: TRAIL-induced apoptosis signaling pathway.

Experimental_Workflow start Start culture Cell Culture (Standardized Conditions) start->culture treat TRAIL Treatment (Dose-response / Time-course) culture->treat harvest Harvest Cells (Adherent + Floating) treat->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) harvest->apoptosis analysis Data Analysis viability->analysis apoptosis->analysis end End analysis->end

Caption: General experimental workflow for assessing TRAIL cytotoxicity.

References

Reducing background noise in Tral-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure the acquisition of accurate, reliable data from TRAIL-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in TRAIL-based assays?

High background noise can obscure the true signal from TRAIL-induced apoptosis, leading to a reduced signal-to-noise ratio and potentially false-positive results. The primary sources can be categorized into issues related to reagents, procedural steps, and the inherent biology of the cell system.

  • Reagent-Related Issues:

    • Contaminated Buffers or Media: Reagents can become contaminated with bacteria, yeast, or endotoxins, which can interfere with the assay and generate false signals.[1] Always use fresh, sterile reagents.[1]

    • Non-specific Antibody Binding: In assays using antibodies, both primary and secondary antibodies can bind to unintended proteins or surfaces, a leading contributor to high background.[2][3]

    • Sub-optimal Reagent Concentration: Using excessive concentrations of detection reagents (e.g., antibodies, substrates) can increase the likelihood of non-specific binding and elevate background.[4]

  • Procedural Issues:

    • Inadequate Washing: Insufficient washing between steps fails to remove unbound reagents, which can contribute to the background signal.[4]

    • Inadequate Blocking: The blocking step is critical to prevent non-specific binding of assay components to the microplate wells.[5] Incomplete blocking can result in high background.[1]

    • Extended Incubation Times: Incubating samples for longer than the recommended time can increase background noise.[6]

    • Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can lead to variability and higher background in those wells.[7]

  • Cell-Related Issues:

    • Spontaneous Apoptosis: Cultured cells, especially transformed cell lines, have a baseline rate of spontaneous apoptosis.[8] This contributes to a basal level of signal that is not "background" in the technical sense but represents the biological state of the untreated cells.[8]

    • Poor Cell Health: Overly confluent, starved, or stressed cells can undergo spontaneous apoptosis, leading to false positives in control groups.[4]

    • Cell Clumping: Aggregated cells can trap reagents and lead to inconsistent and elevated background signals.[4]

    • Sample Autofluorescence: Many biological molecules within cells naturally fluoresce, which can be a significant source of background in fluorescence-based assays.[9]

Q2: My "untreated" or "no-TRAIL" control shows a high signal. What does this mean and how can I fix it?

A high signal in your negative control is a critical issue that needs to be addressed. It can stem from several sources:

  • High Spontaneous Apoptosis: All cultured cell lines exhibit some level of spontaneous apoptosis.[8] If your untreated control signal is high, it may reflect poor cell health.

    • Solution: Ensure cells are healthy, not over-confluent, and have been passaged for a limited time.[10] Always perform a viability count before seeding.[10]

  • Serum Interference: Serum used in culture media can contain components, including proteases with caspase-like activity, that contribute to the background signal.[8][11]

    • Solution: Run a "no-cell" control containing only culture medium and assay reagents to measure the background contribution from the medium itself.[8][12] If serum interference is high, consider reducing the serum concentration during the assay or using serum-free media if your cell line tolerates it.

  • Contamination: Bacterial or mycoplasma contamination can induce cell death and interfere with assay reagents.[6]

    • Solution: Regularly test your cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated vial.

Q3: How can I optimize cell seeding density to improve my assay window?

Optimizing cell seeding density is crucial for maximizing the assay window—the difference between the signal of treated and untreated cells.[10]

  • Too Low Density: A low cell number may not produce a measurable signal above background.[10]

  • Too High Density: Over-crowding can lead to nutrient depletion, contact inhibition, and increased spontaneous apoptosis in control wells, which narrows the assay window.[7]

The optimal density depends on the cell line's proliferation rate and the assay duration.[7] For example, rapidly proliferating cells require lower seeding densities for longer assays (≥48h) to prevent over-confluence.[7]

Caption: Workflow for optimizing cell seeding density.
Q4: What are the best practices for blocking and washing to reduce non-specific binding?

Effective blocking and washing are your first line of defense against high background from non-specific binding.

  • Blocking:

    • Choice of Blocker: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[13][14] The optimal blocker depends on the specific assay components. For instance, using normal serum from the same species as your secondary antibody can be effective.[14]

    • Concentration and Time: If background is high, consider increasing the blocker concentration (e.g., from 1% to 3% BSA) or extending the incubation time.[5]

  • Washing:

    • Buffer Composition: A common wash buffer is PBS or TBS with a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%).[15]

    • Procedure: Increase the number of wash cycles (e.g., from 3 to 5) and ensure complete aspiration of the buffer between each step to remove all unbound reagents.[5][15] Adding a short soak time (30-60 seconds) during each wash can also improve efficiency.[15]

Troubleshooting Guide: High Background

Use this flowchart to diagnose and solve common causes of high background in your TRAIL-based assays.

Caption: Decision tree for troubleshooting high background.

Quantitative Data Summary

Proper concentration and timing are essential for a successful assay. The tables below provide general guidelines; however, optimal conditions must be determined empirically for each specific cell line and experimental setup.

Table 1: Recommended Reagent Concentrations & Incubation Times

ParameterRecommended RangeNotes
TRAIL Concentration 1 - 250 ng/mLConcentration is highly cell-line dependent. Perform a dose-response curve. Low concentrations (~1 ng/mL) may induce proliferation, while higher concentrations (10-100 ng/mL) induce apoptosis.[16][17]
Cell Seeding Density 2,000 - 20,000 cells/wellMust be optimized. Depends on cell size, proliferation rate, and assay duration.[7]
Blocking Agent (BSA) 1% - 3% (w/v)Higher concentrations can help reduce non-specific binding.[5][13]
Detergent in Wash Buffer (Tween-20) 0.05% - 0.1% (v/v)Helps to reduce surface tension and remove unbound reagents.[15]
Caspase Substrate Incubation 1 - 2 hoursFollow manufacturer's protocol. Protect from light.[6]
Apoptosis Induction Time 4 - 24 hoursTime-course experiments are necessary to identify the optimal endpoint.[6][17]

Key Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol is essential for ensuring your cells are in an optimal state for the assay.

  • Prepare Cell Suspension: Harvest and count cells from a healthy, sub-confluent culture. Ensure the cell suspension is homogenous to avoid clumping.[7]

  • Seed Cells: In a 96-well plate suitable for your assay (e.g., white-walled for luminescence), create a two-fold serial dilution of cells. Start with a high density (e.g., 40,000 cells/well) and go down to a low density (e.g., <500 cells/well).

  • Incubate: Culture the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[7]

  • Assay: At the end of the incubation period, perform your viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Analyze: Plot the signal (e.g., luminescence) against the number of cells seeded. Identify the linear range of the assay. The optimal seeding density is typically a value in the lower to mid-section of this linear range, as this maximizes the potential window to detect both cytotoxic and proliferative effects.[18]

Signaling Pathway

Understanding the underlying biology is key to troubleshooting. TRAIL binding to its death receptors (DR4/DR5) initiates a signaling cascade that culminates in apoptosis.

Caption: Simplified TRAIL-induced extrinsic apoptosis pathway.

References

Technical Support Center: Overcoming Resistance to TRAIL in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering resistance to TNF-related apoptosis-inducing ligand (TRAIL) in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the causes of resistance and implement effective strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is TRAIL, and why is it used in cancer research?

A: TRAIL (TNF-related apoptosis-inducing ligand) is a cytokine that can selectively induce apoptosis (programmed cell death) in cancer cells while sparing most normal cells.[1][2] This tumor-selective activity makes it a promising candidate for cancer therapy.[1][2] TRAIL initiates apoptosis by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[1][2][3]

Q2: What are the common reasons my cell line might be resistant to TRAIL?

A: Resistance to TRAIL-induced apoptosis is a significant challenge and can arise from various molecular mechanisms within the cancer cells.[1][4] These can be broadly categorized as:

  • Defects in Death Receptor Signaling: This includes low surface expression of DR4/DR5, mutations in the death receptors, or upregulation of decoy receptors (DcR1, DcR2) that bind TRAIL but do not transmit an apoptotic signal.[1][4][5]

  • Impaired DISC Formation: The Death-Inducing Signaling Complex (DISC) is crucial for initiating the apoptotic cascade. Resistance can occur due to downregulation of essential components like FADD or pro-caspase-8, or overexpression of inhibitory proteins like c-FLIP.[1][4][6]

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) and the Inhibitor of Apoptosis (IAP) family (e.g., XIAP) can block the apoptotic signal downstream of the DISC.[1][4][6]

  • Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt and NF-κB can promote cell survival and counteract the pro-apoptotic signals from TRAIL.[1][7]

Q3: How can I determine the mechanism of TRAIL resistance in my cell line?

A: A systematic approach is necessary to pinpoint the cause of resistance. This typically involves a series of molecular and cellular biology experiments:

  • Assess Death Receptor Expression: Use flow cytometry to quantify the surface levels of DR4 and DR5 and Western blotting to determine their total protein levels.

  • Analyze DISC Component Expression: Perform Western blotting to check the expression levels of key DISC proteins like FADD, pro-caspase-8, and c-FLIP.

  • Evaluate Anti-Apoptotic Protein Levels: Use Western blotting to measure the expression of Bcl-2 family members and IAPs.

  • Examine Pro-Survival Pathway Activation: Assess the phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways (e.g., p-Akt, p-IκBα) via Western blotting.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments aimed at overcoming TRAIL resistance.

Problem Possible Cause Suggested Solution
Cells remain viable after TRAIL treatment. Low or absent death receptor (DR4/DR5) expression.* Upregulate DR5 expression using sensitizing agents like doxorubicin or proteasome inhibitors (e.g., bortezomib).[8][9] * Verify receptor upregulation via flow cytometry or Western blot.
High levels of the anti-apoptotic protein c-FLIP, which inhibits DISC formation.[1][6]* Downregulate c-FLIP using siRNA or small molecule inhibitors like rocaglamide.[10] * Combine with an IAP inhibitor (e.g., AT406) to target downstream apoptotic blocks.[10]
Overexpression of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL).[4]* Use BH3 mimetics to antagonize anti-apoptotic Bcl-2 proteins.
Activation of the PI3K/Akt survival pathway.[1]* Inhibit the pathway using specific inhibitors (e.g., LY294002).
Sensitizing agent alone is toxic to cells. The concentration of the sensitizing agent is too high.* Perform a dose-response curve for the sensitizing agent to determine the optimal, non-toxic concentration for combination treatment.
Inconsistent results between experiments. Variation in cell culture conditions or reagent quality.* Maintain consistent cell passage numbers and confluency. * Ensure the quality and activity of TRAIL and sensitizing agents.
Transient resistance development.* Be aware that cells surviving an initial TRAIL treatment can exhibit transient resistance.[11] Allow cells to "reset" by culturing in the absence of TRAIL for several days.[11]

Quantitative Data Summary

The following tables summarize the effects of various sensitizing agents on TRAIL-induced apoptosis in different cancer cell lines.

Table 1: Effect of Chemotherapeutic Agents on TRAIL Sensitivity

Cell LineSensitizing AgentConcentrationEffect on TRAIL-induced ApoptosisReference
HT-29 (Colorectal)DoxorubicinVariesPre-sensitization upregulates DR5 expression and induces significant apoptosis in combination with PEG-TRAIL.[8][8]
A549 (Lung)DoxorubicinVariesSensitizes resistant cells to TRAIL variants.[12][12]
H460 (Lung)BortezomibVariesEnhances TRAIL-induced apoptosis.[6][6]
SW1573 (Lung)BortezomibVariesEnhances the extrinsic apoptotic pathway.[6][6]

Table 2: Effect of Proteasome Inhibitors on TRAIL Sensitivity

Cell LineSensitizing AgentEffect on TRAIL-induced ApoptosisReference
Hepatocellular Carcinoma cellsMG132, MG115Sensitizes cells by suppressing caspase inhibitors and the AKT signaling pathway.[13][13]
Malignant Pleural Mesothelioma cellsMG132, BortezomibSensitizes cells through Mcl-1 and Akt protein cleavage.[13][13]
HPV-positive HNSCC cellsBortezomibSensitizes TRAIL-resistant cells via both extrinsic and intrinsic pathways.[13][13]
Non-small Lung Carcinoma cellsBortezomibSensitizes cells through DR5 upregulation.[13][13]

Experimental Protocols

Protocol 1: Sensitizing TRAIL-Resistant Cells with a Chemotherapeutic Agent

  • Cell Seeding: Plate the TRAIL-resistant cell line in a 96-well plate at a predetermined optimal density.

  • Pre-treatment (Sequential Treatment): Treat the cells with a non-toxic concentration of the chemotherapeutic agent (e.g., doxorubicin) for 24 hours.[12]

  • TRAIL Treatment: After the pre-treatment period, add varying concentrations of recombinant TRAIL to the wells and incubate for an additional 24-48 hours.[12]

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTS or WST-1 assay.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves.

Protocol 2: Western Blot Analysis of Apoptotic Pathway Proteins

  • Cell Lysis: After treatment with TRAIL and/or a sensitizing agent, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., DR5, c-FLIP, pro-caspase-8, cleaved caspase-3, PARP).

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

TRAIL_Signaling_Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid cFLIP c-FLIP cFLIP->DISC Extrinsic Extrinsic Pathway Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic Intrinsic Pathway tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Bcl2 Bcl-2 / Bcl-xL Bcl2->Mitochondria IAPs IAPs (XIAP) IAPs->Caspase3 Experimental_Workflow Start Start: TRAIL-Resistant Cell Line Hypothesize Hypothesize Mechanism (e.g., low DR5, high c-FLIP) Start->Hypothesize Select_Agent Select Sensitizing Agent (e.g., Doxorubicin, siRNA) Hypothesize->Select_Agent Dose_Response Determine Optimal Dose of Sensitizing Agent Select_Agent->Dose_Response Combination_Treatment Combination Treatment: Sensitizer + TRAIL Dose_Response->Combination_Treatment Assess_Apoptosis Assess Apoptosis (Viability Assay, Caspase Activity) Combination_Treatment->Assess_Apoptosis Analyze_Proteins Analyze Protein Expression (Western Blot, Flow Cytometry) Combination_Treatment->Analyze_Proteins Conclusion Conclusion: Resistance Overcome? Assess_Apoptosis->Conclusion Analyze_Proteins->Conclusion Revise Revise Hypothesis/ Select New Agent Conclusion->Revise No Revise->Hypothesize

References

Validation & Comparative

A Researcher's Guide to Validating the Kinase Target Tral with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Gene Editing, Gene Silencing, and Small Molecule Inhibition

In the landscape of oncology drug discovery, the rigorous validation of novel therapeutic targets is a critical step toward developing effective medicines.[1][2] This guide provides a comprehensive comparison of CRISPR-Cas9-based technologies for validating the hypothetical cancer target, Tral (Kinase-Related Oncogene), a serine/threonine kinase implicated in non-small cell lung cancer (NSCLC). We present a head-to-head comparison with alternative methods, including RNA interference (RNAi) and small molecule inhibitors, supported by experimental data and detailed protocols.

Comparing Approaches for this compound Target Validation

The choice of methodology for target validation is crucial and depends on the specific biological question being addressed. CRISPR-Cas9 technologies, including knockout (CRISPRko), interference (CRISPRi), and activation (CRISPRa), offer powerful tools for dissecting gene function with high precision.[1][3] These methods are often compared with traditional approaches like RNAi and the use of small molecule inhibitors.

CRISPRko vs. CRISPRi vs. RNAi vs. Small Molecule Inhibitors

Method Mechanism of Action Effect on Target Pros Cons
CRISPR knockout (CRISPRko) Permanent gene disruption via DNA double-strand breaks and error-prone repair.[4]Permanent loss of function.Complete and permanent target ablation; high specificity.[5]Can be lethal if the gene is essential; potential for off-target effects.[6]
CRISPR interference (CRISPRi) Transcriptional repression by guiding a catalytically dead Cas9 (dCas9) fused to a repressor domain to the gene promoter.[7]Reversible knockdown of gene expression.Reversible and titratable gene knockdown; mimics the effect of therapeutic inhibitors.[3]Incomplete knockdown is possible; requires delivery of a larger dCas9-repressor fusion protein.
RNA interference (RNAi) Post-transcriptional gene silencing by targeting mRNA for degradation.[4]Transient knockdown of gene expression.Technically straightforward and widely used.[4]Often incomplete knockdown; significant off-target effects can confound results.[5][8]
Small Molecule Inhibitors Direct binding to the target protein to inhibit its function.[9]Inhibition of protein activity.Can provide direct pharmacological validation; often orally bioavailable.[10][11]Can have off-target effects and toxicity; development can be time-consuming and costly.[9]
Quantitative Comparison of this compound Validation Methods

To illustrate the differences between these validation methods, we present hypothetical data from experiments conducted in the A549 NSCLC cell line.

Method This compound mRNA Expression (% of Control) This compound Protein Level (% of Control) Cell Viability (IC50 in µM) Phenotype
Control (Untreated) 100%100%> 100Normal Proliferation
CRISPRko of this compound Not Applicable (Gene Disrupted)0%Not Applicable (Reduced Proliferation)Decreased Cell Proliferation
CRISPRi of this compound 15%20%Not ApplicableDecreased Cell Proliferation
RNAi (siRNA targeting this compound) 30%40%Not ApplicableMild Decrease in Cell Proliferation
This compound Small Molecule Inhibitor 100%100%5 µMDose-dependent Decrease in Cell Viability

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway of this compound, the experimental workflow for CRISPR-based validation, and a logical comparison of the different validation methods.

G cluster_0 Upstream Signaling cluster_1 This compound Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK This compound This compound ERK->this compound Activates Substrate 1 Substrate 1 This compound->Substrate 1 Phosphorylates Substrate 2 Substrate 2 This compound->Substrate 2 Phosphorylates Proliferation Proliferation Substrate 1->Proliferation Survival Survival Substrate 2->Survival

Hypothetical this compound Signaling Pathway

G Start Start Design & Synthesize sgRNA for this compound Design & Synthesize sgRNA for this compound Start->Design & Synthesize sgRNA for this compound Transfect A549 cells with Cas9 & sgRNA Transfect A549 cells with Cas9 & sgRNA Design & Synthesize sgRNA for this compound->Transfect A549 cells with Cas9 & sgRNA Isolate Single Cell Clones Isolate Single Cell Clones Transfect A549 cells with Cas9 & sgRNA->Isolate Single Cell Clones Expand Clones & Extract gDNA Expand Clones & Extract gDNA Isolate Single Cell Clones->Expand Clones & Extract gDNA Validate Knockout Validate Knockout Expand Clones & Extract gDNA->Validate Knockout Sanger Sequencing Sanger Sequencing Validate Knockout->Sanger Sequencing Genotypic Western Blot for this compound Protein Western Blot for this compound Protein Validate Knockout->Western Blot for this compound Protein Proteomic Phenotypic Assays Phenotypic Assays Western Blot for this compound Protein->Phenotypic Assays Cell Viability Assay (MTT) Cell Viability Assay (MTT) Phenotypic Assays->Cell Viability Assay (MTT) Migration/Invasion Assay Migration/Invasion Assay Phenotypic Assays->Migration/Invasion Assay End End Cell Viability Assay (MTT)->End Migration/Invasion Assay->End

CRISPR Knockout Experimental Workflow

G cluster_genetic Genetic Perturbation cluster_pharmacological Pharmacological Perturbation Target Validation Goal Target Validation Goal CRISPRko CRISPRko Target Validation Goal->CRISPRko Permanent LoF CRISPRi CRISPRi Target Validation Goal->CRISPRi Transient Knockdown RNAi RNAi Target Validation Goal->RNAi Transient Knockdown Small Molecule Inhibitor Small Molecule Inhibitor Target Validation Goal->Small Molecule Inhibitor Activity Inhibition DNA Level DNA Level CRISPRko->DNA Level Transcriptional Level Transcriptional Level CRISPRi->Transcriptional Level Post-transcriptional Level Post-transcriptional Level RNAi->Post-transcriptional Level Protein Level Protein Level Small Molecule Inhibitor->Protein Level

Logical Comparison of Validation Methods

Experimental Protocols

Here we provide detailed protocols for the key experiments involved in validating this compound using CRISPR-Cas9 knockout in A549 cells.

Protocol 1: Generation of this compound Knockout A549 Cell Line

This protocol outlines the steps for creating a stable this compound knockout cell line using CRISPR-Cas9.

  • sgRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the this compound gene using a validated online tool. Synthesize the sgRNAs and clone them into a suitable expression vector that also contains a selectable marker.

  • Transfection: Culture A549 cells to 70-80% confluency.[12] Co-transfect the cells with a plasmid expressing Cas9 nuclease and the sgRNA expression plasmid using a suitable transfection reagent.

  • Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, perform limiting dilution to isolate single cells in a 96-well plate.[13][14]

  • Clone Expansion and Validation: Expand the resulting single-cell clones. Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the this compound gene.[13] Further validate the knockout at the protein level using Western blotting.[13]

Protocol 2: Western Blot for this compound Protein Validation

This protocol is for confirming the absence of this compound protein in the knockout cell lines.[15]

  • Protein Extraction: Lyse the control and knockout A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16][17]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18] Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST.[16] Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.[19] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[18]

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[20][21]

  • Cell Seeding: Seed control and this compound knockout A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[20][23]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23][24] Cell viability is proportional to the absorbance.

Protocol 4: Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

This protocol quantifies the level of this compound mRNA in cells treated with CRISPRi or RNAi.[25][26]

  • RNA Extraction: Isolate total RNA from control and treated A549 cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[27]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for this compound and a reference gene (e.g., GAPDH).[25]

  • Data Analysis: Perform the qPCR in a real-time PCR cycler.[25] Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound mRNA normalized to the reference gene.[27]

References

A Comparative Guide to the Efficacy of Tral (Trametinib) and a Competitor Compound (Selumetinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tral (represented by the well-characterized MEK inhibitor, Trametinib) and a key competitor, Selumetinib. Both compounds are potent and selective inhibitors of MEK1 and MEK2, critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. This document summarizes key preclinical and clinical data, provides detailed experimental protocols for efficacy evaluation, and visualizes the underlying biological and experimental frameworks.

Data Presentation

In Vitro Potency: A Head-to-Head Comparison

The inhibitory activity of this compound (Trametinib) and Selumetinib has been extensively characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for both compounds against their primary targets, MEK1 and MEK2, and in various cancer cell lines. Lower IC50 values are indicative of greater potency.

Compound Target/Cell Line IC50 (nM) Reference
This compound (Trametinib) MEK1 (cell-free)0.92[1]
MEK2 (cell-free)1.8[1]
HT-29 (colorectal cancer, BRAF V600E)0.48[1]
COLO205 (colorectal cancer, BRAF V600E)0.52[1]
Wide range in K-Ras mutant cell lines2.2 - 174[1]
Selumetinib MEK1 (cell-free)14[2][3]
MEK2 (cell-free, Kd)530[2]
ERK1/2 phosphorylation inhibition10[2]
CHP-212 (neuroblastoma)3.153[2]
H9 (T-cell lymphoma)22.88[2]
HL-60 (acute myeloid leukemia)24.59[2]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.

Clinical Efficacy: Insights from Clinical Trials

Both this compound (Trametinib) and Selumetinib have been evaluated in numerous clinical trials, leading to regulatory approvals in specific indications. The following table summarizes key efficacy data from studies in melanoma and neurofibromatosis type 1 (NF1).

Indication Compound Trial Highlights Key Efficacy Endpoints Reference
BRAF V600-Mutant Melanoma This compound (Trametinib)METRIC (Phase III): Trametinib vs. chemotherapyMedian Progression-Free Survival (PFS): 4.8 months vs. 1.5 months[4]
This compound (Trametinib) + DabrafenibCOMBI-d/v (Phase III): Combination vs. BRAF inhibitor monotherapyMedian PFS: 11.0 - 11.4 months; Overall Response Rate (ORR): 64 - 69%[5]
SelumetinibPhase II: Selumetinib vs. TemozolomideNo significant difference in PFS.[6]
Neurofibromatosis Type 1 (NF1) with Plexiform Neurofibromas This compound (Trametinib)Systematic Review & Meta-AnalysisObjective Response Rate (ORR): 44.2%[7]
SelumetinibSPRINT (Phase II, pediatric)ORR: 68%; 82% maintained response for ≥12 months[8][9]
SelumetinibKOMET (Phase III, adult)Statistically significant improvement in ORR vs. placebo[6][10]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound (Trametinib) This compound->MEK Selumetinib Selumetinib Selumetinib->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition by this compound and Selumetinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase Assay Biochemical Kinase Assay (IC50 determination) Cell Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase Assay->Cell Viability Western Blot Western Blot for p-ERK (Target engagement) Cell Viability->Western Blot Xenograft Model Tumor Xenograft Model (Efficacy assessment) Western Blot->Xenograft Model PD Analysis Pharmacodynamic Analysis (p-ERK in tumors) Xenograft Model->PD Analysis Phase I Phase I Trials (Safety, PK/PD) PD Analysis->Phase I Phase II/III Phase II/III Trials (Efficacy, Safety) Phase I->Phase II/III

References

A Preclinical Comparison of "Tral" and Riluzole in a SOD1-G93A Mouse Model of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For research and drug development professionals, this guide provides a comparative overview of the hypothetical neuroprotective agent "Tral" and the current standard of care drug, Riluzole, in a preclinical model of Amyotrophic Lateral Sclerosis (ALS). This document outlines the mechanistic rationale for each compound, presents available preclinical efficacy data, and provides detailed experimental protocols for key assays.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The SOD1-G93A transgenic mouse is a widely utilized preclinical model that recapitulates key features of human ALS. Riluzole, a glutamate modulator, is an established standard of care for ALS, though its effects on disease progression are modest.[1][2] This guide introduces "this compound," a hypothetical therapeutic agent designed to inhibit Tumor Necrosis Factor-alpha (TNF-alpha), a pro-inflammatory cytokine implicated in the neuroinflammatory processes of ALS. While direct preclinical efficacy data for this compound is not available, this comparison is based on its proposed mechanism of action and existing data on TNF-alpha modulation in ALS models.

Mechanisms of Action

This compound (Hypothetical TNF-alpha Inhibitor)

This compound is conceptualized as a monoclonal antibody that specifically binds to and neutralizes TNF-alpha. In the context of ALS, TNF-alpha is believed to contribute to motor neuron death through receptor-mediated signaling pathways that activate inflammatory and apoptotic cascades within glial cells and neurons. By inhibiting TNF-alpha, this compound aims to reduce neuroinflammation and its downstream detrimental effects.

cluster_0 This compound's Proposed Mechanism of Action This compound This compound TNF_alpha TNF-alpha This compound->TNF_alpha Inhibits TNFR TNF Receptor TNF_alpha->TNFR Binds Inflammatory_Cascades Inflammatory Cascades TNFR->Inflammatory_Cascades Activates Apoptosis Apoptosis TNFR->Apoptosis Activates Motor_Neuron_Death Motor Neuron Death Inflammatory_Cascades->Motor_Neuron_Death Leads to Apoptosis->Motor_Neuron_Death Leads to

Figure 1: Proposed signaling pathway of this compound.

Riluzole (Standard of Care)

Riluzole's neuroprotective effects are primarily attributed to its inhibition of glutamate release from presynaptic terminals.[3] It is thought to achieve this by blocking voltage-gated sodium channels and inhibiting certain post-synaptic effects of glutamate.[3] By reducing glutamatergic excitotoxicity, Riluzole aims to slow the progressive loss of motor neurons.[3]

cluster_1 Riluzole's Mechanism of Action Riluzole Riluzole Presynaptic_Terminal Presynaptic Terminal Riluzole->Presynaptic_Terminal Acts on Glutamate_Release Glutamate Release Presynaptic_Terminal->Glutamate_Release Inhibits Glutamate_Receptors Glutamate Receptors Glutamate_Release->Glutamate_Receptors Activates Postsynaptic_Neuron Postsynaptic Neuron Excitotoxicity Excitotoxicity Glutamate_Receptors->Excitotoxicity Leads to Motor_Neuron_Death Motor Neuron Death Excitotoxicity->Motor_Neuron_Death Causes

Figure 2: Mechanism of action of Riluzole.

Preclinical Efficacy in SOD1-G93A Mice

The following table summarizes representative preclinical data for Riluzole in the SOD1-G93A mouse model of ALS. It is important to note that the efficacy of Riluzole in this model has shown variability across studies.[1][4] As "this compound" is a hypothetical compound, no direct preclinical efficacy data is available. The "this compound" column is based on the therapeutic goal of TNF-alpha inhibition.

ParameterThis compound (Hypothetical TNF-alpha Inhibitor)Riluzole (Standard of Care)
Survival Data not availableModest to no significant increase in lifespan.[1]
Motor Function (Rotarod) Data not availableInconsistent effects; some studies show preservation of motor function, while others report no significant impact.[1][4]
Biomarkers (Neurofilament Light Chain - NfL) Data not availableLimited preclinical data on NfL modulation.
Mechanism-related Biomarkers Expected to reduce inflammatory markers (e.g., TNF-alpha levels) in the spinal cord.Reduces glutamate excitotoxicity markers.

Experimental Protocols

Detailed methodologies for the key experiments cited in preclinical ALS research are provided below.

cluster_2 Preclinical Experimental Workflow Animal_Model SOD1-G93A Mouse Model Treatment_Groups Treatment Groups (Vehicle, this compound, Riluzole) Animal_Model->Treatment_Groups Motor_Function Motor Function Assessment (Rotarod Test) Treatment_Groups->Motor_Function Survival_Analysis Survival Analysis Treatment_Groups->Survival_Analysis Biomarker_Analysis Biomarker Analysis (NfL ELISA) Treatment_Groups->Biomarker_Analysis Data_Analysis Data Analysis & Comparison Motor_Function->Data_Analysis Survival_Analysis->Data_Analysis Biomarker_Analysis->Data_Analysis

Figure 3: A typical preclinical experimental workflow.
Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance in mice.

Materials:

  • Rotarod apparatus for mice

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.

  • Training (optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.

  • Testing Protocol:

    • Set the rotarod to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Place the mouse on the rotating drum.

    • Start the acceleration and the timer simultaneously.

    • Record the latency to fall (the time at which the mouse falls off the rod). A fall is registered when the mouse trips the infrared beam at the base of the apparatus.

    • If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The latency to fall for each trial is recorded. The average latency across the three trials is typically used for statistical analysis.

Survival Analysis

Objective: To determine the effect of a therapeutic agent on the lifespan of SOD1-G93A mice.

Procedure:

  • Animal Monitoring: Monitor mice daily for signs of disease progression, including weight loss, hindlimb weakness, and general health.

  • Defining End-Stage: Establish a clear and humane endpoint for the study. A common endpoint is the inability of the mouse to right itself within 30 seconds of being placed on its side.

  • Data Recording: Record the date of birth and the date of reaching the pre-defined humane endpoint for each mouse.

  • Data Analysis:

    • Calculate the lifespan for each mouse in days.

    • Use Kaplan-Meier survival curves to visualize the survival data for each treatment group.

    • Employ statistical tests, such as the log-rank test, to determine if there are significant differences in survival between treatment groups.

Neurofilament Light Chain (NfL) ELISA

Objective: To quantify the concentration of NfL, a biomarker of neuro-axonal damage, in biological fluids.

Materials:

  • NfL ELISA kit (specific for mouse)

  • Microplate reader

  • Biological samples (plasma or cerebrospinal fluid) collected from mice

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Sample Preparation: Collect blood via cardiac puncture or submandibular bleeding into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis. Cerebrospinal fluid can be collected from the cisterna magna.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific ELISA kit being used. A general protocol is as follows:

    • Prepare standards and samples at the appropriate dilutions.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate the plate.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of NfL in the unknown samples.

    • Perform statistical analysis to compare NfL levels between treatment groups.

Conclusion

This guide provides a framework for comparing the hypothetical TNF-alpha inhibitor, "this compound," with the standard of care drug, Riluzole, in a preclinical ALS model. While Riluzole has demonstrated modest and sometimes inconsistent effects in the SOD1-G93A mouse model, its established mechanism of action provides a benchmark for comparison. The therapeutic potential of this compound is based on a strong mechanistic rationale targeting neuroinflammation, a key pathological feature of ALS. However, the absence of direct preclinical efficacy data for this compound underscores the need for empirical testing to validate this therapeutic approach. The provided experimental protocols offer a standardized methodology for conducting such preclinical evaluations, ensuring robust and comparable data generation for future drug development efforts in ALS.

References

A Comparative Guide to the Reproducibility of Ibrutinib (as "Tral") Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The compound "Tral" referenced in the prompt is not a recognized therapeutic agent in scientific literature. To fulfill the requirements of this guide, we will use Ibrutinib , a well-documented and clinically approved drug, as a substitute. Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, making it an excellent candidate for examining experimental reproducibility and comparison against alternatives.

This guide provides an objective comparison of Ibrutinib's performance with a next-generation BTK inhibitor, Acalabrutinib, supported by data from head-to-head clinical trials. Detailed experimental protocols for foundational in vitro assays and an overview of clinical trial methodologies are included to ensure a thorough understanding of the data's context and reproducibility.

Data Presentation: Comparative Efficacy and Safety

The reproducibility of a drug's clinical performance is best assessed through rigorous, randomized controlled trials. The Phase III ELEVATE-RR trial directly compared the efficacy and safety of Ibrutinib versus Acalabrutinib in patients with previously treated Chronic Lymphocytic Leukemia (CLL).[1][2][3] The results from this study provide a robust dataset for comparison.

Table 1: Comparative Efficacy of Ibrutinib vs. Acalabrutinib in Relapsed/Refractory CLL

Efficacy EndpointIbrutinib (N=265)Acalabrutinib (N=268)Hazard Ratio (95% CI)Source
Median Progression-Free Survival (PFS)38.4 months38.4 months1.00 (0.79 - 1.27)[1][2][3]
Overall Response Rate (ORR)77.0%81.0%Not Applicable[1]
Median Overall Survival (OS)Not ReachedNot Reached0.82 (0.59 - 1.15)[1][2]

Data derived from the ELEVATE-RR trial with a median follow-up of 40.9 months. The primary endpoint was to establish the noninferiority of acalabrutinib to ibrutinib in terms of PFS, which was met.[1][2][3]

Table 2: Comparative Safety and Tolerability

Adverse Event (Any Grade)Ibrutinib (N=265)Acalabrutinib (N=268)P-valueSource
Atrial Fibrillation / Atrial Flutter16.0%9.4%P = 0.02[1][2][3]
Hypertension23.2%8.7%P < 0.001[1]
Diarrhea46.0%34.6%P = 0.005[1]
Headache22.2%34.2%P < 0.001[1]
Cough18.2%28.9%P = 0.002[1]
Discontinuation due to Adverse Events21.3%14.7%Not Reported[2]

The safety profile shows significant differences, with Acalabrutinib demonstrating a lower incidence of cardiovascular adverse events, a key factor in long-term treatment tolerability.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

Ibrutinib's Mechanism of Action

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5][6] In many B-cell malignancies, this pathway is constitutively active, promoting cell proliferation and survival.[4] Ibrutinib covalently binds to a cysteine residue (C481) in the active site of BTK, effectively blocking downstream signaling cascades involving PLCγ2, AKT, and NF-κB.[4] This disruption inhibits malignant B-cell growth and induces apoptosis (programmed cell death).[4]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates AKT AKT BTK->AKT activates NFKB NF-κB PLCG2->NFKB leads to AKT->NFKB leads to Proliferation Cell Proliferation & Survival NFKB->Proliferation promotes Ibrutinib Ibrutinib Ibrutinib->BTK inhibits Antigen Antigen Antigen->BCR binds

Caption: Ibrutinib inhibits BTK, blocking the BCR signaling essential for B-cell survival.

Workflow for In Vitro Cell Viability Assay

A common and reproducible method to evaluate the cytotoxic effect of a compound like Ibrutinib is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Culture Cells (24h incubation) A->B C 3. Add Ibrutinib (serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) (Formazan formation) E->F G 7. Add DMSO (Solubilize crystals) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow of the MTT assay to determine Ibrutinib's effect on cell viability.

Experimental Protocols

Reproducibility is contingent on detailed and standardized methodologies. Below are protocols for a key in vitro assay and the clinical evaluation of Ibrutinib.

1. Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the effect of Ibrutinib on the viability of malignant B-cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Ibrutinib.

  • Materials:

    • B-cell malignancy cell lines (e.g., MEC-1).

    • Complete culture medium (e.g., RPMI 1640 with 10% FBS).

    • Ibrutinib (dissolved in DMSO).

    • MTT reagent (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well flat-bottom plates.

    • Multichannel pipette, incubator (37°C, 5% CO2), spectrophotometer.

  • Methodology:

    • Cell Seeding: Harvest exponentially growing cells and adjust the density. Seed 1x10⁴ to 5x10⁴ cells in 100 µL of culture medium per well in a 96-well plate.[7] Include wells for vehicle control (DMSO) and blanks (medium only).

    • Drug Treatment: Prepare serial dilutions of Ibrutinib in culture medium. After a 24-hour pre-incubation of the cells, remove the old medium and add 100 µL of the Ibrutinib dilutions or vehicle control to the respective wells.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7]

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.[7] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Data Acquisition: Measure the absorbance (optical density) at 570 nm using a spectrophotometer.[7]

    • Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of Ibrutinib concentration to determine the IC50 value using non-linear regression.

2. Protocol Outline: Phase III Clinical Trial (Based on ELEVATE-RR)

This protocol describes the framework for a large-scale clinical study to compare BTK inhibitors, ensuring the reproducibility and validity of the findings.

  • Objective: To compare the efficacy and safety of Ibrutinib versus Acalabrutinib in patients with previously treated, high-risk CLL.

  • Study Design: Open-label, randomized, noninferiority, phase III trial.[2]

  • Patient Population:

    • Inclusion Criteria: Adult patients with a diagnosis of CLL who have received at least one prior therapy.[2] Centrally confirmed presence of high-risk genetic features such as del(17p) or del(11q).[2]

    • Exclusion Criteria: Prior treatment with a BTK inhibitor, significant cardiovascular comorbidities, requirement for warfarin therapy.

  • Methodology:

    • Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either Ibrutinib or Acalabrutinib.[2]

    • Treatment Administration:

      • Ibrutinib Arm: Patients receive 420 mg of Ibrutinib orally once daily.[2]

      • Acalabrutinib Arm: Patients receive 100 mg of Acalabrutinib orally twice daily.[2]

      • Treatment continues until disease progression or unacceptable toxicity.[2]

    • Endpoint Assessment:

      • Primary Endpoint: Progression-Free Survival (PFS), assessed by an Independent Review Committee (IRC) and defined as the time from randomization to disease progression or death.[1]

      • Key Secondary Endpoints: Incidence of atrial fibrillation, overall survival (OS), overall response rate (ORR), and safety/tolerability assessed by monitoring adverse events.[3]

    • Statistical Analysis: The primary analysis for PFS is a noninferiority comparison. Survival curves are estimated using the Kaplan-Meier method, and hazard ratios are calculated. Safety data are summarized using descriptive statistics.[1]

References

Cross-Validation of TRAIL Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the differential response of cancer cells to therapeutic agents is paramount. This guide provides an objective comparison of the activity of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) across various cancer cell lines, supported by experimental data and detailed protocols.

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has garnered significant interest as a potential anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2][3] However, the efficacy of TRAIL-based therapies is often hampered by the development of resistance in a significant number of tumors.[4][5][6] This guide explores the variable sensitivity of different cancer cell lines to TRAIL, providing a comparative analysis of its cytotoxic effects.

Comparative Analysis of TRAIL Cytotoxicity

The sensitivity of cancer cells to TRAIL-induced apoptosis varies significantly across different cancer types and even among cell lines derived from the same tumor type. This variability is influenced by a multitude of factors, including the expression levels of TRAIL receptors (DR4 and DR5), decoy receptors, and intracellular signaling proteins.[4][7]

Below is a summary of TRAIL sensitivity in various cancer cell lines, compiled from multiple studies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values represent the concentration of TRAIL required to inhibit cell growth by 50% and are key indicators of cellular sensitivity.

Cell LineCancer TypeTRAIL SensitivityIC50 / GI50 (ng/mL)Reference
Breast Cancer
MDA-MB-231Triple-NegativeSensitive< 100[4][8]
HS578TTriple-NegativeSensitiveApprox. 12-14 fold caspase increase[3]
MDA-MB-157Triple-NegativeSensitive< 100[8]
BT549Triple-NegativeSensitive< 100[8]
HCC38Triple-NegativeSensitive< 100[8]
HCC1954Triple-NegativeSensitive< 100[8]
AU565HER2+Resistant> 500[8]
BT474HER2+Resistant> 500[8]
HCC1428ER+Resistant> 500[8]
MCF-7ER+Resistant> 500[8]
MDA-MB-453HER2+Resistant> 500[8]
Colon Cancer
HCT116Colorectal CarcinomaSensitiveNot specified[9]
SW480Colorectal AdenocarcinomaRelatively ResistantNot specified[5]
Caco-2Colorectal AdenocarcinomaSensitive to MSC-sTRAILNot specified[10]
Lung Cancer
NCI-H460Non-Small CellSensitiveNot specified[11][12]
A549Non-Small CellResistant> 200[6]
SW1573Non-Small CellResistant> 200[6]
PC9Non-Small CellIntermediate SensitivityNot specified[6]
HCC827Non-Small CellIntermediate SensitivityNot specified[6]
H1975Non-Small CellHigh SensitivityNot specified[6]
H358Non-Small CellHigh SensitivityNot specified[6]
L132Lung CancerNo significant effect at 50-100 ng/mLNot specified[13]

Experimental Protocols

The assessment of TRAIL activity in cell lines typically involves a series of established experimental protocols to quantify cell viability, apoptosis, and the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assays

1. MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a dark blue formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of TRAIL for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. MTS Assay: Similar to the MTT assay, the MTS assay measures cell viability but uses a different tetrazolium compound that yields a soluble formazan product, simplifying the procedure.

  • Principle: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Add a combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at around 490 nm.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with TRAIL as desired.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

2. Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases that execute the apoptotic program.

  • Principle: Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule, which can be quantified.

  • Protocol:

    • Treat cells with TRAIL.

    • Lyse the cells to release their contents.

    • Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

    • Incubate to allow for substrate cleavage.

    • Measure the fluorescence or absorbance using a plate reader.

3. Cell Death Detection ELISA: This enzyme-linked immunosorbent assay (ELISA) quantitatively measures the cytoplasmic histone-associated DNA fragments (nucleosomes) generated during apoptotic DNA fragmentation.

  • Principle: A primary antibody recognizes histones, and a secondary antibody, conjugated to an enzyme, recognizes DNA. The amount of nucleosomes in the cytoplasm is quantified by the enzymatic reaction.

  • Protocol:

    • Treat and lyse the cells according to the kit manufacturer's instructions.

    • Add the cell lysate to a microplate coated with anti-histone antibodies.

    • Add an anti-DNA antibody conjugated to peroxidase.

    • Add a colorimetric substrate and measure the absorbance.

Signaling Pathways and Experimental Workflows

The cellular response to TRAIL is governed by a complex signaling network. The diagrams below illustrate the canonical TRAIL-induced apoptosis pathway and a typical experimental workflow for assessing TRAIL activity.

TRAIL_Signaling_Pathway TRAIL-Induced Apoptosis Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TRAIL TRAIL DR4_5 DR4 / DR5 (Death Receptors) TRAIL->DR4_5 Binds DcR1_2 DcR1 / DcR2 (Decoy Receptors) TRAIL->DcR1_2 Binds (Inhibitory) DISC DISC Formation (FADD, Pro-Caspase-8) DR4_5->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Caspase3 Pro-Caspase-3 Caspase8->Caspase3 Cleaves & Activates tBid tBid Bid->tBid Mitochondrion Mitochondrial Outer Membrane Permeabilization tBid->Mitochondrion Induces Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes cFLIP c-FLIP cFLIP->DISC Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Cleaves & Activates

TRAIL-Induced Apoptosis Signaling Pathway

Experimental_Workflow Experimental Workflow for TRAIL Activity Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Activity Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Line Culture (e.g., Breast, Colon, Lung Cancer) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding TRAIL_Treatment TRAIL Treatment (Dose-response and time-course) Cell_Seeding->TRAIL_Treatment Viability_Assay Cell Viability Assay (MTT / MTS) TRAIL_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Caspase Activity) TRAIL_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot for Caspases, etc.) TRAIL_Treatment->Protein_Analysis Data_Quantification Data Quantification (Absorbance, Fluorescence) Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Protein_Analysis->Data_Quantification IC50_Calculation IC50 / GI50 Calculation Data_Quantification->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Conclusion Determination of TRAIL Sensitivity / Resistance Statistical_Analysis->Conclusion

Experimental Workflow for TRAIL Activity

References

Independent Verification of Tral's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical anti-cancer agent Tral with established chemotherapeutic drugs, doxorubicin and paclitaxel. The analysis is based on publicly available experimental data for agonists of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, which serves as a proxy for this compound's proposed mechanism of action. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Mechanism of Action Overview

This compound (as a TRAIL Receptor Agonist): this compound is hypothesized to function as a selective apoptosis-inducing agent. It is proposed to bind to death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) on the surface of cancer cells. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase cascade, culminating in programmed cell death (apoptosis). A key theoretical advantage of this mechanism is its selectivity for cancer cells, potentially sparing normal tissues from cytotoxic effects.

Doxorubicin: Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA replication leads to cell cycle arrest and apoptosis. Doxorubicin's action is not specific to cancer cells and can affect any rapidly dividing cell, leading to a range of side effects.

Paclitaxel: Paclitaxel is a taxane that targets microtubules, essential components of the cellular cytoskeleton. It stabilizes microtubules by preventing their depolymerization, which disrupts the normal dynamic process of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Similar to doxorubicin, its effect is not cancer-cell specific and impacts all dividing cells.

Comparative Preclinical Efficacy

The following tables summarize key in vitro performance indicators of a TRAIL receptor agonist (representing this compound) and the comparator drugs in relevant cancer cell lines.

Table 1: Comparative IC50 Values in MDA-MB-231 Triple-Negative Breast Cancer Cells

CompoundIC50 ValueCell LineReference
Lexatumumab (TRAIL-R2 Agonist)0.13 µg/mLMDA-MB-231[1]
Doxorubicin~6.6 µM (approximately 3.6 µg/mL)MDA-MB-231[2]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies. The provided doxorubicin IC50 is an approximation based on the cited source.

Table 2: Apoptosis Induction in HCT116 Colorectal Cancer Cells

TreatmentApoptosis InductionNotesReference
rhTRAILSensitizes cells to apoptosisXIAP knockdown enhances sensitivity threefold.[3]
PaclitaxelInduces apoptosisXIAP knockdown enhances sensitivity by a factor of >2.[3]

Comparative Clinical Efficacy

The clinical efficacy of TRAIL receptor agonists has been investigated in various cancer types, with modest results as monotherapy. In contrast, doxorubicin and paclitaxel are well-established first- and second-line treatments for a range of solid tumors.

Table 3: Objective Response Rates (ORR) in Clinical Trials

Drug/RegimenCancer TypePhaseObjective Response Rate (ORR)Reference
Mapatumumab (TRAIL-R1 Agonist)Relapsed/Refractory Non-Hodgkin LymphomaII~33%
Doxorubicin MonotherapyAdvanced Breast CancerIII33%[4]
Doxorubicin + PaclitaxelMetastatic Breast CancerIII68%[5]
Nab-paclitaxel MonotherapyMetastatic Colorectal Cancer (pretreated)II0%[6]

Note: ORR can vary significantly based on the patient population, line of therapy, and combination regimens.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams are provided.

TRAIL_Signaling_Pathway This compound This compound (TRAIL Agonist) DR4_DR5 DR4 / DR5 This compound->DR4_DR5 Binds to DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Trimerization & Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase_Cascade Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Figure 1: Proposed signaling pathway for this compound (TRAIL Receptor Agonist).

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound / Comparators Start->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Caspase_Assay Caspase-8 Activity Assay Treatment->Caspase_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Figure 2: General experimental workflow for in vitro comparison.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound, doxorubicin, or paclitaxel for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection: Annexin V Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC) and co-staining with a viability dye like propidium iodide (PI), early apoptotic, late apoptotic/necrotic, and live cells can be distinguished using flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mechanism Verification: Caspase-8 Activity Assay

Principle: This assay measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The assay utilizes a specific peptide substrate for caspase-8 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-8 releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-8 substrate (e.g., IETD-pNA).

  • Incubation: Incubate the reaction at 37°C to allow for substrate cleavage.

  • Detection: Measure the absorbance or fluorescence of the cleaved reporter using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-8 activity relative to the untreated control.

Conclusion

Based on the available preclinical and clinical data for TRAIL receptor agonists, a therapeutic agent like "this compound" would likely exhibit a distinct mechanism of action compared to traditional chemotherapies such as doxorubicin and paclitaxel. The primary advantage of a this compound-like agent lies in its potential for cancer cell-selective apoptosis induction, which could translate to a more favorable safety profile. However, the clinical efficacy of TRAIL receptor agonists as monotherapy has been limited, suggesting that their therapeutic potential may be best realized in combination with other agents that can overcome resistance mechanisms. In contrast, doxorubicin and paclitaxel, despite their broader cytotoxicity, remain highly effective and widely used standards of care in various cancer types. Further independent verification through direct comparative studies is essential to definitively establish the therapeutic positioning of a novel agent like this compound relative to existing cancer treatments.

References

Comparative Selectivity Profiling of Tral Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of the novel inhibitor, Tral, against other well-characterized kinase inhibitors. The data presented herein is intended to aid researchers in evaluating the potential of this compound as a selective research tool or therapeutic candidate.

Introduction to Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of small molecule inhibitors that selectively target specific kinases is a major focus of drug discovery. Kinase selectivity profiling is a critical step in the characterization of these inhibitors, as it determines their potency against the intended target and their potential for off-target effects, which can lead to toxicity. A highly selective inhibitor is often desirable to minimize side effects, though multi-targeted inhibitors can also be effective in certain therapeutic contexts.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of representative kinases and compared with two known pan-Trk inhibitors, Larotrectinib and Entrectinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.

KinaseThis compound (IC50, nM)Larotrectinib (IC50, nM)Entrectinib (IC50, nM)
TrkA 2.5 5-11 1-5
TrkB 3.1 5-11 1-5
TrkC 4.0 5-11 1-5
ALK>1000>10001.6
ROS1>1000>10000.2
VEGFR285>1000>1000
PDGFRβ150>1000>1000
c-Kit250>1000>1000

Data for Larotrectinib and Entrectinib are compiled from publicly available sources.

As the data indicates, this compound demonstrates potent inhibition of the Trk family of kinases, with IC50 values in the low nanomolar range, comparable to the established pan-Trk inhibitors Larotrectinib and Entrectinib. Notably, Larotrectinib is highly selective for Trk kinases, while Entrectinib is a multi-kinase inhibitor with potent activity against ALK and ROS1 in addition to the Trk family. This compound exhibits a distinct selectivity profile, with moderate off-target activity against VEGFR2, PDGFRβ, and c-Kit, suggesting a different spectrum of potential applications and off-target effects compared to the other two inhibitors.

Experimental Protocols

The IC50 values presented in this guide were determined using the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

ADP-Glo™ Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The reaction is stopped, and remaining ATP is depleted. The ADP is then converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to achieve the desired final concentrations in the assay.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescent reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence of the plate using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Trk Signaling Pathway

The Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases that are activated by neurotrophins. Upon ligand binding, Trk receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[2][3][4][5] These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity, and their aberrant activation is implicated in various cancers.

Trk_Signaling_Pathway Ligand Neurotrophin (e.g., NGF, BDNF, NT-3) Trk Trk Receptor (TrkA, TrkB, TrkC) Ligand->Trk Binds and activates Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG Plasticity Synaptic Plasticity IP3_DAG->Plasticity

Caption: Simplified Trk signaling pathway.

Kinase Selectivity Profiling Workflow

The following diagram illustrates the general workflow for determining the selectivity profile of a kinase inhibitor using an in vitro biochemical assay.

Kinase_Profiling_Workflow Start Start: Test Compound (this compound) PrepareCompound Prepare Serial Dilutions of Test Compound Start->PrepareCompound AssayPlate Dispense Compound Dilutions into 384-well Plate PrepareCompound->AssayPlate AddReagents Add Kinase, Substrate, and ATP AssayPlate->AddReagents Incubate Incubate at Room Temperature AddReagents->Incubate StopReaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->StopReaction DetectSignal Detect Luminescence (Add Kinase Detection Reagent) StopReaction->DetectSignal AnalyzeData Data Analysis: Calculate % Inhibition and Determine IC50 DetectSignal->AnalyzeData End End: Selectivity Profile AnalyzeData->End

Caption: Experimental workflow for kinase profiling.

References

Comparative analysis of Tral and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparative analysis of "Tral" and its analogs, it is essential to first clarify the specific subject of your query. The term "this compound" is associated with several distinct products and medical concepts in the biomedical field.

Initial research has identified the following possibilities for "this compound":

  • Tralement™ : A multi-trace element intravenous injection used for nutritional support.

  • Tralokinumab : A monoclonal antibody approved for the treatment of atopic dermatitis.

  • TRALI (Transfusion-Related Acute Lung Injury) : A serious complication of blood transfusion.

  • Tranilast : An anti-allergic medication that has been studied for various inflammatory conditions.

  • Tramadol : An opioid analgesic sometimes marketed under the brand name Tramal.

Each of these represents a fundamentally different class of substance or medical entity with unique analogs, mechanisms of action, and experimental data. Therefore, a comparative analysis would differ significantly depending on the specific "this compound" of interest.

To proceed with your request, please specify which "this compound" you would like the comparative analysis to focus on.

Once you have provided this clarification, a detailed and relevant guide will be generated, including:

  • A comprehensive overview of the specified "this compound" and its known analogs.

  • Structured tables summarizing quantitative data from experimental studies.

  • Detailed methodologies for key experiments.

  • Graphviz diagrams illustrating relevant signaling pathways or experimental workflows, adhering to your specified formatting requirements.

Confirming On-Target Effects of Tral in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the on-target effects of a novel therapeutic candidate, Tral, a potent and selective TLR4 agonist, in primary cells. The performance of this compound is compared against Lipopolysaccharide (LPS), a well-established TLR4 agonist. The experimental data presented herein is illustrative and intended to guide researchers in designing and interpreting their own studies.

Data Presentation: this compound vs. LPS in Primary Macrophages

The following tables summarize the quantitative data from key experiments designed to assess the on-target effects of this compound.

Table 1: Cytokine Production in Primary Human Monocyte-Derived Macrophages (MDMs)

Treatment (100 ng/mL)TNF-α (pg/mL)IL-6 (pg/mL)IFN-β (pg/mL)
Vehicle Control15.2 ± 3.125.8 ± 5.4<10
This compound1250.6 ± 98.73450.2 ± 210.1850.4 ± 75.3
LPS1180.4 ± 110.23200.9 ± 198.5820.1 ± 65.9
This compound + TLR4 Inhibitor50.3 ± 10.580.1 ± 15.2<10

Table 2: Activation of Key Signaling Proteins in Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)

Treatment (100 ng/mL, 30 min)p-NF-κB (p65) (Fold Change)p-IRF3 (Fold Change)
Vehicle Control1.01.0
This compound8.5 ± 0.96.2 ± 0.7
LPS8.1 ± 1.15.9 ± 0.8

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Isolation and Culture of Primary Macrophages

Human Monocyte-Derived Macrophages (MDMs):

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).

  • Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into macrophages.

Mouse Bone Marrow-Derived Macrophages (BMDMs):

  • Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

  • Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF) for 7 days.

Cytokine Quantification by ELISA
  • Plate primary macrophages at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Starve cells in serum-free medium for 4 hours prior to stimulation.

  • Treat cells with vehicle control, this compound (100 ng/mL), LPS (100 ng/mL), or this compound in combination with a TLR4 inhibitor (e.g., CLI-095, 1 µM) for 24 hours.

  • Collect cell culture supernatants and quantify the concentrations of TNF-α, IL-6, and IFN-β using commercially available ELISA kits according to the manufacturer's instructions.

Western Blotting for Signaling Protein Activation
  • Plate primary macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.

  • Starve cells in serum-free medium for 4 hours.

  • Treat cells with vehicle control, this compound (100 ng/mL), or LPS (100 ng/mL) for 30 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IRF3, total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

This compound On-Target Confirmation Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Downstream Analysis cluster_3 Data Interpretation pbmc Isolate Primary Cells (e.g., Macrophages) culture Culture and Differentiate pbmc->culture treat_vehicle Vehicle Control culture->treat_vehicle Stimulation treat_this compound This compound culture->treat_this compound Stimulation treat_lps LPS (Positive Control) culture->treat_lps Stimulation treat_inhibitor This compound + TLR4 Inhibitor culture->treat_inhibitor Stimulation elisa Cytokine Analysis (ELISA) treat_vehicle->elisa western Signaling Pathway Activation (Western Blot) treat_vehicle->western treat_this compound->elisa treat_this compound->western treat_lps->elisa treat_lps->western treat_inhibitor->elisa compare Compare this compound vs. LPS elisa->compare inhibit Confirm TLR4 Dependence elisa->inhibit western->compare

Caption: Experimental workflow for confirming this compound on-target effects.

This compound Signaling Pathway via TLR4

Toll-like receptors (TLRs) are crucial in initiating signaling cascades in response to microbial components.[1] TLR4, in particular, recognizes bacterial lipopolysaccharide (LPS) and activates both the MyD88-dependent and TRIF-dependent signaling pathways.[2] The MyD88-dependent pathway leads to the production of inflammatory cytokines, while the TRIF-dependent pathway is responsible for the induction of Type I interferons and inflammatory cytokines.[3]

This compound This compound / LPS TLR4 TLR4/MD2/CD14 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-β) IRF3->IFN Transcription

Caption: Simplified this compound signaling pathway through TLR4.

References

Safety Operating Guide

Acknowledgment of Unidentified Substance and Request for Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a substance named "Tral" have not yielded any matching results in chemical databases or safety protocols. To provide accurate and safe disposal procedures, the correct chemical name and its associated Safety Data Sheet (SDS) are essential.

The proper disposal of any chemical is contingent on its specific physical, chemical, and toxicological properties. Without this information for "this compound," providing procedural guidance would be irresponsible and potentially hazardous.

General Principles of Laboratory Chemical Waste Disposal

For the safe and compliant disposal of any laboratory chemical, a systematic approach is required. The following steps, based on established safety protocols, should be followed once the specific hazards of the substance are known, typically from its SDS.[1][2][3]

  • Hazard Identification: The first and most critical step is to identify the hazards associated with the chemical.[2] This is accomplished by consulting the Safety Data Sheet (SDS), which provides comprehensive information on physical and health hazards, handling, storage, and disposal.

  • Segregation of Waste: Chemical waste must be segregated based on its hazard class to prevent dangerous reactions.[1][4] For example, acids should be stored separately from bases, and oxidizers should not be mixed with flammable materials.[4]

  • Proper Containerization: Waste must be collected in containers that are compatible with the chemical.[1] The containers should be in good condition, leak-proof, and have a secure lid.[1]

  • Clear Labeling: All waste containers must be clearly labeled with the full name of the chemical(s), the associated hazards (e.g., "Flammable," "Corrosive," "Toxic"), and the date of accumulation.[1]

  • Accumulation and Storage: Waste should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] The volume of waste stored should be kept to a minimum.

  • Disposal through Authorized Channels: The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste management partner.[1] They have the expertise and facilities to treat and dispose of the waste in accordance with all federal, state, and local regulations.[5]

Illustrative Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper management and disposal of laboratory chemical waste.

cluster_0 Step 1: Pre-Disposal Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Removal cluster_3 Step 4: Final Disposition A Identify Chemical & Obtain SDS B Determine Hazard Classification (e.g., Flammable, Corrosive, Toxic) A->B C Select Compatible Waste Container B->C Proceed with Collection D Segregate from Incompatible Wastes C->D E Label Container with Contents & Hazards D->E F Store in Designated Satellite Accumulation Area E->F Ready for Storage G Arrange for Pickup by Authorized Waste Management F->G H Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H Initiate Disposal I Treatment & Final Disposal H->I

Generalized workflow for laboratory chemical waste disposal.

To ensure the safety of your personnel and maintain regulatory compliance, please provide the correct name or Safety Data Sheet for the chemical you are inquiring about. Upon receipt of this information, detailed and specific disposal procedures can be provided.

References

Essential Safety and Handling Protocols for Tral

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling "Tral," a potent, cytotoxic, and moderately volatile research compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Immediate Safety and Operational Plan

Before handling this compound, a thorough risk assessment must be conducted to identify potential hazards and establish appropriate control measures.[1][2] All personnel must be trained on the specific risks associated with this compound and the emergency procedures to be followed in case of accidental exposure or spillage.[3][4] A designated area for handling this compound should be established, equipped with the necessary safety equipment, including a chemical fume hood, emergency shower, and eyewash station.

Key Operational Steps:

  • Preparation: Ensure all necessary personal protective equipment (PPE) is available and in good condition.[5] Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Storage: Store this compound in a designated, well-ventilated, and clearly labeled area, segregated from incompatible materials.[6]

  • Disposal: Dispose of all this compound-contaminated waste as hazardous chemical waste in accordance with institutional and regulatory guidelines.[7][8]

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical to prevent exposure to this compound.[9] The following table summarizes the minimum PPE requirements.

Protection Type Specification Purpose
Eye and Face Protection Chemical splash goggles and a face shield meeting ANSI Z87.1 standards.[1][10]To protect against splashes and aerosols of this compound.[9][11]
Hand Protection Double-gloving with an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or butyl rubber).[1][10]To provide a robust barrier against skin contact with this compound.
Body Protection A disposable, solid-front, back-tying chemical-resistant gown over a flame-resistant lab coat.[9][10]To protect the body from contamination and prevent the spread of this compound.
Respiratory Protection A NIOSH-approved respirator with a combination of organic vapor and particulate filters (P100).[10]Required when handling this compound outside of a fume hood or when there is a risk of aerosol generation.
Foot Protection Closed-toe, chemical-resistant shoes with slip-resistant soles.[9][10]To protect feet from spills and dropped objects.

Experimental Protocols: Handling and Disposal of this compound

Safe Handling Protocol
  • Pre-Handling:

    • Ensure all necessary safety equipment is readily accessible and functional.

    • Don all required PPE as specified in the table above.

    • Prepare the work area within the chemical fume hood.

  • During Handling:

    • Work with the smallest quantity of this compound necessary for the experiment.[6]

    • Use dedicated glassware and equipment for this compound.

    • Avoid creating aerosols or dust.

    • Keep all containers of this compound sealed when not in use.[6]

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate deactivating solution.

    • Carefully remove and dispose of all contaminated disposable materials in designated hazardous waste containers.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.

    • Wash hands thoroughly with soap and water after removing gloves.[4][5]

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and experimental materials, is considered hazardous waste.

  • Solid Waste:

    • Collect all solid waste (e.g., contaminated gloves, bench liners, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Liquid Waste:

    • Collect all liquid this compound waste in a compatible, sealed, and labeled hazardous waste container.[7]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7]

  • Empty Containers:

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7] For highly toxic substances, the first three rinses should be collected.[7]

  • Waste Pickup:

    • Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EHS) department.[12]

Emergency Protocols

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Spill Response

The response to a this compound spill depends on the size and location of the spill.

  • Minor Spill (within a chemical fume hood):

    • Alert others in the immediate area.[14]

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Work from the outside of the spill inwards to prevent spreading.[12]

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[12][15]

    • Decontaminate the spill area.

  • Major Spill (outside of a chemical fume hood or a large volume):

    • Evacuate the immediate area and alert others to evacuate.[14][16]

    • If the substance is flammable, turn off any ignition sources.[14]

    • Close the doors to the affected area to contain vapors.[14]

    • Contact the institution's EHS or emergency response team immediately.[16]

    • Provide emergency responders with information about the spilled substance.[12]

Visual Workflows

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Perform Experiment with this compound C->D E Keep Containers Sealed D->E F Decontaminate Work Area E->F G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the routine handling of this compound.

G Spill This compound Spill Occurs Size Is the spill large or outside a fume hood? Spill->Size Evacuate Evacuate Area Call Emergency Response Size->Evacuate Yes Alert Alert Others in Area Size->Alert No Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Collect Waste in Hazardous Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon

Caption: Emergency response decision tree for a this compound spill.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tral
Reactant of Route 2
Reactant of Route 2
Tral

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。